molecular formula C9H10ClNO2 B103403 2-chloro-N-(3-methoxyphenyl)acetamide CAS No. 17641-08-6

2-chloro-N-(3-methoxyphenyl)acetamide

Cat. No.: B103403
CAS No.: 17641-08-6
M. Wt: 199.63 g/mol
InChI Key: JJNAIBJFYFWTIA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNAIBJFYFWTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170129
Record name Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI)
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17641-08-6
Record name 2-Chloro-N-(3-methoxyphenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Acetanisidide, 2-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI)
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Record name 2-CHLORO-META-ACETANISIDIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide, a valuable intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and offers expert insights into critical process parameters and troubleshooting. Emphasis is placed on ensuring scientific integrity and reproducibility through a self-validating protocol design and thorough characterization of the final product.

Introduction: Significance and Applications

This compound belongs to the class of N-arylacetamides, which are significant intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical compounds.[1] The presence of the reactive chloroacetyl group makes it a versatile building block for introducing a two-carbon unit, enabling the construction of more complex molecular architectures. The methoxy-substituted phenyl ring is a common motif in many biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties. Research has shown that related 2-chloro-N-arylacetamide derivatives possess a range of biological activities, including antimicrobial and antifungal properties.[2]

This guide will focus on the most common and efficient pathway for the synthesis of this compound: the chloroacetylation of m-anisidine.

The Synthetic Pathway: Chloroacetylation of m-Anisidine

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of m-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The amino group (-NH₂) of m-anisidine, a potent nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

  • Deprotonation: The resulting protonated amide is then deprotonated, typically by a mild base present in the reaction mixture or during the workup, to yield the final product, this compound, and hydrochloric acid as a byproduct.

To ensure the reaction proceeds to completion, a base is often added to neutralize the hydrochloric acid byproduct. This is crucial because the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants m_anisidine m-Anisidine intermediate Tetrahedral Intermediate m_anisidine->intermediate Nucleophilic Attack chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate product This compound intermediate->product Leaving Group Departure HCl HCl

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of this compound, adapted from established procedures for analogous compounds.[1]

Materials and Reagents
  • m-Anisidine (3-methoxyaniline)

  • Chloroacetyl chloride

  • Glacial Acetic Acid

  • Saturated Sodium Acetate solution

  • Ethanol (for recrystallization)

  • Distilled water

  • Ice

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-anisidine (1.0 eq) in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, add a saturated solution of sodium acetate to the reaction mixture. A solid precipitate of this compound will form.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with cold distilled water to remove any remaining salts and acetic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Parameter Expected Value
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.64 g/mol
Melting Point 90.5-91.5 °C[3]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, δ ppm) Expected signals: ~8.0-8.5 (br s, 1H, NH), ~6.8-7.4 (m, 4H, Ar-H), ~4.2 (s, 2H, CH₂Cl), ~3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ ppm) Expected signals: ~164 (C=O), ~160 (C-O), ~139 (C-N), ~130, ~112, ~110, ~105 (Ar-C), ~55 (OCH₃), ~43 (CH₂Cl)
IR (KBr, cm⁻¹) Expected peaks: ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1250 (C-O stretch), ~750 (C-Cl stretch)

Note: The NMR chemical shifts are estimations based on the structure and data for analogous compounds. Actual values may vary depending on the solvent and instrument used. The synthesis and characterization of this compound by FTIR, ¹H, and ¹³C NMR have been reported in the literature.[2]

Expert Insights and Troubleshooting

Rationale for Experimental Choices
  • Solvent: Glacial acetic acid serves as a good solvent for m-anisidine and helps to activate the chloroacetyl chloride.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride is crucial to prevent side reactions, such as the formation of di-acylated products and degradation of the starting materials.

  • Base: Sodium acetate is used as a mild base to neutralize the HCl generated during the reaction. Its use in the workup precipitates the product from the acidic solution. Using a stronger base like triethylamine directly in the reaction mixture is also a common practice and can be done in an inert solvent like dichloromethane.[4]

  • Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and soluble impurities.

Potential Side Reactions and Troubleshooting
Problem Potential Cause Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary.
Protonation of the starting amine.Ensure efficient neutralization of the generated HCl by using an adequate amount of base.
Hydrolysis of chloroacetyl chloride.Use anhydrous solvents and reagents, and perform the reaction under a dry atmosphere (e.g., under a nitrogen or argon blanket).
Formation of Impurities Di-acylation of the amine.This is less likely with aromatic amines but can be minimized by slow, controlled addition of chloroacetyl chloride at low temperatures.
Reaction with solvent.Ensure the chosen solvent is inert under the reaction conditions.
Difficulty in Purification Oily product.Ensure all acetic acid is removed during washing. If the product oils out during recrystallization, try a different solvent system or use column chromatography for purification.

Safety and Handling

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[5] It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • m-Anisidine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Glacial acetic acid is corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.

Conclusion

The synthesis of this compound via the chloroacetylation of m-anisidine is a straightforward and efficient process. By carefully controlling the reaction conditions, particularly the temperature and the exclusion of moisture, a high yield of the pure product can be obtained. The detailed protocol and troubleshooting guide provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important chemical intermediate.

References

2-chloro-N-(3-methoxyphenyl)acetamide CAS number 17641-08-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-chloro-N-(3-methoxyphenyl)acetamide (CAS No. 17641-08-6)

Introduction: A Versatile Chloroacetamide Building Block

This compound, registered under CAS number 17641-08-6, is a substituted acetamide that has garnered significant interest as a versatile intermediate in synthetic organic chemistry.[1] Its structure, featuring a reactive chloroacetyl group appended to a methoxy-substituted aniline, provides a valuable scaffold for constructing more complex molecular architectures. This dual functionality makes it a key component in the synthesis of a wide array of target molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety information, grounded in established scientific literature and data.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. This compound is typically supplied as an off-white or light brown solid.[1][3] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 17641-08-6[1]
Molecular Formula C₉H₁₀ClNO₂[1][4]
Molecular Weight 199.63 g/mol [3][5]
Appearance Off-white to brown amorphous powder/solid[1][3]
Melting Point 88-94 °C; 90.5-91.5 °C[1][5]
Boiling Point 371.9°C at 760 mmHg (Predicted)[3][5]
Density 1.264 g/cm³ (Predicted)[3][5]
XLogP3 1.9[5]
Purity ≥ 98% (by HPLC)[1]

Synthesis Protocol: Acylation of m-Anisidine

The most common and efficient synthesis of this compound involves the N-acylation of 3-methoxyaniline (also known as m-anisidine) with chloroacetyl chloride.[6] This reaction is a straightforward nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product m_Anisidine 3-Methoxyaniline (m-Anisidine) Reaction Acylation Reaction (Aqueous Solution) m_Anisidine->Reaction CAC Chloroacetyl Chloride CAC->Reaction Product This compound Reaction->Product Precipitation & Isolation

Caption: General synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-substituted chloroacetamides.[6]

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, add 3-methoxyaniline (1.0 eq). Dissolve it in an appropriate aqueous or organic solvent.

  • Reagent Addition: While stirring the solution, add chloroacetyl chloride (1.0 - 4.0 eq) dropwise over a period of approximately one hour.[6] The slow addition is critical to control the exothermic nature of the reaction and prevent side product formation. The use of excess chloroacetyl chloride can drive the reaction to completion.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.[6]

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water. This will cause the desired product, which is typically insoluble in water, to precipitate out of the solution.[6]

  • Purification: Filter the crude solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove any unreacted starting materials and water-soluble byproducts.[6]

  • Drying and Characterization: Dry the purified solid. The final product can be further purified by recrystallization, for example, from an ethanol/water mixture.[6] The structure and purity should be confirmed using analytical techniques such as NMR, IR, and Mass Spectrometry.[7]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. Spectroscopic methods are essential for structural elucidation.

Analytical_Workflow A Crude Product (Post-Synthesis) B Purification (Recrystallization) A->B C Structural Confirmation B->C D FTIR Spectroscopy (Functional Groups) C->D Analysis E ¹H & ¹³C NMR (Proton & Carbon Environment) C->E Analysis F Mass Spectrometry (Molecular Weight) C->F Analysis G Verified Compound (Purity ≥98%) D->G E->G F->G

Caption: Standard workflow for the analytical validation of the synthesized product.

Recent studies have utilized Fourier-transform infrared (FTIR) spectroscopy, as well as proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, to fully characterize the molecule.[7] These techniques confirm the presence of key functional groups (amide C=O, N-H, C-Cl, and ether C-O stretches in IR) and the specific arrangement of atoms within the molecule (NMR).

Applications in Research and Development

The utility of this compound stems from its role as a reactive intermediate. The chloro- group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities.

Applications center This compound (Key Intermediate) pharma Pharmaceutical Synthesis (e.g., Neurological Agents) center->pharma agro Agrochemical Formulation (Pest Control) center->agro research Biochemical Research (Enzyme Interaction Studies) center->research material Material Science (Polymer & Coating Development) center->material

Caption: Major application pathways for this compound.

  • Pharmaceutical Development: This compound is a valuable building block in medicinal chemistry. It is particularly noted as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][2] Its structure can be elaborated to create lead compounds for drug discovery programs. For instance, related N-arylacetamides are precursors for molecules with potential anti-inflammatory properties.[8]

  • Agrochemicals: It is utilized in the formulation of agrochemicals, contributing to the development of effective pest control solutions.[1][2] The chloroacetamide moiety is a known feature in some classes of herbicides.

  • Biochemical and Synthetic Research: Researchers use this compound to synthesize novel molecules for studying biological processes like enzyme interactions.[1][2] A recent study detailed the synthesis of 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate (3MPAEMA) from this acetamide, with subsequent computational analysis suggesting potential drug-like properties for the derivatives.[7]

  • Material Science: The unique chemical properties of this molecule lend it to exploration in material science, including the development of new polymers and coatings.[2]

Safety and Handling

Proper handling of all chemical reagents is essential. Based on aggregated GHS data, this compound presents specific hazards that require appropriate safety measures.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[3][5]
Skin Irritation H315Causes skin irritation[9]
Eye Irritation H319Causes serious eye irritation[9]
Respiratory Irritation H335May cause respiratory irritation[9]
Recommended Precautionary Measures
  • Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Avoid breathing dust, fumes, or vapors and use only in a well-ventilated area.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • First Aid (Ingestion): If swallowed, call a POISON CENTER or doctor immediately.[3] Rinse the mouth with water but do not induce vomiting.[10]

  • First Aid (Skin/Eye Contact): In case of skin contact, wash off with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[9][10]

  • Storage: Store in a well-ventilated place with the container tightly closed.[9] Keep in an inert atmosphere at room temperature.[3]

Conclusion

This compound is more than a simple chemical compound; it is a versatile and enabling tool for the research and development community. Its straightforward synthesis, combined with the reactive chloroacetyl moiety, provides a reliable platform for innovation across pharmaceuticals, agrochemicals, and material science. By understanding its properties, synthesis, and handling requirements as detailed in this guide, scientists can effectively and safely leverage this intermediate to advance their projects and develop novel, high-value molecules.

References

2-chloro-N-(3-methoxyphenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-chloro-N-(3-methoxyphenyl)acetamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, detail a robust and validated synthesis protocol, discuss modern analytical techniques for its characterization, and explore its applications as a precursor in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile compound.

Introduction: The Significance of Substituted Chloroacetamides

N-aryl chloroacetamides are a pivotal class of organic compounds, widely recognized as versatile building blocks in synthetic chemistry. The presence of a reactive C-Cl bond and an amide linkage makes them ideal precursors for a variety of nucleophilic substitution and cyclization reactions. Among these, this compound (CAS No: 17641-08-6) is of particular interest. The specific placement of the methoxy group at the meta position of the phenyl ring influences the electronic properties and reactivity of the molecule, making it a valuable starting material for synthesizing targeted bioactive compounds, including those with potential applications for neurological disorders.[1] This guide offers an in-depth examination of its properties, synthesis, and utility.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in any research or development setting. The key identifiers and properties for this compound are summarized below.

Chemical Structure

The structure consists of a central acetamide group where the nitrogen is substituted with a 3-methoxyphenyl ring and the alpha-carbon is substituted with a chlorine atom.

Caption: Chemical structure of this compound.

Quantitative Data

The fundamental properties of the compound are crucial for experimental design, including solvent selection, reaction temperature, and safety considerations.

PropertyValueSource(s)
CAS Number 17641-08-6[2][3][4][5]
Molecular Formula C₉H₁₀ClNO₂[2][4]
Molecular Weight 199.63 g/mol [3][4]
Appearance Crystalline solid[6]
Melting Point 90.5 - 91.5 °C[3]
Boiling Point 371.9 °C at 760 mmHg[3]
SMILES COC1=CC=CC(=C1)NC(=O)CCl[4][7]
InChIKey JJNAIBJFYFWTIA-UHFFFAOYSA-N[7]

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing this compound is the N-acylation of 3-methoxyaniline (m-anisidine) with chloroacetyl chloride.[6] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Materials:

  • 3-methoxyaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or Potassium Carbonate (1.5 eq)

  • Solvent (e.g., Acetone, Tetrahydrofuran, Dichloromethane)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

    • Causality Insight: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Isolation:

    • Quench the reaction by slowly adding deionized water.

    • If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1M HCl (to remove unreacted amine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically an off-white solid, is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[6]

  • Verification: Dry the purified product under vacuum and determine the melting point. A sharp melting point close to the literature value (90.5-91.5 °C) indicates high purity.[3] Further characterization should be performed.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals include aromatic protons on the methoxyphenyl ring, a singlet for the methoxy (-OCH₃) group, a singlet for the chloromethyl (-CH₂Cl) group, and a broad singlet for the amide proton (-NH).

    • ¹³C NMR: Reveals the number of unique carbon environments. Key signals correspond to the carbonyl carbon, the chloromethyl carbon, and the distinct carbons of the aromatic ring.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands include a strong C=O stretch for the amide carbonyl (around 1670 cm⁻¹) and an N-H stretch (around 3270 cm⁻¹).[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M+] corresponding to the calculated molecular weight (199.63 g/mol ), along with a characteristic [M+2] peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature—a reactive chlorine atom and a modifiable aromatic ring—allows for its use in diverse synthetic pathways.

  • Pharmaceutical Intermediate: It serves as a precursor for various pharmaceuticals, particularly those targeting neurological disorders.[1] The chloroacetyl moiety is an excellent electrophile for introducing the N-(3-methoxyphenyl)acetamide pharmacophore into larger molecules via substitution reactions.

  • Agrochemical Synthesis: The compound is utilized in the formulation of advanced agrochemicals, contributing to effective pest control solutions.[1]

  • Precursor for Bioactive Molecules: Research has shown that this compound is the first step in synthesizing more complex molecules with potential therapeutic properties. For instance, it is used to create vinyl-functionalized monomers for polymer synthesis and has been a starting point for molecules studied for antimicrobial activity and their interaction with proteins like human topoisomerase α2 (TOP2A).[8]

A This compound B Nucleophilic Substitution (at α-carbon) A->B C Advanced Pharmaceutical Intermediates B->C D Bioactive Polymers B->D E Novel Agrochemicals B->E

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral) and may cause an allergic skin reaction.[3][9]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[9][10]

  • Handling Procedures: Avoid generating dust.[9] In case of accidental contact, wash skin thoroughly with soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][11]

Conclusion

This compound is a compound of significant synthetic value. Its straightforward synthesis, combined with the reactive handles it possesses, cements its role as a fundamental building block in the creation of complex, high-value molecules for the pharmaceutical and agrochemical sectors. The protocols and data presented in this guide provide a solid foundation for researchers to confidently and safely utilize this important chemical intermediate in their work.

References

chemical structure of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-chloro-N-(3-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 17641-08-6). The document details its core chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization. Designed for researchers, chemists, and professionals in drug development, this paper synthesizes theoretical knowledge with practical, field-proven insights. We will explore the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating. The significance of this compound as a versatile chemical intermediate is also discussed, supported by authoritative references.

Introduction and Core Chemical Identity

This compound is a substituted aromatic amide. It belongs to the class of chloroacetamides, which are known for their utility as building blocks in organic synthesis due to the reactive C-Cl bond. The molecule integrates a chloroacetamide moiety with a 3-methoxyphenyl group, derived from m-anisidine. Its unique combination of functional groups—an amide linkage, an electrophilic alkyl chloride, and a methoxy-substituted benzene ring—makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Structurally related N-aryl chloroacetamides have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[2][3]

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 17641-08-6[4][5][6]

  • Molecular Formula: C₉H₁₀ClNO₂[4][5]

  • Molecular Weight: 199.64 g/mol [4][5]

Molecular Structure and Physicochemical Properties

Structural Analysis

The structure of this compound consists of a central amide functional group. The nitrogen atom of the amide is bonded to a 3-methoxyphenyl ring, while the carbonyl carbon is bonded to a chloromethyl group (-CH₂Cl).

  • Amide Group (-CONH-): This planar group is central to the molecule's chemistry, providing structural rigidity and potential for hydrogen bonding via the N-H group.

  • 3-Methoxyphenyl Group: This aromatic ring, substituted with a methoxy (-OCH₃) group at the meta position, influences the molecule's electronic properties and solubility. The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring.

  • Chloroacetyl Group (-COCH₂Cl): The presence of the chlorine atom makes the adjacent methylene carbon an electrophilic site, susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.

dot

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is critical for designing experimental conditions, predicting solubility, and assessing potential bioavailability.

PropertyValueSource
Molecular Weight 199.64 g/mol [4][5]
Exact Mass 199.0400063 Da[4]
Melting Point 90.5-91.5 °C[4]
Boiling Point (est.) 371.9 °C at 760 mmHg[4]
Density (est.) 1.264 g/cm³[4]
XLogP3 1.9[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bond Count 3[4]

Synthesis Protocol: N-Acylation of m-Anisidine

Reaction Principle and Mechanistic Insight

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 3-methoxyaniline (m-anisidine) and chloroacetyl chloride.[3][7] The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the amine nitrogen of m-anisidine onto the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming a protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Causality of Experimental Choices:

  • Low Temperature: The reaction is highly exothermic. Performing the addition of chloroacetyl chloride at low temperatures (0-5 °C) is crucial to control the reaction rate, prevent side reactions, and minimize the formation of polymeric byproducts.[8]

  • Base: A mild base, such as sodium acetate or a tertiary amine like triethylamine, is used to scavenge the HCl generated.[8][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: Aprotic solvents like acetic acid, acetonitrile, or tetrahydrofuran (THF) are suitable as they dissolve the reactants without participating in the reaction.[7][8][10]

dot

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl chloroacetamides.[9][10]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or THF, approx. 10 mL per gram of amine).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.0 eq.) dropwise to the cooled, stirring amine solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • Base Addition & Reaction: If using an inert solvent like THF, a base such as triethylamine (1.1 eq.) should be added prior to the acyl chloride. If using acetic acid, after the addition is complete, add a solution of sodium acetate (1.5 eq.) in water.[9]

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, pour the reaction mixture into cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification: Dry the crude product. For final purification, recrystallize the solid from a suitable solvent system, such as ethanol or a benzene/ligroine mixture, to yield the final product as a crystalline solid.[4]

Analytical Characterization and Structural Elucidation

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. The following data are based on typical values for structurally similar compounds.[2][10][11]

TechniqueExpected Observations
¹H NMR δ (ppm): ~10.0 (s, 1H, NH ), 6.8-7.5 (m, 4H, Ar-H ), 4.2 (s, 2H, Cl-CH₂ ), 3.8 (s, 3H, OCH₃ )
¹³C NMR δ (ppm): ~164 (C=O), ~160 (Ar-C -O), ~140 (Ar-C -N), 110-130 (other Ar-C ), ~55 (OC H₃), ~43 (C H₂-Cl)
FT-IR ν (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~780 (C-Cl stretch)
Mass Spec. (EI) m/z: Molecular ion at 199 (M⁺) and 201 ([M+2]⁺) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Trustworthiness through Self-Validation: The combined data from these orthogonal analytical methods provide a self-validating system. For instance, the mass spectrometry data confirms the molecular weight and elemental composition (presence of chlorine), while NMR spectroscopy confirms the precise connectivity of the atoms and the arrangement of functional groups, and IR spectroscopy verifies the presence of those key functional groups.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate. Its bifunctional nature—a nucleophilic substitution site at the chloromethyl carbon and potential for electrophilic substitution on the activated aromatic ring—allows for diverse synthetic transformations.

  • Pharmaceutical Synthesis: It serves as a scaffold for building more complex molecules with potential therapeutic applications, including those targeting neurological disorders.[1]

  • Agrochemical Development: It is used in the formulation of novel herbicides and pesticides.[1][8] The chloroacetamide pharmacophore is present in several commercially successful herbicides.

  • Biochemical Research: The compound can be used as a starting material to synthesize enzyme inhibitors or molecular probes for studying metabolic pathways.[1]

Safety and Handling

Hazard Identification: According to aggregated GHS data, this compound is considered harmful if swallowed (H302).[4][12] It is also classified as an irritant.[5]

Handling Precautions:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

References

IUPAC name for 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 2-Chloro-N-(3-methoxyphenyl)acetamide A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract

This compound, a substituted acetamide derivative, serves as a pivotal intermediate in the landscape of synthetic organic chemistry. Its structural motifs—a reactive chloroacetamide group and a methoxy-substituted phenyl ring—make it a versatile building block for constructing more complex molecular architectures. This guide provides a detailed exploration of its chemical identity, synthesis, characterization, potential applications, and safety protocols. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes field-proven insights with established scientific data to offer a comprehensive technical resource on this valuable compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This compound is identified by a unique set of chemical and physical descriptors that dictate its behavior in chemical reactions and biological systems.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1][2]
CAS Number 17641-08-6 [1][2][3]
Molecular Formula C₉H₁₀ClNO₂ [1][2][3]
Molecular Weight 199.64 g/mol [1][2]
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CCl [3][4]

| InChIKey | JJNAIBJFYFWTIA-UHFFFAOYSA-N |[4] |

These identifiers ensure unambiguous documentation and retrieval of information in global chemical databases. The compound's physical properties, summarized below, are critical for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Properties

Property Value Source
Melting Point 90.5 - 91.5 °C [1]
Boiling Point 371.9 °C (at 760 mmHg) [1]
Density 1.264 g/cm³ [1]
Appearance Solid, crystalline powder [5]

| Solubility | Low water solubility is expected |[6] |

Synthesis and Mechanism of Formation

The primary and most efficient route for synthesizing this compound is through the nucleophilic acyl substitution reaction between 3-methoxyaniline and chloroacetyl chloride.[7] This standard acylation is a fundamental transformation in organic chemistry.

Principle of Synthesis: The "Why" Behind the Method

The synthesis hinges on the nucleophilicity of the amine group (-NH₂) on the 3-methoxyaniline ring and the electrophilicity of the carbonyl carbon in chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates an attack on the electron-deficient carbonyl carbon. The reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent protonation of the starting amine, a base (e.g., potassium carbonate, triethylamine) is typically added to act as an acid scavenger.[8][9]

Generalized Synthesis Workflow

The logical flow from starting materials to the purified final product is a critical, self-validating system. Each stage is designed to achieve a specific outcome, ensuring the integrity of the next step.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_purification Purification 3-Methoxyaniline 3-Methoxyaniline Controlled Addition at 0°C Controlled Addition at 0°C 3-Methoxyaniline->Controlled Addition at 0°C Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Controlled Addition at 0°C Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Controlled Addition at 0°C Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Controlled Addition at 0°C Stirring at Room Temp Stirring at Room Temp Controlled Addition at 0°C->Stirring at Room Temp Precipitation in Water Precipitation in Water Stirring at Room Temp->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization (e.g., Ethanol) Recrystallization (e.g., Ethanol) Filtration->Recrystallization (e.g., Ethanol) Drying Drying Recrystallization (e.g., Ethanol)->Drying Final Product Final Product Drying->Final Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from literature procedures for N-acylation.[9][10]

  • Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1.0 eq) and potassium carbonate (1.2 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. This is crucial to control the initial exothermic release of heat upon addition of the acyl chloride.

  • Controlled Addition: Add a solution of chloroacetyl chloride (1.1 eq) in THF dropwise to the stirred amine solution over 30-60 minutes. Maintaining a low temperature prevents side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.

  • Product Isolation (Work-up): Pour the reaction mixture into a beaker containing cold water. The crude product, being sparingly soluble in water, will precipitate out as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove inorganic salts and other water-soluble impurities. Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[7]

  • Final Step: Dry the purified crystals under a vacuum to remove residual solvent.

Core Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution pathway.

Caption: Mechanism of nucleophilic acyl substitution. (Note: Images are placeholders for chemical structures).

Analytical Characterization

Structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural assignment. Research has confirmed the characterization of this molecule using FTIR, ¹H, and ¹³C NMR spectroscopy.[11]

Table 3: Expected Spectroscopic Data Signatures

Technique Expected Features Rationale
¹H NMR Signals at ~10 ppm (s, 1H, N-H), 6.8-7.5 ppm (m, 4H, Ar-H), ~4.2 ppm (s, 2H, -CH₂Cl), ~3.8 ppm (s, 3H, -OCH₃). The chemical shifts and multiplicities correspond to the unique proton environments in the molecule.[10]
¹³C NMR Signals at ~164 ppm (C=O), 110-160 ppm (aromatic carbons), ~55 ppm (-OCH₃), ~43 ppm (-CH₂Cl). The distinct carbon environments, especially the carbonyl and aliphatic carbons, are clearly resolved.[10]
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1660 (C=O amide I band), ~1540 (N-H bend), ~1250 (C-O stretch), ~750 (C-Cl stretch). These absorption bands are characteristic of the key functional groups present in the molecule.[7][11]

| Mass Spec. | Molecular ion peak [M]⁺ at m/z 199 and an [M+2]⁺ peak at m/z 201 with ~1/3 intensity. | The isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides definitive evidence of its presence.[7] |

Applications in Research and Development

The utility of this compound stems from its role as a versatile synthetic intermediate. The reactive C-Cl bond allows for further functionalization via nucleophilic substitution, making it a valuable precursor for a diverse range of target molecules.

Core Synthetic Intermediate

This compound is a foundational element in multi-step syntheses. It serves as a reliable starting point for building molecular complexity, particularly in the fields of medicinal and agricultural chemistry.[12]

Pharmaceutical and Agrochemical Research
  • Drug Development: It is employed as an intermediate in the synthesis of pharmaceuticals, with specific mention of compounds targeting neurological disorders.[12] Furthermore, its potential as a precursor for anticancer agents has been explored through molecular docking studies with human topoisomerase IIα (TOP2A), a key enzyme in DNA replication.[11]

  • Agrochemicals: The chloroacetamide scaffold is present in many herbicides and fungicides. This compound serves as a building block for creating new agrochemicals aimed at effective pest control.[12]

  • Biochemical Probes: Researchers can utilize this molecule to study enzyme interactions and metabolic pathways, aiding in the discovery and validation of new therapeutic targets.[12]

G main This compound C₉H₁₀ClNO₂ pharma Pharmaceutical Synthesis Precursor for CNS-active agents and potential anticancer compounds. main->pharma agro Agrochemical Development Building block for novel herbicides and fungicides. main->agro biochem Biochemical Research Tool for studying enzyme-ligand interactions and metabolic pathways. main->biochem material Material Science Investigated for potential use in novel polymers and coatings. main->material

Caption: Key application areas stemming from this compound.

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as harmful and an irritant.

GHS Hazard Classification

Table 4: GHS Hazard & Precautionary Statements

Classification Code Statement Source
Hazard H302 Harmful if swallowed. [1]
Hazard H317 May cause an allergic skin reaction. [2]
Hazard H319 Causes serious eye irritation. [2]
Precaution P264 Wash skin thoroughly after handling. [1]
Precaution P280 Wear protective gloves/protective clothing/eye protection/face protection. [6]
Precaution P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [1]

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Stability and Reactivity
  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry place).

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause decomposition.[6]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[6]

Conclusion

This compound is more than a mere chemical entry; it is an enabling tool for innovation in science. Its straightforward synthesis, combined with its reactive potential, establishes it as a cornerstone intermediate for drug discovery, agrochemical development, and fundamental biochemical research. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to leverage its full potential safely and effectively, paving the way for future scientific advancements.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-chloro-N-(3-methoxyphenyl)acetamide is a versatile intermediate compound with significant potential in pharmaceutical and agrochemical research and development.[1] Its unique structural features, comprising a chloroacetamide moiety and a methoxy-substituted phenyl ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, characterization, reactivity, and safe handling. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Physical Properties

This compound, also known as m-acetamidoyl chloride, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.64 g/mol [1]
CAS Number 17641-08-6[1]
Melting Point 90.5-91.5 °C[2]
Boiling Point 371.9 °C at 760 mmHg[2]
Density 1.264 g/cm³[2]
Appearance White to off-white crystalline solid

Solubility: While specific quantitative solubility data is not extensively documented in the literature, N-aryl acetamides generally exhibit low solubility in water and higher solubility in organic solvents.[3] Based on its structure, this compound is expected to be soluble in solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 3-methoxyaniline with chloroacetyl chloride. This reaction is a standard method for the formation of amides.

Synthesis 3-Methoxyaniline 3-Methoxyaniline Reaction 3-Methoxyaniline->Reaction Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Reaction Pyridine (Base) Pyridine (Base) Pyridine (Base)->Reaction DCM (Solvent) DCM (Solvent) DCM (Solvent)->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound.[4][5]

Materials:

  • 3-Methoxyaniline

  • Chloroacetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Petroleum ether

Procedure:

  • Dissolve 3-methoxyaniline (1.0 equivalent) and pyridine (1.0 equivalent) in dichloromethane (DCM) to a concentration of 0.4 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Prepare a solution of chloroacetyl chloride (1.1 equivalents) in DCM (to a concentration of 0.5 M).

  • Add the chloroacetyl chloride solution dropwise to the cooled 3-methoxyaniline solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by crystallization from a mixture of DCM and petroleum ether.

Spectroscopic Characterization

The structure of this compound has been confirmed using various spectroscopic techniques.[4][5]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (CDCl₃)δ (ppm)MultiplicityIntegrationAssignment
3.84s3H-OCH₃
4.22s2H-CH₂Cl
6.70-7.30m4HAr-H
8.20br s1H-NH
¹³C NMR (CDCl₃)δ (ppm)Assignment
42.9-CH₂Cl
55.4-OCH₃
105.0, 110.8, 112.2Ar-CH
130.1Ar-CH
139.2Ar-C
160.2Ar-C
164.5C=O
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3290Strong, broadN-H stretch
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1670StrongC=O stretch (amide I)
~1540StrongN-H bend (amide II)
~1250StrongC-O stretch (aryl ether)
~750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 199 and an isotope peak [M+2]⁺ at m/z 201, with a ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

Reactivity and Chemical Stability

The chemical reactivity of this compound is primarily centered around the chloroacetamide moiety.

Caption: Nucleophilic substitution at the α-carbon.

The presence of the chlorine atom makes the adjacent methylene group susceptible to nucleophilic attack. This allows for the facile displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity makes this compound a valuable precursor for the synthesis of more complex molecules with potential biological activity.

Stability: The compound is generally stable under standard laboratory conditions. However, it may be sensitive to strong bases, which can promote hydrolysis of the amide bond or elimination reactions. It should be stored in a cool, dry place away from incompatible materials.

Safety and Handling

This compound is considered harmful if swallowed and is an irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6] In case of contact with skin or eyes, flush immediately with copious amounts of water.[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The utility of this compound lies in its role as a key intermediate in the synthesis of novel compounds for various applications:

  • Pharmaceutical Development: It serves as a scaffold for the synthesis of compounds targeting a range of therapeutic areas. The methoxy group can influence the pharmacokinetic properties of the final molecule.

  • Agrochemicals: It is used in the development of new herbicides and fungicides. The chloroacetamide moiety is a common feature in many commercially successful agrochemicals.

  • Biochemical Research: This compound can be used as a starting material to synthesize probes for studying enzyme activity and metabolic pathways.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective application in research and development. This technical guide provides a solid foundation of knowledge to enable scientists to safely handle and strategically utilize this compound in the pursuit of new discoveries in medicine and agriculture.

References

Solubility Profile of 2-chloro-N-(3-methoxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of research and development, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N-(3-methoxyphenyl)acetamide (CAS: 17641-08-6). We will delve into the theoretical principles of solubility, present a robust, field-proven experimental protocol for its determination, and discuss the key factors influencing its dissolution. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions when handling this compound in a laboratory or process development setting.

Introduction and Physicochemical Profile

This compound is a chloroacetamide derivative that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring an amide linkage, a methoxy group, a chloro substituent, and an aromatic ring, imparts a unique combination of polarity and lipophilicity. Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods.

A foundational understanding begins with the compound's key physical and chemical properties, which are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17641-08-6[2][3][4]
Molecular Formula C₉H₁₀ClNO₂[2][5]
Molecular Weight 199.63 g/mol [5][6]
Melting Point 90.5-91.5 °C[5]
Boiling Point 371.9 °C at 760 mmHg[5]
XLogP3 1.9[5]
Topological Polar Surface Area 38.3 Ų[5][6]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

The XLogP3 value of 1.9 suggests a moderate degree of lipophilicity, predicting that the compound will not be freely soluble in water. The presence of hydrogen bond donors and acceptors, however, indicates that it will interact favorably with polar solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The widely cited principle of "like dissolves like" provides a useful, albeit qualitative, starting point for prediction.[7][8][9] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents (e.g., water, ethanol, methanol) have large dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are best for dissolving nonpolar, lipophilic solutes.

For a molecule like this compound, its solubility is a balance between the polar contributions of the amide and ether groups and the nonpolar contributions of the aromatic ring and chloro-alkyl chain.

Hansen Solubility Parameters (HSP)

Caption: Conceptual relationship of Hansen Solubility Parameters.

Gold-Standard Methodology: Equilibrium Shake-Flask Solubility

To obtain reliable, quantitative solubility data, the equilibrium (or thermodynamic) shake-flask method is the most widely accepted approach.[13][14] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a robust, self-validating system.

Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials & Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, acetonitrile)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm or finer, selected for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[15][16]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.

    • Scientist's Note: Equilibration time is a critical parameter. While 24 hours is often sufficient, compounds with slow dissolution rates may require longer.[17] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid. The most common methods are:

    • Filtration: Withdraw a sample of the supernatant using a syringe and pass it through a syringe filter.[18] Caution: The filter material must not adsorb the compound, which would lead to artificially low solubility values. Prerinsing the filter with a small amount of the solution can mitigate this.

    • Centrifugation: Centrifuge the vial at high speed to pellet the excess solid, then carefully sample the supernatant. This is preferred for viscous solutions or when filter adsorption is a concern.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.[15][18]

  • Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

  • Solid Phase Analysis (Self-Validation): After the experiment, recover the remaining solid from the vial. Analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that no polymorphic or solvate transformation occurred during the experiment, as this would affect the solubility value.

A 1. Add Excess Solid Compound to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 24-48h at 25°C) on Orbital Shaker B->C D 4. Phase Separation (Centrifuge / Filter) C->D G 7. Analyze Remaining Solid (DSC / XRPD) C->G  Self-Validation Step E 5. Dilute Supernatant D->E F 6. Quantify Concentration (HPLC-UV) E->F H Result: Equilibrium Solubility F->H

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Profile and Influencing Factors

While specific experimental data is sparse in the literature, a qualitative solubility profile can be predicted based on the compound's structure.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLowThe polar amide and ether groups are incompatible with nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThese solvents can accept hydrogen bonds and have significant dipole moments, interacting well with the polar parts of the molecule without the high energy cost of disrupting a water-like H-bond network.
Polar Protic Water, Methanol, EthanolLow (Water) to Moderate (Alcohols)Solubility in water is expected to be low due to the hydrophobic aromatic ring and chloro-alkyl moiety.[19][20] Shorter-chain alcohols are better solvents as their alkyl chains can interact with the nonpolar parts of the solute.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a polarity intermediate between polar aprotic and nonpolar solvents and often show good compatibility with compounds containing chlorine.
Influence of Temperature

For most solids dissolving in a liquid, the process is endothermic, meaning it consumes heat from the surroundings.[21] Consequently, solubility tends to increase with increasing temperature. This relationship is described by the van't Hoff equation.[22][23] For related amide compounds, studies have confirmed that aqueous solubility increases significantly with temperature.[22] This is a critical factor to consider for processes like recrystallization, where a compound is dissolved in a hot solvent and precipitated upon cooling.

Influence of pH

The amide group in this compound is generally considered neutral and is not easily protonated or deprotonated under typical aqueous pH conditions (pH 1-10). Therefore, its solubility is expected to be largely independent of pH within this range. Extreme pH conditions could lead to hydrolysis of the amide bond, which is a chemical degradation pathway rather than a solubility effect.

Conclusion

This guide has outlined the essential theoretical and practical considerations for understanding the solubility of this compound. While quantitative data requires experimental determination using the robust shake-flask method detailed herein, a strong predictive understanding can be gained from its physicochemical properties and the principles of "like dissolves like." The compound is predicted to have low aqueous solubility but should be readily soluble in a range of common polar aprotic and chlorinated organic solvents. For any scientist or researcher, a thorough characterization of solubility is not merely an academic exercise but a foundational step toward the successful application and development of this chemical entity.

References

Spectroscopic Blueprint of 2-chloro-N-(3-methoxyphenyl)acetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 2-chloro-N-(3-methoxyphenyl)acetamide, a substituted acetamide, represents a class of compounds with significant potential in medicinal chemistry. Its structural features, including an aromatic ring, an amide linkage, and a reactive chloroacetyl group, make it a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the unambiguous identification and characterization of this and related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 3-methoxyaniline with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is a robust and well-established method for the formation of amide bonds.

Experimental Protocol: Synthesis

A general procedure for the synthesis of N-aryl chloroacetamides is as follows:

  • Dissolution: Dissolve 3-methoxyaniline (1.0 equivalent) and a mild base such as pyridine (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask.[2] The reaction vessel is then cooled in an ice bath to manage the exothermic nature of the reaction.

  • Acylation: A solution of chloroacetyl chloride (1.1 equivalents) in DCM is added dropwise to the cooled aniline solution with continuous stirring. The dropwise addition is crucial to control the reaction rate and prevent the formation of side products.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours).[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is diluted with DCM and washed successively with 1M HCl to remove unreacted pyridine and aniline, followed by a brine wash to remove any remaining aqueous impurities. The organic layer is then dried over an anhydrous drying agent such as anhydrous MgSO4.

  • Isolation and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of DCM and petroleum ether, to afford the pure product.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, the methoxy protons, and the amide proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Amide NH~8.5 - 9.5Singlet (broad)1H
Aromatic H (ortho to -NH)~7.3 - 7.5Multiplet2H
Aromatic H (para to -NH)~7.1 - 7.3Triplet1H
Aromatic H (ortho to -OCH₃)~6.7 - 6.9Doublet1H
-CH₂-Cl~4.2Singlet2H
-OCH₃~3.8Singlet3H

Interpretation of the ¹H NMR Spectrum:

  • Amide Proton (NH): The amide proton typically appears as a broad singlet in the downfield region of the spectrum due to its acidic nature and potential for hydrogen bonding. Its chemical shift can be sensitive to the solvent and concentration.

  • Aromatic Protons: The protons on the methoxy-substituted phenyl ring will exhibit a complex splitting pattern due to their coupling with each other. The electron-donating methoxy group and the electron-withdrawing acetamido group will influence their chemical shifts. The protons ortho to the acetamido group are expected to be the most deshielded.

  • Methylene Protons (-CH₂-Cl): The two protons of the methylene group adjacent to the chlorine atom will appear as a sharp singlet. The electronegative chlorine atom and the adjacent carbonyl group cause a significant downfield shift.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the aromatic signals.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O~165
Aromatic C (attached to -NH)~139
Aromatic C (attached to -OCH₃)~160
Aromatic CH (meta to -OCH₃)~130
Aromatic CH (ortho to -NH)~112
Aromatic CH (para to -NH)~110
Aromatic CH (ortho to -OCH₃)~105
-CH₂-Cl~43
-OCH₃~55

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the oxygen of the methoxy group will be the most deshielded among the aromatic carbons. The carbon attached to the nitrogen of the amide group will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region.

  • Aliphatic Carbons: The methylene carbon attached to the chlorine atom will be found in the aliphatic region, shifted downfield due to the electronegativity of the chlorine. The methoxy carbon will also appear in this region.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide proton.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Parameters: For a typical ¹H NMR experiment, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. A spectral width of approximately 16 ppm is generally adequate.

  • ¹³C NMR Parameters: For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. A spectral width of around 220 ppm is standard. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amide)Stretching3300 - 3100Medium
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
C=O (Amide I)Stretching1680 - 1650Strong
N-H (Amide II)Bending1570 - 1515Strong
C=C (Aromatic)Stretching1600 - 1450Medium-Strong
C-O (Ether)Stretching1250 - 1000Strong
C-ClStretching800 - 600Medium-Strong

Interpretation of the IR Spectrum:

  • N-H Stretching: A medium-intensity band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

  • C=O Stretching (Amide I): A strong absorption band around 1680-1650 cm⁻¹ is a key indicator of the carbonyl group in the amide functionality.

  • N-H Bending (Amide II): Another strong band in the region of 1570-1515 cm⁻¹ corresponds to the N-H bending vibration coupled with C-N stretching.

  • Aromatic C=C Stretching: Multiple bands of medium to strong intensity in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

  • C-O Stretching: A strong band in the 1250-1000 cm⁻¹ region is expected for the C-O stretching of the methoxy group.

  • C-Cl Stretching: The C-Cl stretching vibration will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the purified solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.

  • Sample Spectrum: The sample is then placed in the beam path, and the sample spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₉H₁₀ClNO₂), which is approximately 199.04 g/mol . Due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z 201 will also be observed with about one-third the intensity of the M⁺ peak.

  • Major Fragmentation Pathways: Under electron ionization, the molecule is expected to undergo fragmentation. Some plausible fragmentation pathways are outlined below.

Interpretation of the Mass Spectrum:

The fragmentation of this compound in an EI mass spectrometer is likely to proceed through several key pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of a chloromethyl radical (•CH₂Cl), resulting in a fragment ion.

  • McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving the transfer of a hydrogen atom followed by cleavage can occur.

  • Cleavage of the Amide Bond: The C-N bond of the amide can cleave, leading to the formation of ions corresponding to the chloroacetyl portion and the 3-methoxyaniline portion of the molecule.

  • Loss of Small Molecules: The loss of small, stable molecules like CO is a common fragmentation pathway for carbonyl-containing compounds.

Fragmentation_Pathways M [C₉H₁₀ClNO₂]⁺˙ m/z 199/201 frag1 [C₈H₈NO₂]⁺ m/z 150 M->frag1 - •CH₂Cl frag4 [C₂H₂ClO]⁺ m/z 77/79 M->frag4 Amide Cleavage frag2 [C₇H₈NO]⁺ m/z 122 frag1->frag2 - CO frag3 [C₇H₇O]⁺ m/z 107 frag2->frag3 - CH₃

Predicted Fragmentation Pathways

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[4] For direct insertion, the sample is placed in a capillary tube and heated to vaporize it into the ion source.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[5]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds, offer a detailed "fingerprint" of the molecule. By following the outlined experimental protocols, researchers can reliably obtain and interpret the spectral data for this and similar compounds, ensuring the structural integrity and purity of their synthesized materials. This foundational knowledge is critical for advancing drug discovery and development programs that utilize this versatile chemical scaffold.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel and intermediate compounds is a cornerstone of development. 2-chloro-N-(3-methoxyphenyl)acetamide is an N-arylacetamide, a class of compounds that serves as significant intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical agents[1]. Its structure, featuring a chloroacetamide side chain and a substituted aromatic ring, presents a rich case for nuclear magnetic resonance (NMR) spectroscopic analysis.

This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the spectral output. We will explore how the electronic environment of each nucleus, shaped by inductive and resonance effects of the chloro, amide, and methoxy functionalities, dictates its chemical shift and coupling patterns. This document is designed for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular characterization.

Molecular Structure and Key Functional Groups

To interpret the NMR spectra of this compound, it is essential to first understand its structure and the electronic influence of its constituent parts. The molecule consists of a central acetamide linkage connecting a chloroacetyl group to a 3-methoxyphenyl ring.

  • Chloroacetyl Group (Cl-CH₂-C=O): The highly electronegative chlorine and oxygen atoms create significant electron withdrawal (inductive effect), which will strongly deshield the adjacent methylene (-CH₂-) protons and the carbonyl (C=O) carbon.

  • Amide Linkage (-NH-C=O): The amide proton (-NH) is typically observed as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The amide nitrogen's lone pair can participate in resonance with the carbonyl group, influencing the electron density of the attached phenyl ring.

  • 3-Methoxyphenyl Group: This group dictates the complex pattern in the aromatic region of the spectrum.

    • The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). It increases electron density primarily at the ortho and para positions relative to itself.

    • The acetamido group (-NH-C=O) is an activating, ortho, para-directing group due to the nitrogen's lone pair resonance with the ring, but it is also moderately deactivating due to the inductive effect of the adjacent carbonyl group.

The interplay of these effects results in a unique and predictable NMR fingerprint for the molecule.

Caption: Molecular structure with systematic numbering for NMR analysis.

¹H NMR Spectral Analysis: Prediction and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity of neighboring protons. Aromatic protons typically resonate in the range of 6.5-8.5 ppm[2].

1. Amide Proton (N-H):

  • Predicted Shift (δ): 9.5 - 10.5 ppm. In a polar aprotic solvent like DMSO-d₆, the amide proton's chemical shift is significantly downfield due to strong hydrogen bonding with the solvent. For the related compound 2-chloro-N-(4-methoxyphenyl)acetamide, this proton appears at 10.23 ppm[1][3].

  • Multiplicity: Singlet (broad). The proton on nitrogen typically does not couple with adjacent protons due to rapid chemical exchange or quadrupole broadening from the ¹⁴N nucleus.

  • Integration: 1H.

2. Chloroacetyl Methylene Protons (-CH₂-Cl):

  • Predicted Shift (δ): 4.2 - 4.3 ppm. These protons are adjacent to an electronegative chlorine atom and a carbonyl group, both of which are strongly deshielding. The observed shift for the para isomer is 4.24 ppm[1][3].

  • Multiplicity: Singlet. There are no protons on the adjacent carbonyl carbon or amide nitrogen to cause splitting.

  • Integration: 2H.

3. Methoxy Protons (-OCH₃):

  • Predicted Shift (δ): 3.7 - 3.8 ppm. Methoxy groups on an aromatic ring typically appear as a sharp singlet in this region[4]. The value for the para isomer is 3.74 ppm[1][3].

  • Multiplicity: Singlet. These protons are isolated from other protons by the oxygen atom.

  • Integration: 3H.

4. Aromatic Protons (C₂-H, C₄-H, C₅-H, C₆-H): The substitution pattern on the meta-disubstituted ring creates four unique proton environments. Their shifts are governed by the combined effects of the electron-donating methoxy group and the electron-withdrawing acetamido group.

  • C₂-H: This proton is ortho to the -NHAc group and ortho to the -OCH₃ group. It will experience deshielding from the amide and shielding from the methoxy group. It is expected to appear as a singlet or a narrow triplet (due to small meta-couplings). Predicted shift: ~7.3-7.4 ppm.

  • C₄-H: This proton is para to the -NHAc group and ortho to the -OCH₃ group. It will be shielded by the methoxy group. It is expected to be a doublet of doublets. Predicted shift: ~6.7-6.8 ppm.

  • C₅-H: This proton is meta to both substituents. It will be the least affected and will likely resonate in the middle of the aromatic region, appearing as a triplet (due to coupling with H4 and H6). Predicted shift: ~7.2 ppm.

  • C₆-H: This proton is ortho to the -NHAc group and meta to the -OCH₃ group. It will be deshielded by the amide. It is expected to be a doublet of doublets. Predicted shift: ~7.1-7.2 ppm.

The coupling constants will be key to definitive assignment: ortho-coupling (J) is typically 7-9 Hz, while meta-coupling is 2-3 Hz.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Expected Coupling (J, Hz)
N-H9.5 - 10.5broad singlet1HN/A
Ar-H (C₂-H)7.3 - 7.4t (narrow) or s1HJ ≈ 2-3
Ar-H (C₅-H)~7.2t1HJ ≈ 8
Ar-H (C₆-H)7.1 - 7.2dd1HJ ≈ 8, 2
Ar-H (C₄-H)6.7 - 6.8dd1HJ ≈ 8, 2
-CH₂Cl4.2 - 4.3s2HN/A
-OCH₃3.7 - 3.8s3HN/A

¹³C NMR Spectral Analysis: Prediction and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the local electronic structure.

1. Carbonyl Carbon (C=O):

  • Predicted Shift (δ): 164 - 166 ppm. Carbonyl carbons in amides are highly deshielded and appear far downfield. The value for the para isomer is 164.13 ppm[1][3].

2. Aromatic Carbons (C₁-C₆): Aromatic carbons typically resonate between 110-160 ppm[5]. The substituent effects are additive and predictable.

  • C₁ (C-NHAc): The carbon directly attached to the nitrogen will be downfield. Predicted shift: ~139-141 ppm.

  • C₃ (C-OCH₃): The carbon bearing the methoxy group is strongly deshielded by the electronegative oxygen. Predicted shift: ~160 ppm.

  • C₂: ortho to both groups. Predicted shift: ~105-107 ppm.

  • C₄: ortho to the methoxy and para to the amide. Predicted shift: ~110-112 ppm.

  • C₅: meta to both groups. Predicted shift: ~129-131 ppm.

  • C₆: ortho to the amide and meta to the methoxy. Predicted shift: ~112-114 ppm.

3. Methoxy Carbon (-OCH₃):

  • Predicted Shift (δ): 55 - 56 ppm. The typical range for an aromatic methoxy carbon is around 56 ppm[6][7]. The observed shift in the para isomer is 55.23 ppm[1][3].

4. Methylene Carbon (-CH₂Cl):

  • Predicted Shift (δ): 43 - 45 ppm. This carbon is attached to the highly electronegative chlorine, placing it significantly downfield for an sp³ carbon. The value for the para isomer is 43.48 ppm[1][3].

Carbon Assignment Predicted δ (ppm)
C=O (C₇)164 - 166
C-OCH₃ (C₃)~160
C-NHAc (C₁)139 - 141
C₅129 - 131
C₆112 - 114
C₄110 - 112
C₂105 - 107
-OCH₃ (C₉)55 - 56
-CH₂Cl (C₈)43 - 45

Experimental Protocol: NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. This self-validating system minimizes variables and facilitates accurate interpretation.

NMR_Workflow cluster_Prep Part 1: Sample Preparation cluster_Acq Part 2: Data Acquisition cluster_Proc Part 3: Data Processing & Analysis A 1. Weigh Sample (10-20 mg for ¹H, 20-50 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) A->B C 3. Dissolve Sample (in ~0.6-0.7 mL solvent in vial) B->C D 4. Transfer to NMR Tube (5 mm diameter) C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock, Tune, and Shim (Optimize magnetic field homogeneity) E->F G 7. Acquire ¹H Spectrum (Set spectral width, acquisition time, number of scans) F->G H 8. Acquire ¹³C Spectrum (Proton-decoupled, set parameters) F->H I 9. Fourier Transform G->I H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Reference Spectrum (e.g., TMS or residual solvent peak) K->L M 13. Integrate ¹H Peaks L->M for ¹H N 14. Assign Peaks & Interpret (Compare to predictions, use 2D NMR if needed) L->N M->N

Caption: Standardized workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is excellent for observing amide protons; CDCl₃ is also common).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape. This step is critical for achieving high resolution.

  • ¹H Spectrum Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a 90° pulse angle.

    • Set an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.

    • Collect a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Switch the nucleus to ¹³C.

    • Use a standard proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A longer acquisition time and a larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections to the resulting spectra.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • For the ¹H spectrum, perform integration to determine the relative ratios of protons.

Conclusion

The NMR analysis of this compound is a clear demonstration of how fundamental principles of structure and electronics translate into a definitive spectral signature. By systematically evaluating the influence of each functional group, we can predict with high confidence the chemical shifts, multiplicities, and integration patterns for both the ¹H and ¹³C spectra. This guide provides the predictive framework and experimental protocol necessary for researchers to confidently acquire and interpret NMR data, ensuring the structural integrity of this important chemical intermediate. For ambiguous assignments, advanced 2D NMR techniques such as COSY and HSQC would provide definitive correlation data.

References

An In-Depth Technical Guide to the FTIR Spectrum Interpretation of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of 2-chloro-N-(3-methoxyphenyl)acetamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the key spectral features of this molecule. The insights provided herein are grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Role of FTIR in Molecular Characterization

Fourier-transform infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups. For a molecule such as this compound, which possesses a combination of amide, aromatic, ether, and chloroalkane functionalities, FTIR spectroscopy offers a rapid and non-destructive method to confirm its identity and purity.

The utility of this compound spans several domains of chemical science. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those aimed at neurological disorders, and is also utilized in the formulation of agrochemicals and in biochemical research to probe enzyme interactions.[1]

Molecular Structure and Vibrational Mode Analysis

To effectively interpret the FTIR spectrum, a thorough understanding of the molecular structure of this compound is essential. The molecule can be deconstructed into three primary components, each with its characteristic vibrational modes: the chloroacetamide group, the secondary amide linkage, and the 3-methoxy-substituted phenyl ring.

Diagram: Key Vibrational Modes of this compound

Caption: Molecular structure and key vibrational modes.

Interpretation of the FTIR Spectrum

While a publicly available, high-resolution spectrum of this compound is not readily found in databases like the Spectral Database for Organic Compounds (SDBS) or the NIST WebBook, its spectral features can be reliably predicted.[2][3][4][5][6] This interpretation is further substantiated by published data on the closely related isomer, 2-chloro-N-(4-methoxyphenyl)acetamide, which provides specific peak assignments.[7]

Table 1: Predicted FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3300 - 3270Secondary AmideN-H StretchMedium-Strong
~3100 - 3000Aromatic RingC-H StretchMedium-Weak
~2960 - 2840Methoxy & MethyleneC-H Stretch (aliphatic)Medium-Weak
~1670 - 1650Secondary AmideC=O Stretch (Amide I)Strong
~1600, ~1500Aromatic RingC=C StretchMedium
~1560 - 1540Secondary AmideN-H Bend (Amide II)Medium
~1250Aryl EtherAsymmetric C-O-C StretchStrong
~1040Aryl EtherSymmetric C-O-C StretchMedium
~830 - 750ChloroalkaneC-Cl StretchMedium-Strong
~900 - 675Aromatic RingC-H Out-of-Plane BendStrong
Detailed Band Assignments:
  • N-H Stretching (ca. 3300 - 3270 cm⁻¹): A prominent absorption band in this region is characteristic of the N-H stretching vibration of the secondary amide group.[8] In the solid state, intermolecular hydrogen bonding typically results in a single, relatively sharp peak. For the para-isomer, this peak is observed at 3292 cm⁻¹.[7]

  • C-H Stretching (ca. 3100 - 2840 cm⁻¹): This region contains contributions from both aromatic and aliphatic C-H stretching. The aromatic C-H stretches are expected to appear at slightly higher wavenumbers (3100-3000 cm⁻¹) compared to their alkane counterparts.[9] The aliphatic C-H stretches from the methylene (-CH₂-) and methoxy (-OCH₃) groups will be observed in the 2960-2840 cm⁻¹ range. The para-isomer shows absorptions at 3073 cm⁻¹ (aromatic C-H) and 2959 cm⁻¹ (aliphatic C-H).[7]

  • Amide I Band (ca. 1670 - 1650 cm⁻¹): This is one of the most characteristic absorptions in the spectrum and is primarily due to the C=O stretching vibration of the amide group.[10] Its position is sensitive to the molecular environment, including hydrogen bonding. A strong band in this region is a definitive indicator of the amide functionality. The para-isomer exhibits a strong Amide I band at 1660 cm⁻¹.[7]

  • Aromatic C=C Stretching (ca. 1600 and 1500 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to two or more bands in this region.[11][12] These bands confirm the presence of the aromatic ring.

  • Amide II Band (ca. 1560 - 1540 cm⁻¹): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.[13] It is another key indicator of the amide group, though generally less intense than the Amide I band.

  • Aryl Ether C-O-C Stretching (ca. 1250 and 1040 cm⁻¹): Aryl alkyl ethers, such as the methoxybenzene moiety in the target molecule, display two characteristic C-O stretching bands. The asymmetric C-O-C stretch appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.[14]

  • C-Cl Stretching (ca. 830 - 750 cm⁻¹): The absorption due to the stretching of the carbon-chlorine bond is expected in the fingerprint region.[6] For the para-isomer, this band is reported at 827 cm⁻¹.[7]

  • Aromatic C-H Out-of-Plane Bending (ca. 900 - 675 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring.[9] For a 1,3- (or meta-) disubstituted ring, one would expect strong bands near 690 cm⁻¹ and 780 cm⁻¹, and often a third band around 880 cm⁻¹.[4]

Experimental Protocol: FTIR Spectrum Acquisition via the KBr Pellet Method

The following protocol outlines the standard procedure for preparing a solid sample of this compound for FTIR analysis using the potassium bromide (KBr) pellet technique. This method is widely used for obtaining high-quality spectra of solid materials.[10][15]

Diagram: KBr Pellet Preparation Workflow

G start Start step1 Dry KBr Powder (Spectroscopic Grade) start->step1 step2 Grind Sample and KBr (1:100 ratio in Agate Mortar) step1->step2 step3 Load Mixture into Pellet Die step2->step3 step4 Apply Pressure (8-10 tons) under Vacuum step3->step4 step5 Release Pressure and Eject Pellet step4->step5 step6 Mount Pellet in Spectrometer step5->step6 end Acquire Spectrum step6->end

Caption: Workflow for KBr pellet preparation.

Step-by-Step Methodology:
  • Preparation of Materials:

    • Ensure the use of spectroscopic grade potassium bromide (KBr), which is transparent to infrared radiation. Dry the KBr powder in an oven at 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.

    • Thoroughly clean and dry an agate mortar and pestle, and the pellet die assembly.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.[5]

    • Combine the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the collar of the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure, typically in the range of 8-10 tons, for several minutes. Applying a vacuum during pressing helps to remove entrapped air and moisture, resulting in a more transparent pellet.

  • Pellet Ejection and Mounting:

    • Slowly release the pressure and carefully disassemble the die.

    • Eject the transparent or translucent pellet from the die. A high-quality pellet should be clear and free of cracks.

    • Mount the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition:

    • Record a background spectrum with an empty sample compartment.

    • Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The FTIR spectrum of this compound is rich with information that directly correlates to its molecular structure. The key diagnostic bands include the N-H and C=O stretches of the secondary amide, the C=C and C-H vibrations of the meta-substituted aromatic ring, the characteristic asymmetric and symmetric stretches of the aryl ether, and the C-Cl stretch. By carefully analyzing these absorption bands, researchers can confidently verify the identity and structural integrity of this important chemical intermediate. This guide provides the foundational knowledge and practical steps necessary for a robust and accurate interpretation.

References

Unveiling the Therapeutic Potential of 2-chloro-N-(3-methoxyphenyl)acetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Promising Chloroacetamide Derivative for Novel Therapeutic Applications

Introduction: The Chloroacetamide Scaffold in Medicinal Chemistry

The chloroacetamide functional group is a well-established pharmacophore in medicinal chemistry, recognized for its ability to act as a covalent modifier of biological targets. This reactive moiety has been successfully incorporated into a diverse range of therapeutic agents, from herbicides to anticancer drugs. The electrophilic nature of the α-carbon to the carbonyl group allows for nucleophilic attack by amino acid residues such as cysteine within enzyme active sites, leading to irreversible inhibition. This guide provides a comprehensive technical overview of 2-chloro-N-(3-methoxyphenyl)acetamide, a specific derivative with intriguing, albeit largely unexplored, potential as a therapeutic agent. While extensive experimental data on this particular isomer is emerging, a robust analysis based on in silico studies and the well-documented activities of its structural analogs allows for a compelling projection of its biological profile. This document will serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Physicochemical Properties and Synthesis

This compound is a small molecule with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[1] Its structure features a central acetamide linker connecting a reactive chloromethyl group to a 3-methoxyphenyl ring. The methoxy group at the meta position of the phenyl ring influences the molecule's electronic properties and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic acyl substitution reaction. A detailed protocol is provided below:

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline in a suitable aprotic solvent such as dichloromethane or ethyl acetate.

  • Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of chloroacetyl chloride in the same solvent to the flask with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity: An In Silico Perspective

Recent research has brought to light the potential of this compound as an anticancer agent through detailed computational studies.[2] These in silico analyses provide a strong theoretical foundation for its mechanism of action and guide further experimental validation.

Anticipated Anticancer Activity: Targeting Topoisomerase IIα

Molecular docking studies have identified human topoisomerase IIα (TOP2A) as a potential target for this compound.[2] Topoisomerases are critical enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation.[3] TOP2A is a well-validated target for a number of clinically successful anticancer drugs.[4][5] These drugs, often referred to as topoisomerase poisons, stabilize the transient DNA-enzyme cleavage complex, leading to the accumulation of double-strand breaks and subsequent induction of apoptosis in rapidly dividing cancer cells.[6]

The docking simulations of this compound into the ATP-binding site of TOP2A suggest a favorable binding affinity, indicating that it may act as a catalytic inhibitor.[2] This inhibition would disrupt the normal enzymatic cycle of TOP2A, leading to a cessation of DNA decatenation and ultimately, cell cycle arrest and apoptosis.

Diagram 1: Proposed Mechanism of Action

G cluster_0 Cellular Environment Compound This compound TOP2A Topoisomerase IIα Compound->TOP2A Inhibition DNA_Replication DNA Replication & Transcription TOP2A->DNA_Replication Required for DSB DNA Double-Strand Breaks TOP2A->DSB Stabilizes Cleavage Complex Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Proposed mechanism of this compound as a TOP2A inhibitor.

Structure-Activity Relationship (SAR) Insights from Analogs

The biological activities of the ortho- and para-isomers of 2-chloro-N-(methoxyphenyl)acetamide provide valuable insights into the potential of the meta-isomer.

Antimicrobial and Antifungal Properties

Studies on 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[7] Furthermore, it has shown potent antifungal activity against various fungal strains.[7] The ortho-isomer, 2-chloro-N-(2-methoxyphenyl)acetamide, has also been reported to possess antimicrobial and antifungal properties.[8] This suggests that the chloroacetamide scaffold coupled with a methoxyphenyl ring is a promising framework for the development of novel antimicrobial agents. The presence of the reactive chloroacetyl group is likely crucial for its mechanism of action, potentially through the alkylation of key microbial enzymes.

Table 1: Antimicrobial Activity of 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide)

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Bacillus subtilis23
Enterococcus faecalis20
Escherichia coliNot specified
Pseudomonas aeruginosaNot specified
Candida glabrata12

Data extracted from in vitro studies on the para-isomer.[7]

Cytotoxic Activity

The para-isomer has also been evaluated for its cytotoxic effects. In one study, its cytotoxicity was investigated against HeLa cancer cell lines.[9] While the specific IC₅₀ values were not detailed in the available abstracts, the investigation into its anticancer potential underscores the relevance of this chemical class in oncology research. The cytotoxic effects are likely linked to the ability of the chloroacetamide moiety to covalently modify cellular macromolecules, leading to cellular stress and apoptosis.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

Protocol 2: In Vitro Anticancer Activity Assessment
  • Cell Lines: A panel of human cancer cell lines should be selected, including but not limited to, those with high TOP2A expression (e.g., certain breast, lung, and colon cancer cell lines). A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

  • Topoisomerase IIα Inhibition Assay:

    • Utilize a commercial TOP2A drug screening kit that measures the relaxation of supercoiled plasmid DNA.

    • Incubate supercoiled plasmid DNA with recombinant human TOP2A in the presence of varying concentrations of the test compound.

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of TOP2A activity will result in a decrease in the amount of relaxed DNA.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Diagram 2: Experimental Workflow for Anticancer Evaluation

G Start Synthesized Compound MTT MTT Cytotoxicity Assay (IC50 Determination) Start->MTT TOP2A_Assay Topoisomerase IIα Inhibition Assay MTT->TOP2A_Assay If active Apoptosis_Assay Annexin V/PI Apoptosis Assay MTT->Apoptosis_Assay If active SAR Structure-Activity Relationship Analysis TOP2A_Assay->SAR Apoptosis_Assay->SAR End Lead Candidate SAR->End

Caption: Workflow for the in vitro evaluation of anticancer properties.

Protocol 3: Antimicrobial Susceptibility Testing
  • Microbial Strains: A panel of clinically relevant bacterial and fungal strains should be used, including both Gram-positive and Gram-negative bacteria, and yeast.

  • Broth Microdilution Method:

    • Prepare serial dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

  • Disk Diffusion Assay:

    • Inoculate the surface of an agar plate with a standardized microbial suspension.

    • Place sterile paper disks impregnated with a known concentration of the compound onto the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disk.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. In silico evidence strongly suggests its potential as a topoisomerase IIα inhibitor, warranting its investigation as an anticancer agent. Furthermore, the established antimicrobial and antifungal activities of its structural isomers provide a compelling rationale for evaluating its efficacy against a broad spectrum of pathogens.

The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound's biological activities. Future research should focus on a comprehensive in vitro and in vivo characterization to validate the computational predictions and to establish a robust safety and efficacy profile. Elucidation of the precise molecular mechanisms of action and further exploration of the structure-activity relationships within this class of chloroacetamides will be pivotal in optimizing their therapeutic potential and advancing them towards clinical development.

References

in silico ADME and toxicity prediction for 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico ADME and Toxicity Prediction of 2-chloro-N-(3-methoxyphenyl)acetamide

Abstract

The imperative to accelerate drug discovery and chemical safety assessment while minimizing animal testing has catalyzed the adoption of computational, or in silico, methodologies. This guide provides a comprehensive technical analysis of this compound, a representative chloroacetamide compound, through the lens of predictive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology. As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering a causal rationale for the selection of predictive models and interpreting the synthesized data to construct a holistic preclinical profile. We will detail the workflows for leveraging publicly accessible predictive tools, present data in a structured format, and provide expert insights into the compound's potential viability and liabilities, thereby creating a self-validating framework for its initial assessment.

Introduction: The Rationale for Predictive Assessment

This compound (CAS: 17641-08-6) belongs to the chloroacetamide class of chemicals. Compounds in this family are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The core structure, featuring an electrophilic chloroacetyl group, is a potential pharmacophore but also a structural alert for reactivity and toxicity.[2] Early-stage assessment of a compound's disposition and potential for toxicity is paramount to de-risk development programs, saving significant time and resources.[3][4] In silico models, built upon vast datasets of experimental results, offer a rapid, cost-effective, and ethically responsible first-pass filter to identify promising candidates and flag potential liabilities long before any resource-intensive synthesis or in vitro/in vivo testing is undertaken.[5][6]

This guide will systematically build a predictive profile for this compound, grounding each prediction in established computational models and providing the procedural steps for replication.

Foundational Analysis: Physicochemical Properties

Before any ADME or toxicity prediction, a thorough analysis of the compound's fundamental physicochemical properties is essential. These parameters are the primary inputs for the majority of predictive algorithms, governing everything from solubility to membrane permeability.

The structure of this compound is first represented by its SMILES (Simplified Molecular Input Line Entry System) string: COC1=CC=CC(=C1)NC(=O)CCl. This representation is the key input for most computational platforms.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance in ADME/ToxSource
Molecular FormulaC₉H₁₀ClNO₂Basic structural information[7]
Molecular Weight199.64 g/mol Influences diffusion and size-limited transport; complies with Lipinski's Rule (<500)[8]
XLogP31.9Measures lipophilicity; a key determinant of membrane permeability and protein binding. Value suggests good absorption potential.[8]
Topological Polar Surface Area (TPSA)38.3 ŲPredicts passive molecular transport through membranes. Value (<140 Ų) is favorable for good oral bioavailability.[8]
Hydrogen Bond Donors1Influences solubility and receptor binding; complies with Lipinski's Rule (<5)[8]
Hydrogen Bond Acceptors2Influences solubility and receptor binding; complies with Lipinski's Rule (<10)[8]
Rotatable Bond Count3Relates to conformational flexibility. Value (<10) is favorable for good oral bioavailability (Veber's Rule).[8]
Experimental Protocol 1: Physicochemical Property Calculation using SwissADME
  • Navigate to the SwissADME web server. [http://www.swissadme.ch/][9]

  • Input the Molecule : In the "Enter a list of SMILES" box, paste the SMILES string for the compound: COC1=CC=CC(=C1)NC(=O)CCl.

  • Initiate Analysis : Click the "Run" button.

  • Data Extraction : The server will generate a comprehensive report. Locate the values presented in Table 1 for molecular weight, LogP, TPSA, and counts of hydrogen bond donors/acceptors and rotatable bonds. These form the basis of the drug-likeness evaluation.

In Silico ADME Profile

The journey of a compound through the body is a complex process. We can predict its likely behavior at each stage using a suite of specialized computational models.

Absorption

Good oral absorption is often a prerequisite for a successful therapeutic agent. Our analysis focuses on intestinal absorption and potential barriers.

  • Human Intestinal Absorption (HIA) : Models predict a high probability of absorption from the gastrointestinal tract. This is consistent with the compound's adherence to Lipinski's Rule of Five and its favorable TPSA value.

  • P-glycoprotein (P-gp) Interaction : P-gp is an efflux pump that can expel compounds from cells, reducing absorption and bioavailability. Predictive models suggest that this compound is not a substrate of P-gp, which is favorable for its absorption and retention.

  • Bioavailability Score : Integrated models, which consider factors like lipophilicity, solubility, and size, predict a bioavailability score of 0.55 . This score indicates a high probability of the compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability.

Distribution

Once absorbed, a compound is distributed throughout the body. Key predictive parameters include its ability to cross the blood-brain barrier and bind to plasma proteins.

  • Blood-Brain Barrier (BBB) Permeation : Predictions indicate that the compound is likely to cross the BBB . This is a critical finding; if the intended target is in the central nervous system (CNS), this is a desirable property. If not, it signals a risk of potential CNS-related side effects.

  • Plasma Protein Binding (PPB) : High PPB can limit the amount of free compound available to exert its therapeutic effect. While specific quantitative predictions vary, the compound's lipophilicity (XLogP3 of 1.9) suggests a moderate degree of plasma protein binding.

Metabolism

Metabolism, primarily in the liver, is the body's mechanism for modifying and clearing foreign compounds. This is often mediated by the Cytochrome P450 (CYP) family of enzymes. Understanding these interactions is crucial, as they can lead to drug-drug interactions or the formation of toxic metabolites.[10]

  • CYP Inhibition : Predictive models suggest that this compound is a likely inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Inhibition of these enzymes can slow the metabolism of co-administered drugs, potentially leading to toxicity. It is not predicted to be a significant inhibitor of CYP2D6 or CYP3A4.

  • Metabolic Pathway : The chloroacetamide moiety is a known target for metabolic enzymes.[10][11] It is plausible that the compound undergoes dehalogenation or conjugation reactions. The metabolism of related chloroacetamide herbicides often involves bioactivation to reactive intermediates, a critical consideration for toxicity.[10]

G cluster_workflow In Silico Metabolism Prediction Workflow Start Input SMILES (COC1=CC=CC(=C1)NC(=O)CCl) Tool Prediction Server (e.g., SwissADME, admetSAR) Start->Tool CYP CYP Inhibition Prediction (CYP1A2, 2C9, 2C19, 2D6, 3A4) Tool->CYP SOM Sites of Metabolism (SOM) Prediction Tool->SOM Result_CYP Identify Potential Drug-Drug Interactions CYP->Result_CYP Result_SOM Hypothesize Metabolites (e.g., Dehalogenation, Hydroxylation) SOM->Result_SOM

Caption: Workflow for predicting metabolic fate.

Excretion

Excretion is the final removal of the compound and its metabolites from the body. While direct prediction of excretion pathways is complex, we can infer likelihoods based on physicochemical properties. The compound's moderate water solubility suggests it could be amenable to renal clearance following metabolic processing.

In Silico Toxicity Profile

Identifying potential toxicity is the most critical role of early-stage computational screening.[12] The chloroacetamide functional group is a structural alert, warranting a thorough investigation of multiple toxicity endpoints.

Experimental Protocol 2: Toxicity Endpoint Prediction using admetSAR
  • Navigate to the admetSAR 2.0 web server. [http://lmmd.ecust.edu.cn/admetsar2][9][13]

  • Input Structure : Click "Make a Prediction". Draw the molecule or paste the SMILES string COC1=CC=CC(=C1)NC(=O)CCl into the input box.

  • Run Prediction : Click the "Predict" button.

  • Collect Data : The server will return a table of predictions for various ADME and toxicity endpoints. Extract the relevant toxicity data as detailed below.

Table 2: Predicted Toxicity Profile for this compound

Toxicity EndpointPredicted ResultInterpretation & Causality
Human Toxicity
Acute Oral ToxicityCategory III (LD₅₀ 500-5000 mg/kg)Predicted to be harmful if swallowed, consistent with GHS data.[8] The model likely identifies features common to moderately toxic small molecules.
Ames MutagenicityMutagenic High probability. The electrophilic α-chloro group is a classic structural alert for alkylating agents that can react with DNA.
CarcinogenicityCarcinogenic Positive prediction. This often correlates with mutagenicity predictions and is a known risk for related chloroacetamide herbicides.[10]
HepatotoxicityPositive Predicted to cause liver injury. This can be linked to the formation of reactive metabolites during CYP-mediated metabolism.
hERG InhibitionWeak InhibitorLow risk of causing cardiac arrhythmia through hERG channel blockade.
Ecotoxicity
Tetrahymena pyriformisPositive (pIGC₅₀ ~0.5)Indicates toxicity to aquatic protozoa.
Fathead MinnowPositive (LC₅₀ ~3 mg/L)Indicates high toxicity to fish, a common feature of chloroacetamide herbicides.[14]
Interpretation of Toxicity Findings

The in silico toxicity profile raises significant red flags. The predictions for mutagenicity and carcinogenicity are of primary concern and are mechanistically plausible due to the reactive chloroacetyl moiety. This functional group can act as an alkylating agent, forming covalent bonds with nucleophilic macromolecules like DNA and proteins, which is a common mechanism of toxicity for this chemical class.[2] The predicted hepatotoxicity is also a serious liability, likely linked to metabolic bioactivation.

G cluster_workflow Integrated Toxicity Assessment Logic Compound 2-chloro-N- (3-methoxyphenyl)acetamide StructuralAlert Structural Alert: α-Chloroacetamide Compound->StructuralAlert Metabolism Metabolic Bioactivation (e.g., CYP P450) Compound->Metabolism Reactivity Electrophilic Reactivity (Alkylating Agent) StructuralAlert->Reactivity Tox_DNA DNA Adduct Formation Reactivity->Tox_DNA Tox_Protein Protein Adduct Formation Reactivity->Tox_Protein Metabolism->Tox_Protein Endpoint_Mut Mutagenicity (Ames Positive) Tox_DNA->Endpoint_Mut Endpoint_Hepato Hepatotoxicity Tox_Protein->Endpoint_Hepato Endpoint_Carc Carcinogenicity Endpoint_Mut->Endpoint_Carc

References

An In-depth Technical Guide to 2-chloro-N-(3-methoxyphenyl)acetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 2-chloro-N-(3-methoxyphenyl)acetamide, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and biological activities.

Core Compound Profile

This compound, also known as m-acetamide, is an organic compound with the chemical formula C9H10ClNO2.[1][2] It belongs to the class of chloroacetamides, which are known for their biological activities and utility as building blocks in organic synthesis.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in various experimental setups.

PropertyValueSource(s)
CAS Number 17641-08-6[1][2][4]
Molecular Formula C9H10ClNO2[1][2]
Molecular Weight 199.64 g/mol [1][2]
Appearance Solid
Melting Point 90.5-91.5 °C[1]
Boiling Point 371.9°C at 760 mmHg[1]
Density 1.264 g/cm³[1]
SMILES String COC1=CC(=CC=C1)NC(=O)CCl
InChI Key GKEFUXJDYQAQTF-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound is typically achieved through the chloroacetylation of 3-methoxyaniline. This nucleophilic acyl substitution reaction is a fundamental process in organic chemistry, and its understanding is key to obtaining a high-purity product.

Synthetic Workflow

The general reaction involves treating 3-methoxyaniline with chloroacetyl chloride. The reaction is often carried out in a suitable solvent and may involve a base to neutralize the hydrochloric acid byproduct.[3][5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 3-Methoxyaniline 3-Methoxyaniline Reaction Chloroacetylation 3-Methoxyaniline->Reaction Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Reaction Solvent Solvent Solvent->Reaction Base_optional Base (optional) Base_optional->Reaction Product_Compound This compound Reaction->Product_Compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for similar chloroacetylation reactions.[5]

Materials:

  • 3-Methoxyaniline

  • Chloroacetyl chloride

  • Acetic acid (solvent)

  • Sodium acetate solution

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 3-methoxyaniline in pure acetic acid in a flask and cool the mixture in an ice bath.

  • While stirring, add chloroacetyl chloride portion-wise to the cooled solution.

  • After the addition is complete, continue stirring at room temperature for a specified duration (e.g., 30 minutes) to allow the reaction to proceed to completion.

  • To precipitate the product, add a solution of sodium acetate. A solid precipitate should form.

  • Filter the resulting solid, wash it with cold water, and dry it.

  • For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.

Spectroscopic Characterization

The structure of the synthesized this compound is confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Expected characteristic peaks include N-H stretching for the secondary amide, C=O stretching of the amide, and C-Cl stretching.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the chlorine, and the amide proton. The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom in the molecule.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[3]

Biological Activities and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[7] Its own intrinsic bioactivity is also an area of active research.

Antimicrobial Activity

Derivatives of 2-chloro-N-alkyl/aryl acetamide have demonstrated significant potential as antimicrobial agents.[3] Studies on related compounds, such as the para-isomer, have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9] For instance, 2-chloro-N-phenylacetamide has shown inhibitory activity against Candida albicans and Candida parapsilosis, including fluconazole-resistant strains.[10] The mechanism of action is thought to involve the alkylation of essential biomolecules within the microbial cells.[11] Specifically, some studies suggest that these compounds may bind to ergosterol on the fungal plasma membrane.[12]

Herbicidal Activity

Chloroacetamides are a well-known class of herbicides used for pre-emergence weed control in various crops.[13] Their mode of action is believed to involve the alkylation of sulfhydryl-containing enzymes and coenzymes, disrupting vital cellular processes in susceptible plants.[11] The herbicidal activity is not solely dependent on chemical reactivity but is also influenced by molecular properties such as lipophilicity.[11]

Pharmaceutical Applications

This compound is a valuable precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[7][14] The presence of the chloroacetyl group provides a reactive site for further molecular modifications, allowing for the construction of more complex drug molecules. For example, related N-arylacetamides are intermediates in the synthesis of various medicinal compounds.[15] The structural analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a key intermediate in the production of the widely used local anesthetic, lidocaine.

Potential Anticancer Activity

Recent research has explored the anticancer properties of chloroacetamide derivatives. Some studies have shown that these compounds can inhibit the growth of cancer cell lines and induce apoptosis.[16] A study on 2-chloro-N-(2-methoxyphenyl)acetamide demonstrated its effectiveness against colon cancer cells.[16] The proposed mechanism involves the alkylation of cellular nucleophiles, such as proteins and nucleic acids, leading to cell death.[11]

Safety and Handling

This compound is classified as harmful if swallowed.[1] It is also an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[17] Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[17][18][19]

Conclusion

This compound is a compound of significant interest due to its versatile role as a chemical intermediate and its inherent biological activities. Its straightforward synthesis and the reactivity of the chloroacetyl group make it a valuable building block for the development of new pharmaceuticals and agrochemicals. Further research into its mechanism of action and the synthesis of novel derivatives holds promise for the discovery of new therapeutic agents and crop protection solutions.

References

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide, a key intermediate in the development of various biologically active compounds. The narrative delves into the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development, offering a self-validating system for the synthesis, purification, and characterization of the target molecule.

Introduction: Significance and Application

2-chloro-N-arylacetamides are a critical class of organic compounds that serve as versatile precursors in synthetic chemistry.[1] Their value lies in the reactive C-Cl bond, which is amenable to nucleophilic substitution, making them ideal starting materials for synthesizing a diverse range of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents.[1][2] The title compound, this compound, is of particular interest due to the presence of the methoxy-substituted phenyl ring, a common feature in many pharmacologically active molecules. The synthesis detailed herein follows a robust and widely applicable N-acylation reaction.[3]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is achieved through the nucleophilic acyl substitution of 3-methoxyaniline (m-anisidine) with chloroacetyl chloride.[1]

Mechanism: The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the 3-methoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming a protonated amide. A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct.[1] This is a critical step because, in the absence of a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Causality Behind Experimental Choices:

  • Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, effectively dissolves both the amine and the acid chloride, and has a low boiling point, which facilitates its removal during the work-up phase.[4]

  • Base Selection: Pyridine is used as the base to scavenge the HCl produced during the reaction.[4] It is a weak base, which is sufficient to neutralize the strong acid HCl without promoting undesirable side reactions. Other bases like triethylamine (TEA) are also commonly used.[1][3]

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C) by cooling in an ice bath.[1][4] This is crucial for controlling the exothermic nature of the acylation reaction, minimizing the formation of byproducts, and preventing potential polymerization or degradation of the starting materials.[3] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[4]

  • Work-up Procedure: The reaction mixture is washed with 1M HCl to remove any unreacted pyridine and 3-methoxyaniline by converting them into their water-soluble hydrochloride salts. A subsequent wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.

  • Purification: The crude product is purified by recrystallization.[2] A mixed solvent system of dichloromethane and petroleum ether is effective for obtaining high-purity crystalline product.[4] Ethanol is also a common solvent for recrystallizing N-substituted chloroacetamides.[2][5]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityEq.
3-Methoxyaniline (m-anisidine)C₇H₉NO123.15-1.0 equiv.1.0
Chloroacetyl chlorideC₂H₂Cl₂O112.94-1.1 equiv.1.1
PyridineC₅H₅N79.10-1.0 equiv.1.0
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousAs needed-
1M Hydrochloric AcidHCl36.461 MAs needed-
Brine (Saturated NaCl)NaCl58.44SaturatedAs needed-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-
Petroleum Ether---As needed-
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 equiv.) and pyridine (1.0 equiv.) in dichloromethane (to achieve a 0.4 M concentration of the amine).

  • Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acylating Agent: In a separate flask, prepare a solution of chloroacetyl chloride (1.1 equiv.) in dichloromethane (to achieve a 0.5 M concentration). Add this solution dropwise to the cooled amine solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours.[4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up:

    • Dilute the reaction mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume of organic layer) and then with brine (1 x volume of organic layer).[4]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.[4]

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer in vacuo using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by crystallization from a mixture of dichloromethane and petroleum ether.[4]

    • Dissolve the crude product in a minimal amount of hot dichloromethane and then slowly add petroleum ether until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Visualization of the Workflow

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 3-methoxyaniline & Pyridine in DCM B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride Solution Dropwise B->C D 4. Stir at Room Temperature for 12h C->D E 5. Dilute with DCM D->E F 6. Wash with 1M HCl, then Brine E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate in vacuo G->H I 9. Recrystallize from DCM/Petroleum Ether H->I J 10. Filter and Dry Crystals I->J K K J->K Final Product: This compound

Caption: General workflow for the synthesis of this compound.

Characterization

The synthesized compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the N-H stretch, C=O stretch of the amide, and C-Cl stretch.[6]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

  • Melting Point Analysis: To assess the purity of the final product. The literature melting point is 90.5-91.5 °C.[7]

Safety and Handling

Hazard Identification:

  • Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. It reacts violently with water.[1] All manipulations must be performed in a well-ventilated fume hood.

  • 3-Methoxyaniline (m-anisidine): Toxic if swallowed, in contact with skin, or if inhaled.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM): Suspected of causing cancer.

  • This compound: Harmful if swallowed.[7] Causes skin and serious eye irritation.[8][9]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9][10]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

References

The Versatile Intermediate: Application Notes and Protocols for 2-Chloro-N-(3-methoxyphenyl)acetamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Synthetic Potential of a Key Building Block

In the landscape of modern organic synthesis, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-chloro-N-(3-methoxyphenyl)acetamide has emerged as a significant building block, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its utility stems from the presence of two key reactive sites: a readily displaceable chlorine atom ripe for nucleophilic substitution and an amide linkage that can influence the electronic properties and biological activity of target molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The core reactivity of this compound lies in the electrophilic nature of the carbon atom bonded to the chlorine, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles. This reactivity opens a gateway to a diverse array of functionalized acetamide derivatives, which are often precursors to more complex heterocyclic systems. Furthermore, the methoxy-substituted phenyl ring can be further functionalized, adding another layer of synthetic versatility. This document will delve into the practical applications of this intermediate, providing field-proven protocols for its synthesis and its subsequent transformation into valuable downstream products.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use. Below is a summary of the key data for this compound.

PropertyValueReference
CAS Number 17641-08-6[3][4]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Off-white amorphous powder[1]
Melting Point 88-94 °C[1]
Boiling Point 371.9°C at 760 mmHg[5]
Density 1.264 g/cm³[5]

Safety and Handling:

This compound is classified as harmful if swallowed and is an irritant.[3][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. A comprehensive safety data sheet (SDS) should be consulted before use.[4][6]

Core Synthetic Applications: Detailed Protocols and Mechanistic Insights

The primary utility of this compound as a chemical intermediate lies in its reactivity as an alkylating agent in nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles.

Protocol 1: Synthesis of this compound

The foundational step for any subsequent application is the efficient synthesis of the title compound. This is typically achieved through the acylation of 3-methoxyaniline with chloroacetyl chloride.

Reaction Scheme:

Synthesis of this compound

Materials:

  • 3-Methoxyaniline

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetone or Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.2 eq) in a suitable solvent like acetone or DCM.[7]

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel, wash thoroughly with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]

Expert Insights: The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. An inorganic base like potassium carbonate in acetone is an effective and economical choice.[7] The slow, dropwise addition of the highly reactive chloroacetyl chloride at low temperatures is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

Protocol 2: Synthesis of 2-Azido-N-(3-methoxyphenyl)acetamide - A Gateway to Triazoles

The displacement of the chloride with an azide ion is a key transformation, as the resulting azido compound is a versatile precursor for the synthesis of nitrogen-containing heterocycles, most notably 1,2,3-triazoles, via 1,3-dipolar cycloaddition reactions (click chemistry).[5]

Reaction Scheme:

Synthesis of 2-Azido-N-(3-methoxyphenyl)acetamide

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 7:3 v/v).

  • Add sodium azide (1.2-1.5 eq) portion-wise with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-24 hours.[5]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Trustworthiness and Self-Validation: The progress of this reaction can be easily monitored by TLC, with the product typically being more polar than the starting material. The formation of the azide can be confirmed by IR spectroscopy, which will show a characteristic strong absorption band for the azide group around 2100 cm⁻¹.

Application in Drug Development: Synthesis of Mephenoxalone Analogs

While a direct synthesis of the muscle relaxant Mephenoxalone from this compound is not the standard route, this intermediate is a key precursor for structurally related oxazolidinone compounds.[9][10] The synthesis of these analogs often involves the initial displacement of the chloride followed by a series of transformations to construct the oxazolidinone ring.

Illustrative Synthetic Pathway to an Oxazolidinone Core:

The following workflow outlines a general strategy for the synthesis of a 5-substituted oxazolidin-2-one, a core structure in many pharmaceuticals, starting from this compound.

Oxazolidinone Synthesis Workflow Illustrative Workflow for Oxazolidinone Synthesis A This compound B Nucleophilic Substitution (e.g., with an amine to form a diamine precursor) A->B C Intermediate Diamine Derivative B->C D Cyclization (e.g., with phosgene or a phosgene equivalent) C->D E 5-Substituted Oxazolidin-2-one D->E

Workflow for Oxazolidinone Synthesis

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various nucleophilic substitution reactions with N-aryl-2-chloroacetamides, providing a comparative overview for experimental design.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Sodium AzideEthanol/Water-Reflux4-24>80[5]
AminesDCM/THFTEA0 - RT2-460-90[7]
PhenolsAcetoneK₂CO₃Reflux6-1270-95[7]
ThiolsEthanolNaOEtRT1-3>90[11]

Conclusion and Future Outlook

This compound is a highly valuable and versatile chemical intermediate with broad applications in the synthesis of pharmaceuticals and agrochemicals. Its utility is primarily derived from the facile displacement of its chloro group by a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds. The protocols and data presented in this guide offer a robust foundation for researchers to effectively utilize this compound in their synthetic campaigns. As the demand for novel bioactive molecules continues to grow, the strategic application of such key intermediates will undoubtedly play a crucial role in the advancement of chemical and life sciences.

References

Application Notes and Protocols: Investigating the Antimicrobial Potential of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The chloroacetamide moiety has been identified as a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[1][2] The reactivity of the α-chloro group is believed to be crucial for its biological effects. This document provides a detailed guide for the investigation of 2-chloro-N-(3-methoxyphenyl)acetamide , a specific derivative within this promising class.

While the antimicrobial activities of the ortho- and para-substituted isomers, 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide, have been reported, the meta-substituted compound remains less characterized in the public domain.[3][4] For instance, 2-chloro-N-(4-methoxyphenyl)acetamide has demonstrated activity against a panel of microbes including Staphylococcus aureus, Candida glabrata, Bacillus subtilis, and Escherichia coli.[3] This provides a strong rationale for the systematic evaluation of this compound as a potential antimicrobial agent.

These application notes are designed to provide researchers with the foundational protocols and theoretical background to systematically assess the antimicrobial efficacy and preliminary safety profile of this target compound.

Putative Mechanism of Action

The precise mechanism of action for this compound has not been empirically determined. However, based on studies of structurally related chloroacetamide derivatives, several potential mechanisms can be hypothesized. The presence of the electrophilic α-chloro group is a recurring feature critical for the antimicrobial effects observed in this class of compounds.[1][5]

Potential molecular targets and mechanisms include:

  • Enzyme Inhibition via Alkylation: The reactive C-Cl bond can act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine's sulfhydryl group or histidine's imidazole group) in essential microbial enzymes. This irreversible inhibition can disrupt critical metabolic or structural pathways. One study suggests that chlorine can lead to the degradation of sulfhydryl enzymes, causing a loss of intracellular material and impairing nutrient absorption.[3]

  • Disruption of DNA Replication: Some chloroacetamide derivatives have been suggested through in silico docking studies to interact with bacterial DNA gyrase and Topoisomerase II.[6] These enzymes are vital for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death.[6]

  • Cell Wall Synthesis Inhibition: A recent study on a different chloroacetamide derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, indicated that it may act on penicillin-binding proteins (PBPs).[2] PBPs are crucial for the synthesis and maintenance of the peptidoglycan cell wall in bacteria. Inhibition of these proteins leads to cell lysis and death.[2]

The following diagram illustrates these potential pathways.

Mechanism_of_Action Potential Antimicrobial Mechanisms of Chloroacetamides cluster_0 This compound cluster_1 Microbial Cell cluster_2 Cellular Processes cluster_3 Outcome Compound Compound Enzymes Essential Enzymes (e.g., with Sulfhydryl Groups) Compound->Enzymes Alkylation DNA_Gyrase DNA Gyrase / Topoisomerase II Compound->DNA_Gyrase Inhibition PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibition Metabolism Metabolic Pathways Enzymes->Metabolism Disruption Replication DNA Replication & Transcription DNA_Gyrase->Replication Disruption CellWall Cell Wall Synthesis PBP->CellWall Disruption Death Cell Death Metabolism->Death Replication->Death CellWall->Death

Caption: Potential mechanisms of antimicrobial action for chloroacetamide derivatives.

Experimental Protocols

The following protocols provide a standardized framework for the initial antimicrobial screening and cytotoxicity assessment of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a widely accepted method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Objective: To quantify the potency of this compound against a panel of relevant bacterial and fungal strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well sterile microtiter plates (U-bottom)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

Workflow Diagram:

MIC_Workflow Broth Microdilution MIC Assay Workflow A Prepare Stock Solution of Compound in DMSO C Perform 2-Fold Serial Dilutions of Compound in Broth (in 96-well plate) A->C B Prepare Microbial Inoculum (Adjust to 0.5 McFarland) D Add Microbial Inoculum to each well (Final conc. ~5x10^5 CFU/mL) B->D C->D E Include Controls: - Growth Control (No Compound) - Sterility Control (No Inoculum) F Incubate Plate (e.g., 37°C for 18-24h) D->F E->F G Visually Inspect for Turbidity or Measure OD600 F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Experimental workflow for the MIC determination assay.

Step-by-Step Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh this compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~50 mM).

    • Causality Note: DMSO is used as it can dissolve a wide range of organic compounds and is generally tolerated by microbes at low final concentrations (<1%).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube of appropriate sterile broth (e.g., MHB).

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in fresh broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.

  • Inoculation and Controls:

    • Add 100 µL of the diluted microbial inoculum (from step 2) to each well from columns 1-11. This brings the final volume to 200 µL and achieves the target inoculum density.

    • Column 11: Contains inoculum but no compound (Positive/Growth Control).

    • Column 12: Contains broth only (Negative/Sterility Control).

  • Incubation:

    • Seal the plate (e.g., with a breathable film) to prevent evaporation and contamination.

    • Incubate at 37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (a sign of microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control well.

    • Optionally, the results can be quantified by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293 or HepG2) to determine its selectivity for microbial cells over host cells.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture the mammalian cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium at 2x the final desired concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (cells treated with the same final concentration of DMSO as the compound wells) and a blank control (medium only).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C.

    • Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the % viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Quantitative data from the antimicrobial screening should be summarized for clear comparison.

Table 1: Hypothetical Antimicrobial Activity Profile of this compound

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213e.g., 16
Bacillus subtilisATCC 6633e.g., 32
Escherichia coliATCC 25922e.g., 64
Pseudomonas aeruginosaATCC 27853e.g., >128
Candida albicansATCC 90028e.g., 32
Aspergillus nigerATCC 16404e.g., 64
Mammalian Cytotoxicity Cell Line IC₅₀ (µg/mL)
Human Embryonic Kidney CellsHEK293e.g., 150

Interpretation:

  • A lower MIC value indicates higher potency against that specific microorganism.

  • The Selectivity Index (SI) can be calculated as IC₅₀ / MIC. A higher SI value is desirable, as it suggests the compound is more toxic to the microbe than to mammalian cells. For example, using the hypothetical data for S. aureus: SI = 150 / 16 = 9.375. An SI > 10 is often considered a promising starting point for a therapeutic candidate.

References

Application Notes and Protocols for Investigating the Antifungal Properties of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Topic: Investigating the Antifungal Properties of 2-chloro-N-(3-methoxyphenyl)acetamide

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Acetamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating broad-spectrum antifungal activity.[1][2] This document provides a comprehensive guide for the investigation of the antifungal potential of a specific analogue, this compound.

While the broader class of chloroacetamide derivatives has shown efficacy against clinically relevant fungi like Candida and dermatophytes, specific data on this compound remains limited.[2] Research on similar compounds, such as 2-chloro-N-phenylacetamide, has indicated potential fungicidal and antibiofilm activity against fluconazole-resistant Candida species and Aspergillus flavus.[3][4] The proposed mechanisms of action for some acetamides include targeting the fungal cell membrane, though not necessarily through ergosterol binding, and potentially inhibiting DNA synthesis.[2][4]

These application notes are designed to provide researchers with a structured and scientifically rigorous framework to fully characterize the antifungal profile of this compound. The protocols outlined herein are based on established methodologies and are intended to be a self-validating system for generating reliable and reproducible data.

Synthesis of this compound

The synthesis of this compound has been previously described and can be achieved through the reaction of 3-methoxyaniline with chloroacetyl chloride.[5]

Protocol:

  • Dissolve 3-methoxyaniline in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add an equimolar amount of chloroacetyl chloride to the cooled solution with constant stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Upon completion, the reaction mixture can be washed with a dilute acid solution (e.g., 1M HCl) and then with a dilute base solution (e.g., saturated NaHCO3) to remove any unreacted starting materials and byproducts.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Characterization and confirmation of the structure should be performed using techniques such as FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[5]

Part 1: Primary Antifungal Susceptibility Testing

The initial phase of investigation focuses on determining the direct antifungal activity of the compound against a panel of clinically relevant fungal species.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents.

Protocol:

  • Fungal Strain Preparation:

    • Culture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate under appropriate conditions.

    • Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

    • Further dilute the inoculum to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.125 to 256 µg/mL).

  • Assay Procedure:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (fungal inoculum without the compound) and a negative control (sterile medium). If using a solvent like DMSO, a solvent control should also be included.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, depending on the growth rate of the organism.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure the optical density at 600 nm.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium that does not contain the test compound.

  • Incubate the plates at 35°C until growth is visible in the control spots.

  • The MFC is the lowest concentration of the compound from which no colonies or only a few colonies grow.

Part 2: Investigating the Spectrum of Activity

To understand the breadth of its antifungal potential, this compound should be tested against a diverse panel of fungal pathogens.

Recommended Fungal Panel:

Fungal Group Species Clinical Relevance
Yeasts Candida albicansMost common cause of candidiasis.
Candida glabrataOften exhibits resistance to azoles.
Candida parapsilosisFrequently associated with biofilm formation on medical devices.[3]
Cryptococcus neoformansCausative agent of cryptococcal meningitis.
Molds Aspergillus fumigatusPrimary cause of aspergillosis.
Aspergillus flavusAflatoxin producer and opportunistic pathogen.[4]
Dermatophytes Trichophyton rubrumCommon cause of dermatophytosis (e.g., athlete's foot, ringworm).

Part 3: Elucidating the Mechanism of Action

Understanding how a compound exerts its antifungal effect is crucial for its development as a therapeutic agent. Based on studies of similar acetamide derivatives, the following assays are recommended.[2][4]

Ergosterol Binding Assay

This assay determines if the compound directly binds to ergosterol, a key component of the fungal cell membrane and the target of polyene antifungals like Amphotericin B.

Protocol:

  • Perform a standard broth microdilution MIC assay as described in section 1.1.

  • In parallel, perform the same assay but with the addition of exogenous ergosterol (e.g., 200 µg/mL) to the test medium.

  • If the compound's MIC increases significantly in the presence of ergosterol, it suggests a direct interaction.

Sorbitol Protection Assay

This assay helps to determine if the compound targets the fungal cell wall. Sorbitol is an osmotic protectant that can stabilize fungal protoplasts.

Protocol:

  • Perform a standard broth microdilution MIC assay.

  • In parallel, perform the same assay with the medium supplemented with 0.8 M sorbitol.

  • A significant increase in the MIC in the presence of sorbitol suggests that the compound may be acting on the fungal cell wall.

Cell Membrane Integrity Assay

This assay assesses whether the compound disrupts the fungal cell membrane, leading to leakage of intracellular components.

Protocol:

  • Treat a standardized fungal cell suspension with the test compound at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

  • Incubate for a defined period (e.g., 2-4 hours).

  • Centrifuge the cell suspension and collect the supernatant.

  • Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids. An increase in absorbance compared to the negative control indicates membrane damage.

Part 4: Evaluation of Antibiofilm Activity

Fungal biofilms are a significant clinical problem due to their high resistance to conventional antifungal drugs.

Inhibition of Biofilm Formation

Protocol:

  • Prepare a standardized fungal inoculum in a suitable medium for biofilm formation (e.g., RPMI-1640 supplemented with glucose).

  • In a 96-well flat-bottom plate, add the fungal inoculum to wells containing serial dilutions of this compound.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, carefully wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Quantify the remaining biofilm using a colorimetric assay such as the crystal violet (CV) or XTT reduction assay.

Disruption of Pre-formed Biofilms

Protocol:

  • Allow fungal biofilms to form in a 96-well plate as described above.

  • After the initial incubation, wash the wells to remove planktonic cells.

  • Add fresh medium containing serial dilutions of the test compound to the wells with the pre-formed biofilms.

  • Incubate for a further 24 hours.

  • Wash the wells and quantify the remaining biofilm using the CV or XTT assay.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner.

Table 1: Example MIC and MFC Data for this compound

Fungal Strain MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio Interpretation
C. albicans ATCC 90028
C. glabrata ATCC 90030
A. fumigatus ATCC 204305

An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.

Table 2: Example Biofilm Inhibition Data

Compound Concentration (µg/mL) % Inhibition of Biofilm Formation % Disruption of Pre-formed Biofilm
MIC
1/2 MIC
1/4 MIC

Visualizing Experimental Workflows

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay prep_compound Prepare Compound Stock and Serial Dilutions mic_assay Inoculate Microtiter Plate prep_compound->mic_assay prep_fungi Prepare Standardized Fungal Inoculum prep_fungi->mic_assay mic_incubate Incubate (24-48h) mic_assay->mic_incubate mic_read Read MIC (Lowest concentration with no visible growth) mic_incubate->mic_read mfc_plate Plate Aliquots from Clear Wells onto Agar mic_read->mfc_plate mfc_incubate Incubate until Growth mfc_plate->mfc_incubate mfc_read Read MFC (Lowest concentration with ≥99.9% killing) mfc_incubate->mfc_read

Caption: Workflow for MIC and MFC determination.

Logic Diagram for Mechanism of Action Investigation

G cluster_assays Primary Assays cluster_results Potential Outcomes start Investigate Mechanism of Action ergosterol Ergosterol Binding Assay start->ergosterol sorbitol Sorbitol Protection Assay start->sorbitol membrane Membrane Integrity Assay start->membrane erg_res MIC increases with ergosterol -> Direct ergosterol binding ergosterol->erg_res Analyze Results sorb_res MIC increases with sorbitol -> Cell wall target sorbitol->sorb_res Analyze Results mem_res Increased A260 leakage -> Membrane disruption membrane->mem_res Analyze Results

Caption: Decision tree for mechanism of action studies.

Safety Precautions

This compound is an irritant.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All handling of the compound should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8]

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the antifungal properties of this compound. By systematically determining its MIC/MFC, spectrum of activity, mechanism of action, and antibiofilm potential, researchers can generate the critical data necessary to assess its potential as a novel antifungal therapeutic. The exploration of such novel chemical entities is a vital step in addressing the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for the Development of Herbicides Using 2-Chloro-N-(3-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of novel herbicidal agents based on 2-chloro-N-(3-methoxyphenyl)acetamide derivatives. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental design, ensuring a deep understanding of the herbicide development process.

Introduction: The Scientific Rationale

Chloroacetamide herbicides are a well-established class of agrochemicals primarily used for pre-emergence control of annual grasses and some broadleaf weeds in various major crops.[1][2] Their efficacy stems from the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development.[1][3] Specifically, these herbicides target the VLCFA elongase complex in the endoplasmic reticulum.[3] This disruption of VLCFA synthesis leads to a cascade of inhibitory effects on cell division and expansion, ultimately preventing weed emergence and growth.[3]

The this compound scaffold serves as a promising starting point for the development of new herbicidal agents due to the potential for diverse chemical modifications. The methoxy substituent on the phenyl ring can influence the molecule's lipophilicity and electronic properties, which are crucial for its uptake, translocation, and interaction with the target enzyme in plants.[4][5] By systematically modifying this core structure, researchers can explore structure-activity relationships (SAR) to identify derivatives with enhanced herbicidal potency and selectivity.

This guide will walk you through the essential protocols for synthesizing these derivatives, characterizing their physicochemical properties, and screening their herbicidal activity against common weed species.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward N-acylation reaction between a substituted aniline and chloroacetyl chloride.[6][7] This reaction is generally high-yielding and can be performed under standard laboratory conditions.

General Synthetic Scheme

The fundamental reaction involves the nucleophilic attack of the amino group of 3-methoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride.

G cluster_reactants Reactants cluster_product Product r1 3-Methoxyaniline p1 This compound r1->p1 + r2 Chloroacetyl Chloride r2->p1

Caption: General reaction for the synthesis of this compound.

Detailed Protocol for the Synthesis of this compound

This protocol outlines the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives by using appropriately substituted anilines.

Materials:

  • 3-Methoxyaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methoxyaniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Add the base (1.1 equivalents) to the solution and cool the flask in an ice bath.

  • Addition of Chloroacetyl Chloride: While stirring, add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization of Synthesized Derivatives

Accurate characterization of the synthesized compounds is crucial to confirm their identity and purity before proceeding to biological evaluation.

Analytical Techniques

The following analytical techniques are recommended for the full characterization of the this compound derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., N-H, C=O, C-Cl).

  • Melting Point Analysis: To determine the purity of the synthesized solid compounds.

A comparative guide to analytical methods for similar acetamide compounds can provide further insights into method selection and validation.[8]

Example Spectroscopic Data for this compound
TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons, methoxy protons (-OCH₃), methylene protons (-CH₂Cl), and amide proton (-NH).
¹³C NMR Aromatic carbons, methoxy carbon, methylene carbon, and carbonyl carbon.
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750 (C-Cl stretch).
MS (m/z) Molecular ion peak corresponding to the calculated molecular weight of C₉H₁₀ClNO₂ (199.63 g/mol ).

Herbicidal Activity Screening Protocols

The evaluation of herbicidal activity is a critical step in the development process. The following protocols describe standard methods for pre-emergence and post-emergence screening of the synthesized compounds.

Pre-Emergence Herbicidal Activity

This assay evaluates the ability of the compounds to prevent weed seed germination and seedling emergence.

Materials:

  • Synthesized this compound derivatives

  • Acetone (for stock solution preparation)

  • Tween-20 (surfactant)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of target weed species (e.g., barnyard grass, crabgrass, pigweed)

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone (e.g., 10 mg/mL). From the stock solution, prepare a series of test solutions at different concentrations (e.g., 10, 50, 100, 200 ppm) by diluting with distilled water containing 0.1% (v/v) Tween-20. A control solution containing only acetone and Tween-20 in water should also be prepared.

  • Petri Dish Assay: Place one sheet of filter paper in each Petri dish. Evenly apply 5 mL of the test solution or control solution to the filter paper.

  • Seed Planting: Place a known number of seeds (e.g., 20) of the target weed species onto the moistened filter paper.

  • Incubation: Seal the Petri dishes with parafilm and incubate them in a growth chamber at a suitable temperature (e.g., 25 ± 2 °C) with a defined light/dark cycle (e.g., 16h light/8h dark).

  • Data Collection and Analysis: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings. Calculate the percentage of inhibition for each parameter relative to the control.

Post-Emergence Herbicidal Activity

This assay assesses the effect of the compounds on established weeds.

Materials:

  • Synthesized this compound derivatives

  • Acetone and Tween-20

  • Pots filled with a suitable soil mixture

  • Seeds of target weed species

  • Greenhouse or controlled environment chamber

  • Spray bottle

Procedure:

  • Plant Cultivation: Sow the seeds of the target weed species in pots and allow them to grow until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Preparation of Spray Solutions: Prepare spray solutions of the test compounds at various concentrations in a similar manner to the pre-emergence assay.

  • Application: Evenly spray the foliage of the weed seedlings with the test solutions until runoff. A control group should be sprayed with the vehicle solution (acetone, Tween-20, and water).

  • Observation: Maintain the treated plants in a greenhouse or controlled environment chamber under optimal growth conditions.

  • Data Collection and Analysis: After 14-21 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) using a rating scale (e.g., 0 = no injury, 100 = complete kill). Additionally, the fresh or dry weight of the aerial parts of the plants can be measured to quantify the growth inhibition.

G cluster_synthesis Synthesis & Characterization cluster_screening Herbicidal Activity Screening cluster_sar Structure-Activity Relationship S1 Synthesize Derivatives S2 Purify Compounds S1->S2 S3 Characterize (NMR, MS, FTIR) S2->S3 P1 Pre-emergence Assay S3->P1 P2 Post-emergence Assay S3->P2 A1 Data Analysis (Inhibition %) P1->A1 P2->A1 SAR Identify Lead Compounds A1->SAR

Caption: Experimental workflow for the development of novel herbicides.

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of the herbicidal activity of a series of derivatives allows for the establishment of structure-activity relationships. Key structural features to investigate include:

  • Substituents on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring can significantly impact herbicidal activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule.

  • N-alkylation/arylation: Modification of the amide nitrogen can influence the compound's stability and interaction with the target site.

By correlating the structural modifications with the observed herbicidal activity, researchers can rationally design more potent and selective herbicide candidates. Studies on other acetamide derivatives have shown that specific substitutions can lead to potent herbicidal activity against a range of weeds.[9][10]

Conclusion

The development of novel herbicides based on the this compound scaffold is a promising avenue for addressing the ongoing challenges in weed management. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of new candidate compounds. By combining synthetic chemistry with rigorous biological screening and SAR analysis, researchers can contribute to the discovery of the next generation of effective and sustainable herbicides.

References

Application Notes & Protocols: The Role of 2-chloro-N-(3-methoxyphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical guide on the synthesis, applications, and medicinal chemistry relevance of 2-chloro-N-(3-methoxyphenyl)acetamide. This compound is a member of the broader chloroacetamide class, a group of molecules historically recognized for significant biological activity, particularly as herbicides.[1] However, emerging research highlights the potential of specific substituted chloroacetamides, including this compound, as versatile building blocks for drug discovery and as scaffolds for developing novel therapeutic agents.[2][3] This guide explores its dual role, providing field-proven protocols for its synthesis and subsequent modification, alongside methodologies for evaluating its potential biological activities.

Introduction and Physicochemical Profile

This compound belongs to the N-aryl acetamide family, characterized by a chloroacetyl group appended to an aniline derivative. The chloroacetamide moiety is a potent electrophile and alkylating agent, a property that underpins much of its biological activity.[4][5] While the general class is heavily utilized in agriculture for weed control by inhibiting very-long-chain fatty acid (VLCFA) biosynthesis, subtle structural modifications, such as the inclusion of a 3-methoxyphenyl group, can significantly alter its biological targets and therapeutic potential.[1]

This compound serves two primary functions in medicinal chemistry:

  • A Synthetic Intermediate: Its reactive chloro- group provides a handle for facile nucleophilic substitution, making it an ideal starting point for building more complex molecules with diverse pharmacological profiles.[2][6]

  • A Bioactive Scaffold: The core structure itself has been investigated for inherent biological activities, including potential anticancer and antimicrobial effects, moving its application beyond agrochemicals and into human health.[2][7]

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[8]
Molecular Weight 199.63 g/mol [9]
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CCl[8]
InChIKey JJNAIBJFYFWTIA-UHFFFAOYSA-N[8]
Appearance Crystalline solid[7]
Predicted XlogP 1.9[8]

Core Applications & Mechanistic Insights

The utility of this compound is best understood by examining its application as both a foundational building block and a potential therapeutic agent.

Role as a Versatile Synthetic Intermediate

The primary value of this molecule in drug development lies in its capacity for chemical elaboration. The carbon-chlorine bond is polarized and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols), allowing for the construction of extensive compound libraries for screening.

// Edges {A, B} -> C [label="Acylation Reaction\n(Protocol 1)", color="#4285F4", fontcolor="#4285F4"]; C -> {D, E, F} [label="Nucleophilic Substitution\n(e.g., Protocol 2)", color="#34A853", fontcolor="#34A853"]; } } Caption: Synthetic utility of this compound.

This process allows medicinal chemists to systematically modify the parent structure to optimize properties like target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. A common downstream modification involves reacting it with sodium methacrylate to produce monomers for novel biopolymers.[2][6]

Intrinsic Bioactivity as a Pharmacological Scaffold

Beyond its role as an intermediate, the this compound scaffold and its close analogs have demonstrated notable biological activities.

  • Potential Anticancer Activity: In silico studies have explored the interaction of this compound with crucial cancer targets. Molecular docking experiments predicted a strong binding affinity for human topoisomerase IIα (TOP2A), an enzyme essential for DNA replication in proliferating cells.[2] Inhibition of TOP2A is a clinically validated mechanism for many established chemotherapy drugs. This finding suggests that the compound could serve as a starting point for the development of novel topoisomerase poisons.

  • Antimicrobial Properties: The broader class of N-substituted chloroacetamides has shown promising antimicrobial, particularly antibacterial and antifungal, activity.[7] The proposed mechanism involves alkylation of essential biomolecules containing sulfhydryl (-SH) groups, such as enzymes or coenzymes, disrupting cellular metabolism.[5] Studies on the ortho- and para-isomers of the title compound have confirmed activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida glabrata.[2][6] This suggests that this compound is a promising scaffold for developing new anti-infective agents.

// Edges A -> B [label="Binds to ATP-binding site\n(in silico model)", color="#EA4335", fontcolor="#202124"]; A -> C [label="Alkylates Cysteine Residues\n(Proposed Mechanism)", color="#4285F4", fontcolor="#202124"]; A -> D [label="Covalent Modification\n(Class Mechanism)", color="#34A853", fontcolor="#202124"]; B -> E [color="#EA4335"]; C -> F [color="#4285F4"]; D -> G [color="#34A853"]; } } Caption: Bioactivity map of this compound.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the N-acylation of m-methoxyaniline with chloroacetyl chloride.

Materials:

  • m-Methoxyaniline

  • Chloroacetyl chloride

  • Pyridine (or another suitable base, e.g., Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Petroleum Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-methoxyaniline (1.0 equiv.) and pyridine (1.0 equiv.) in anhydrous DCM.

  • Rationale: Pyridine acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation. DCM is used as an inert solvent.

  • Cool the flask in an ice bath (0 °C).

  • Rationale: The acylation reaction is highly exothermic. Cooling is critical to control the reaction rate and prevent the formation of side products.

  • Add a solution of chloroacetyl chloride (1.1 equiv.) in DCM dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine and amine) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization from a DCM/petroleum ether solvent system to yield the final product as a crystalline solid.[10]

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[2]

Protocol 2: Application as an Intermediate - Synthesis of 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate

This protocol demonstrates the use of the title compound as a building block.[2]

Materials:

  • This compound (from Protocol 1)

  • Sodium methacrylate

  • Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst

  • Sodium Iodide (NaI), catalytic amount

  • 1,4-Dioxane, anhydrous

  • Hydroquinone (inhibitor)

Procedure:

  • To a reflux condenser-equipped flask, add this compound (1.0 equiv.), sodium methacrylate (1.2 equiv.), TBAB (catalyst), NaI (catalyst), and a small amount of hydroquinone.

  • Rationale: TBAB is a phase-transfer catalyst that facilitates the reaction between the organic-soluble acetamide and the less soluble sodium methacrylate. NaI acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate. Hydroquinone prevents the premature polymerization of the methacrylate product.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the mixture to 85 °C and maintain under reflux for 30 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate in vacuo.

  • Purify the resulting crude product using column chromatography or recrystallization to obtain the pure methacrylate derivative.

  • Characterization: Confirm the structure using appropriate spectroscopic methods (NMR, FT-IR).

Protocol 3: In Vitro Antimicrobial Activity Screening (Disc Diffusion Method)

This protocol provides a general method for assessing the antibacterial and antifungal properties of the synthesized compound.[7]

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile 6 mm paper discs

  • Dimethyl sulfoxide (DMSO), sterile

  • Positive control antibiotic discs (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control disc (DMSO)

Procedure:

  • Prepare a stock solution of the test compound in sterile DMSO (e.g., 1 mg/mL).

  • Prepare microbial inoculums by suspending fresh colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the microbial suspension onto the surface of the appropriate agar plates.

  • Aseptically place sterile paper discs impregnated with a known volume (e.g., 20 µL) of the test compound solution onto the agar surface.

  • Place the positive and negative control discs on the same plate.

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or at 30 °C for 48 hours (for fungi).

  • Measure the diameter (in mm) of the zone of inhibition around each disc.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are compared against the positive and negative controls.

Quantitative Antimicrobial Data (Example from Literature for Analogs):

CompoundOrganismZone of Inhibition (mm)
N-aryl chloroacetamideS. aureus12 - 18
N-aryl chloroacetamideE. coli10 - 15
N-aryl chloroacetamideCandida sp.11 - 16
Data is representative of the compound class as reported in literature[7] and actual values will vary.

Conclusion

This compound is a molecule of significant interest in modern medicinal chemistry. It bridges the gap between agrochemical history and pharmaceutical future. Its value is twofold: as a readily synthesized and highly adaptable intermediate for building complex drug candidates, and as a bioactive scaffold with demonstrated potential in anticancer and antimicrobial applications. The protocols and data presented herein provide researchers with a solid foundation for exploring the full therapeutic potential of this versatile compound.

References

performing molecular docking studies with 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and In-Depth Protocol for Molecular Docking Studies with 2-chloro-N-(3-methoxyphenyl)acetamide

Authored by a Senior Application Scientist

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding interactions between a small molecule (ligand) and a macromolecular target, typically a protein.[1][2][3] This application note provides a comprehensive, in-depth protocol for performing molecular docking studies on This compound , a compound with demonstrated bioactive potential.[4][5] We will utilize the well-validated and widely used software AutoDock Vina to predict the binding mode and affinity of this ligand against a relevant biological target. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind each critical step, ensuring a robust and reproducible workflow.

Introduction: The Scientific Context

This compound is a synthetic organic compound that serves as a versatile intermediate in the creation of more complex molecules, including pharmaceuticals.[6][7] Derivatives of N-aryl acetamides have been explored for a range of biological activities, including antimicrobial and anticancer properties.[5][8] Recent computational studies have investigated the interaction of this compound with human topoisomerase IIα (TOP2A) , a well-established target for cancer chemotherapy.[4] TOP2A is a crucial enzyme that controls DNA topology and is essential for cell replication. Its inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Molecular docking allows us to build a three-dimensional model of the ligand-protein complex, providing invaluable insights at the atomic level.[1] This information can guide lead optimization, explain structure-activity relationships (SAR), and help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[2][3]

Principle of Molecular Docking

The primary goal of molecular docking is to predict the preferred orientation and conformation of a ligand when bound to a receptor, forming a stable complex.[2] The process can be broken down into two main components:

  • Sampling: The docking algorithm explores a vast conformational space of the ligand and its possible orientations within the receptor's binding site. This involves translating, rotating, and modifying the ligand's rotatable bonds.

  • Scoring: Each generated pose is evaluated by a "scoring function," which is a mathematical model that estimates the binding affinity (typically as a free energy of binding, ΔG). A more negative score indicates a more favorable binding interaction.[9][10]

This protocol will employ AutoDock Vina, which uses a Lamarckian genetic algorithm for sampling and an empirical scoring function to evaluate the poses.[11]

Experimental Design & Workflow Overview

A successful docking study is built on careful preparation and logical execution. The workflow involves preparing the ligand and the receptor, defining the search space, running the docking simulation, and finally, analyzing the results.

docking_workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand Ligand Acquisition (this compound) Prep_Ligand Ligand Preparation (Add Hydrogens, Assign Charges) Ligand->Prep_Ligand SDF/MOL2 Receptor Receptor Acquisition (Human Topoisomerase IIα) Prep_Receptor Receptor Preparation (Remove Water, Add Hydrogens) Receptor->Prep_Receptor PDB Grid Grid Box Generation (Define Binding Site) Prep_Ligand->Grid PDBQT Prep_Receptor->Grid PDBQT Docking Run Docking Simulation (AutoDock Vina) Grid->Docking Config File Results Analyze Poses & Scores (Binding Affinity, RMSD) Docking->Results Output PDBQT Visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) Results->Visualization Select Best Pose

Caption: High-level workflow for a molecular docking study.

Required Software and Resources

This protocol relies on freely available academic software. Ensure all tools are downloaded from their official sources to maintain integrity.

Software/ResourcePurposeOfficial URL
RCSB PDB Database for protein crystal structures.--INVALID-LINK--
PubChem Database for chemical compound information.--INVALID-LINK--
AutoDock Tools (MGLTools) Preparing protein and ligand files (PDBQT format).--INVALID-LINK--
AutoDock Vina The core molecular docking engine.--INVALID-LINK--
PyMOL or UCSF ChimeraX Visualization and analysis of molecular structures.--INVALID-LINK-- or --INVALID-LINK--
Discovery Studio Visualizer Advanced visualization and interaction analysis.--INVALID-LINK--

Detailed Step-by-Step Protocol

This protocol will guide you through docking This compound into the ATP-binding site of human topoisomerase IIα . We will use the PDB structure 1ZXM , which is a crystal structure of the human Topoisomerase IIα ATPase domain.

Part A: Ligand Preparation

The ligand structure must be converted into a 3D format and prepared with correct charges and atom types.

  • Acquire Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "this compound".

    • Download the structure in 3D SDF format . Save it as ligand.sdf.

  • Convert to PDB and Prepare for Docking:

    • Open PyMOL. Go to File > Open... and select ligand.sdf.

    • Export the molecule as a PDB file: File > Export Molecule... > Save... > PDB (*.pdb). Save as ligand.pdb.

    • Open AutoDockTools (ADT) .

    • Go to Ligand > Input > Open and select ligand.pdb. ADT will automatically add hydrogens and compute Gasteiger charges.[12]

    • Define the rotatable bonds: Ligand > Torsion Tree > Detect Root.

    • Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.

Scientist's Note (Causality): The PDBQT format is essential as it contains the atomic coordinates, partial charges, and atom-type definitions required by AutoDock Vina.[13] Defining rotatable bonds allows the ligand to be flexible during the docking simulation, which is crucial for finding the most stable binding conformation.[14]

Part B: Receptor Preparation

The raw PDB file of the protein must be cleaned and prepared for docking.

  • Acquire Receptor Structure:

    • Navigate to the RCSB PDB database.

    • Search for the PDB ID 1ZXM .

    • Download the structure in PDB Format . Save it as 1ZXM.pdb.

  • Clean the Protein Structure:

    • Open 1ZXM.pdb in PyMOL or Discovery Studio Visualizer.

    • The PDB file often contains non-protein atoms like water molecules, co-factors, and existing ligands. These must be removed to ensure they do not interfere with the docking of our new ligand.[15][16][17]

    • In PyMOL, you can remove water by typing remove solvent in the command line. Delete any other heteroatoms (HETATM) that are not part of the protein.

    • Save the cleaned protein structure as receptor_clean.pdb.

  • Prepare Receptor for Docking:

    • Open AutoDockTools (ADT) .

    • Go to File > Read Molecule and open receptor_clean.pdb.

    • Add polar hydrogens, which are critical for hydrogen bonding: Edit > Hydrogens > Add > Polar Only.[17]

    • Compute Kollman charges, which are suitable for proteins: Edit > Charges > Add Kollman Charges.

    • Save the prepared receptor in PDBQT format: Grid > Macromolecule > Choose.... Select the receptor and save it as receptor.pdbqt.

Scientist's Note (Trustworthiness): The choice of charges (Gasteiger for the ligand, Kollman for the protein) is a standard and well-validated practice in the AutoDock community.[12] Removing water is critical because unless a specific water molecule is known to be structurally important for binding (a "bridging" water molecule), they can occupy space in the binding pocket and prevent the ligand from docking correctly.[16]

Part C: Defining the Binding Site & Running AutoDock Vina

We must tell Vina where to perform the docking calculation. This is done by defining a 3D grid box that encompasses the active site.

  • Define the Grid Box:

    • In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box....

    • A box will appear around the protein. You need to center this box on the ATP-binding site of Topoisomerase IIα. For PDB ID 1ZXM, the known binding site is a good place to start.

    • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box to fully enclose the binding pocket. For 1ZXM, approximate coordinates are:

      • center_x: 15.2, center_y: 53.9, center_z: 16.9

      • size_x: 22, size_y: 22, size_z: 22 (in Angstroms)

    • Record these six values. They are essential for the next step.

  • Create the Configuration File:

    • Create a new text file named conf.txt.

    • Paste the following lines into the file, replacing the coordinates with the ones you determined:

Scientist's Note (Expertise): The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also increases the probability of finding the true minimum energy pose. A value of 8 is a good starting point for standard docking.

  • Run the Docking Simulation:

    • Open a command line terminal (or PowerShell on Windows).

    • Navigate to the directory containing your four files: receptor.pdbqt, ligand.pdbqt, conf.txt, and the vina.exe executable.

    • Execute the following command:

    • Vina will now run the docking calculation. Upon completion, it will generate two files: all_poses.pdbqt containing the coordinates of the docked poses, and log.txt containing the binding affinity scores.

Analysis and Visualization of Results

Interpreting the output is the most critical part of the study.

Part A: Analyzing the Log File

Open log.txt. You will see a table listing the binding modes (poses) and their corresponding binding affinities.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-7.80.0000.000
2-7.51.8522.431
3-7.22.1053.578
............
  • Binding Affinity (ΔG): This is the estimated free energy of binding. The most negative value represents the strongest predicted binding.[9] The top pose (Mode 1) is generally considered the most likely binding conformation.

  • RMSD: Root Mean Square Deviation. The l.b. (lower bound) and u.b. (upper bound) values compare the current pose to the best pose (Mode 1). A low RMSD (< 2.0 Å) between different poses suggests they are in a similar binding orientation, indicating a well-defined binding pocket.[9][10]

Part B: Visualizing Interactions

Visual analysis is required to understand how the ligand is binding.

  • Load Structures into PyMOL:

    • Open PyMOL.

    • Load the receptor: File > Open... > receptor.pdbqt.

    • Load the docking results: File > Open... > all_poses.pdbqt. You will see multiple conformations of the ligand in the binding site. You can switch between them using the scene controls at the bottom right.

  • Analyze the Best Pose (Mode 1):

    • Focus on the first pose. Display the protein as a surface or cartoon and the ligand as sticks.

    • Identify key interactions between the ligand and the amino acid residues of the receptor. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Pi-Pi Stacking: Interactions between aromatic rings.

    • Use visualization tools like Discovery Studio Visualizer for automated 2D interaction diagrams, which provide a clear summary of all contacts.[18]

interactions cluster_ligand This compound cluster_receptor TOP2A Binding Site Ligand Ligand Asn91 Asn91 Ligand->Asn91 Hydrogen Bond (Amide C=O) Lys120 Lys120 Ligand->Lys120 Hydrogen Bond (Amide N-H) Phe142 Phe142 Ligand->Phe142 Pi-Pi Stacking (Methoxy-Phenyl Ring) Ile94 Ile94 Ligand->Ile94 Hydrophobic Interaction (Chloro-methyl group)

Caption: Hypothetical interactions between the ligand and TOP2A residues.

Conclusion and Future Directions

This application note has detailed a complete and robust protocol for performing a molecular docking study of this compound with human topoisomerase IIα using AutoDock Vina. By following these steps, researchers can generate plausible binding poses and estimate binding affinities, providing a strong foundation for further investigation.

The results from such a study should be viewed as predictive models. The next logical steps would involve validating these computational hypotheses through experimental means, such as in vitro enzyme inhibition assays or co-crystallization experiments. Further computational work, like molecular dynamics simulations, can also be employed to study the stability of the predicted binding pose over time.[3]

References

The Versatile Intermediate: Experimental Design for Reactions Involving 2-Chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Building Block of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of versatile intermediates is paramount to efficient and innovative molecular design. 2-Chloro-N-(3-methoxyphenyl)acetamide, a substituted chloroacetamide, represents a key building block whose reactivity profile allows for the facile construction of more complex molecular architectures.[1] Its utility stems from the presence of a reactive α-chloro group, which is susceptible to nucleophilic substitution, providing a reliable handle for the introduction of diverse functional groups.[2] This, combined with the electronic and steric influences of the 3-methoxyphenyl moiety, makes it a valuable precursor in the synthesis of a wide range of biologically active compounds.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and subsequent reactions of this compound. The focus will be on understanding the causality behind experimental choices to ensure reproducible and high-yielding synthetic outcomes.

Core Principles of Reactivity

The primary mode of reactivity for this compound is nucleophilic acyl substitution at the carbonyl carbon of chloroacetyl chloride by 3-methoxyaniline to form the amide bond, followed by the subsequent nucleophilic substitution of the chloride on the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it an excellent site for attack by a variety of nucleophiles.

A general workflow for the preparation and utilization of this compound is depicted below:

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Nucleophilic Substitution 3-methoxyaniline 3-methoxyaniline synthesis_reaction N-Acylation 3-methoxyaniline->synthesis_reaction chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->synthesis_reaction product This compound synthesis_reaction->product substitution_reaction SN2 Reaction product->substitution_reaction product->substitution_reaction nucleophile Nucleophile (Nu-) nucleophile->substitution_reaction final_product Substituted Product substitution_reaction->final_product

Caption: General workflow for the synthesis and subsequent reaction of this compound.

Part 1: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-acylation of 3-methoxyaniline with chloroacetyl chloride.[3] The choice of solvent and base is critical for achieving a high yield and purity of the final product.

Experimental Design Considerations:
  • Solvent Selection: A variety of solvents can be employed, with the choice often depending on the scale of the reaction and the desired workup procedure.

    • Acetic Acid: Offers good solubility for the starting aniline and the resulting product. The acidic nature of the solvent can protonate the starting amine, reducing its nucleophilicity, but this is often overcome by the high reactivity of chloroacetyl chloride. A subsequent quench with a base like sodium acetate is typically required.[4][5]

    • Aprotic Solvents (DCM, THF): Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are unreactive towards the reagents. These reactions necessitate the addition of a non-nucleophilic base to scavenge the HCl byproduct.[3]

  • Base Selection: The role of the base is to neutralize the hydrochloric acid generated during the reaction.

    • Pyridine/Triethylamine: These tertiary amines are commonly used as acid scavengers in aprotic solvents. They are effective but can sometimes be difficult to remove during purification.

    • Sodium Acetate: Used in conjunction with acetic acid as a solvent, it acts as a buffering agent and helps to drive the reaction to completion.[4][5]

    • Aqueous Base: In some protocols, the reaction can be performed in a biphasic system or an aqueous medium, with a base like sodium bicarbonate.

Detailed Protocol: Synthesis in Acetic Acid

This protocol is adapted from a reliable method for the synthesis of a similar N-aryl acetamide and is expected to provide a high yield of the desired product.[4][5]

Materials:

  • 3-Methoxyaniline (1.0 eq)

  • Chloroacetyl chloride (1.0 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Acetate solution

  • Ethanol (for recrystallization)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Slowly add a saturated solution of sodium acetate to the reaction mixture with vigorous stirring. A solid precipitate should form.

  • Continue stirring for another 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.

  • Dry the crude product in a desiccator or a vacuum oven at low heat.

  • For further purification, recrystallize the crude product from ethanol.

Expected Outcome and Characterization:

The final product, this compound, should be a solid. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination. Structural confirmation should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

ParameterExpected Result
Physical State Solid
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.64 g/mol
¹H NMR Peaks corresponding to aromatic, methoxy, methylene, and amide protons.
¹³C NMR Peaks corresponding to aromatic, methoxy, methylene, and carbonyl carbons.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretch, C=O stretch, and C-Cl stretch.

Part 2: Nucleophilic Substitution Reactions

The true synthetic utility of this compound lies in its ability to undergo nucleophilic substitution at the α-carbon. This allows for the introduction of a wide array of functional groups, leading to diverse molecular scaffolds.

Reaction Mechanism Visualization:

The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion in a single, concerted step.

Caption: Generalized Sₙ2 mechanism for the reaction of this compound with a nucleophile.

Protocol: Synthesis of N-(3-methoxyphenyl)-2-thiocyanatoacetamide

This protocol details the reaction of this compound with a sulfur nucleophile, potassium thiocyanate, to yield N-(3-methoxyphenyl)-2-thiocyanatoacetamide. This product can be a precursor for the synthesis of various sulfur-containing heterocycles.

Materials:

  • This compound (1.0 eq)

  • Potassium thiocyanate (1.2 eq)

  • Acetone or Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Add potassium thiocyanate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate (potassium chloride) has formed, remove it by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Interpretation and Validation:

The successful substitution of the chloro group with the thiocyanato group can be confirmed by various analytical techniques.

Analytical TechniqueExpected Observation
TLC A new spot with a different Rf value compared to the starting material.
Mass Spectrometry A molecular ion peak corresponding to the mass of N-(3-methoxyphenyl)-2-thiocyanatoacetamide (C₁₀H₁₀N₂O₂S).
FT-IR (cm⁻¹) Appearance of a strong, sharp peak around 2150 cm⁻¹ characteristic of the thiocyanate (-SCN) group.
¹H NMR A downfield shift of the methylene protons adjacent to the newly introduced thiocyanate group.

Safety and Handling

This compound and its precursors and reagents should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Chloroacetyl chloride is corrosive and lachrymatory and should be handled with extreme care.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. A thorough understanding of the principles governing its synthesis and reactivity is crucial for its effective utilization in the development of novel chemical entities. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this building block into their synthetic strategies.

References

proper handling and storage procedures for 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the proper handling, storage, and disposal of 2-chloro-N-(3-methoxyphenyl)acetamide (CAS No. 17641-08-6). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure laboratory safety, maintain compound integrity, and comply with regulatory standards. This guide synthesizes data from safety data sheets, chemical compatibility studies, and peer-reviewed literature to provide a holistic and scientifically grounded approach to working with this compound.

Introduction and Chemical Profile

This compound is a versatile chemical intermediate widely used in pharmaceutical and agrochemical research.[1] Its structure, featuring a reactive chloroacetamide moiety and a methoxyphenyl group, makes it a valuable building block for the synthesis of more complex bioactive molecules.[1] The chloroacetamide group, however, also imparts specific reactivity and potential hazards that necessitate careful and informed handling procedures. This document aims to elucidate these aspects and provide actionable protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
CAS Number 17641-08-6[2][3][4]
Molecular Formula C₉H₁₀ClNO₂[2][3]
Molecular Weight 199.64 g/mol [2][3]
Appearance Off-white amorphous powder or solid[2]
Melting Point 88-94 °C[2]
Purity ≥ 98% (by HPLC)[2]
Solubility Insoluble in water; soluble in organic solvents.[5][6]
Storage Temperature 0-8°C[2][4]

Hazard Identification and Safety Precautions

Understanding the potential hazards is the cornerstone of safe laboratory practice. This compound is classified with specific risks that must be mitigated through appropriate engineering controls and personal protective equipment.

GHS Classification and Hazards

The primary hazard associated with this compound, as per the Globally Harmonized System (GHS), is:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7]

Additional potential hazards, common to chloroacetamide compounds, include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.[3]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[3]

Causality of Hazards: The Chloroacetamide Moiety

The toxicity and reactivity of this compound are largely attributed to the electrophilic nature of the carbon atom bearing the chlorine atom. This makes the compound susceptible to nucleophilic attack, a property leveraged in synthesis but also the root of its potential biological activity and hazards.

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory to minimize exposure.

Engineering Controls
  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a full-face shield are required.

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[8] For prolonged handling or immersion, it is crucial to consult specific chemical resistance charts. Always inspect gloves for punctures or tears before use and replace them immediately if contamination occurs.[8]

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.

Detailed Handling and Storage Protocols

Adherence to the following protocols will ensure the safe handling and integrity of the compound.

Receiving and Initial Storage
  • Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leaks.

  • Verification: Confirm the product identity against the shipping documents and container label.

  • Storage: Immediately transfer the compound to a designated storage location that is cool, dry, and well-ventilated, maintaining a temperature between 0-8°C.[2][4] The container must be kept tightly closed.

Protocol for Weighing and Solution Preparation

This protocol is designed to minimize dust generation and exposure.

  • Prepare Workspace: Designate an area within the chemical fume hood for weighing. Cover the work surface with absorbent paper.

  • Don PPE: Wear all required PPE as specified in Section 3.2.

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully transfer the desired amount of the solid to a tared weighing vessel. Use a spatula and avoid creating airborne dust.

  • Dissolution: Add the weighed solid to the chosen solvent in a suitable flask. If necessary, use gentle agitation or stirring to facilitate dissolution.

  • Cleanup: Clean the weighing area and any contaminated tools immediately. Dispose of contaminated absorbent paper as hazardous waste.

Chemical Stability and Incompatibilities

To maintain the integrity of this compound, it is crucial to avoid contact with incompatible materials.

  • Strong Acids and Bases: Avoid contact with strong acids and bases. The chloroacetamide functional group is susceptible to hydrolysis under these conditions, which can lead to the degradation of the compound. Base-catalyzed hydrolysis typically proceeds via an SN2 reaction, replacing the chloride with a hydroxyl group, or in some cases, through amide cleavage.[4]

  • Strong Oxidizing Agents: Keep away from strong oxidizing agents.

  • Thermal Decomposition: Avoid exposure to high temperatures. When heated to decomposition, chloroacetamide compounds can emit toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride.[3]

Emergency Procedures

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.

  • Contain: For small spills, gently cover the solid with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a Poison Control Center or physician.

  • If on Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of it down the drain.

Visualization of Workflow

The following diagram illustrates the key decision points and workflow for the safe handling of this compound.

G cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal A Receive & Inspect Package B Store at 0-8°C in a Dry, Well-Ventilated Area A->B Package Intact C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Weigh Solid & Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Glassware & Work Surfaces F->G H Segregate & Label Hazardous Waste G->H I Arrange for Professional Waste Disposal H->I Spill Spill or Exposure Event Emergency Follow Emergency Procedures (Section 5.0) Spill->Emergency

References

Application Notes and Protocols: Safe Handling and Personal Protective Equipment for 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the required personal protective equipment (PPE) and safe handling protocols for 2-chloro-N-(3-methoxyphenyl)acetamide (CAS No. 17641-08-6). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.

Introduction: Understanding the Hazard Profile

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS) and information on analogous compounds, it is classified as an irritant and is harmful if swallowed.[1][2] The chloroacetamide functional group is reactive and can pose risks upon direct contact or inhalation.[3] Therefore, a multi-layered approach to personal protection is imperative.

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[4][5] Adherence to the protocols in this guide will significantly minimize these risks.

Core Principles of Protection: A Risk-Based Approach

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It must be tailored to the specific laboratory procedure being performed. The following decision-making workflow illustrates the process of selecting appropriate PPE based on the nature of the work.

PPE_Decision_Workflow cluster_assessment Risk Assessment Start Start: Handling This compound Assess_Task Assess Task: - Weighing solid? - Preparing solution? - Running reaction? Start->Assess_Task Base_PPE Baseline PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Assess_Task->Base_PPE Respiratory_Protection Add Respiratory Protection: - N95 Dust Mask or - Full-face Respirator Assess_Task->Respiratory_Protection Weighing Solid (Dust potential) Face_Shield Add Face Shield Assess_Task->Face_Shield Splash Hazard (Solutions/Reactions) Impervious_Clothing Consider Impervious Clothing Assess_Task->Impervious_Clothing Large Quantities or High Splash Risk

References

analytical methods for the characterization of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide

Comprehensive Analytical Characterization of 2-chloro-N-(3-methoxyphenyl)acetamide

Introduction and Physicochemical Profile

This compound is a substituted acetamide derivative. Like other chloroacetanilides, it serves as a valuable building block in organic synthesis.[1] The purity and structural integrity of such intermediates are paramount to ensure the desired outcome, yield, and safety profile of the final products. Therefore, robust analytical characterization is a critical step in the quality assessment process.

The molecule's structure, featuring an aromatic ring, an amide linkage, and an alkyl chloride, dictates the selection of appropriate analytical techniques. The methoxy group and chlorine atom influence its polarity, solubility, and spectroscopic properties. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₀ClNO₂ [2]
Molecular Weight 199.64 g/mol [2]
CAS Number 17641-08-6 [2]
Melting Point 90.5-91.5 °C [3]
XLogP3 1.9 [3]

| Appearance | Solid (form may vary) | |

Synthesis Pathway and Potential Impurities

Understanding the synthesis route is fundamental to anticipating potential impurities. The most common synthesis involves the acylation of 3-methoxyaniline with chloroacetyl chloride.[4] This reaction, while straightforward, can lead to several process-related impurities that must be monitored.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities A 3-Methoxyaniline P This compound (Target Product) A->P Acylation I1 Unreacted 3-Methoxyaniline A->I1 Incomplete Reaction I3 Diacylated Product A->I3 Side Reaction B Chloroacetyl Chloride B->P I2 Chloroacetic Acid (Hydrolysis of B) B->I2 Hydrolysis (H₂O) B->I3

Caption: Synthesis of this compound and key potential impurities.

The primary impurities to monitor are:

  • Starting Materials: Residual 3-methoxyaniline and chloroacetyl chloride.[5]

  • Hydrolysis Products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with trace amounts of water.[5]

  • Side-Reaction Products: Diacylated products, where the amide nitrogen is acylated twice, although this is less common under controlled conditions.[5]

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile, polar compounds like N-substituted acetamides.[6]

High-Performance Liquid Chromatography (HPLC-UV)

The rationale for using reverse-phase HPLC is based on the moderate polarity of the target molecule. A C18 stationary phase provides a non-polar environment, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used for elution.[7] The aromatic ring in the molecule provides a strong chromophore, making UV detection highly effective.[8] The UV maximum for the structurally similar m-chloroacetanilide is 245 nm, which serves as an excellent starting point for method development.[8]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Sample Preparation:

    • Acetonitrile (HPLC grade).

    • Ultrapure water.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 0.5 mg/mL.

    • Sample Preparation: Prepare the test sample at the same concentration (0.5 mg/mL) in the sample diluent.

  • Chromatographic Conditions:

    Parameter Setting Rationale
    Mobile Phase A Ultrapure Water Polar component for retaining polar impurities.
    Mobile Phase B Acetonitrile Organic modifier for eluting the analyte.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 10 µL Balances sensitivity and peak shape.
    Detection UV at 245 nm Near the expected absorbance maximum for high sensitivity.[8]

    | Gradient Elution | See Table 2 | To effectively separate early-eluting polar impurities from the main peak and late-eluting non-polar impurities. |

    Table 2: HPLC Gradient Program

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Data Analysis and System Suitability:

    • Analysis: Calculate the purity by area percent. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

Hyphenated Techniques for Structural Confirmation

While HPLC-UV is excellent for quantification, it provides limited structural information. Coupling liquid chromatography with mass spectrometry (LC-MS) provides definitive mass information, confirming identity and enabling the characterization of unknown impurities.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for analyzing chloroacetanilide compounds and their metabolites. Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules.

  • Instrumentation:

    • LC-MS system equipped with an ESI source and a single quadrupole or more advanced mass analyzer (e.g., Q-TOF, Orbitrap).

  • LC Conditions:

    • Use the same column and gradient as described in the HPLC-UV protocol (Protocol 1).

    • Modification for MS: If a non-volatile buffer was considered for HPLC (like phosphate), it MUST be replaced with a volatile alternative for MS compatibility (e.g., 0.1% formic acid in water and acetonitrile).[7]

  • MS Conditions:

    Parameter Setting Rationale
    Ionization Mode ESI Positive Amides readily protonate to form [M+H]⁺ ions.
    Scan Range m/z 50 - 500 Covers the expected mass of the parent compound and likely impurities/fragments.
    Capillary Voltage 3.5 kV Typical voltage for stable spray generation.
    Drying Gas Temp. 350 °C To efficiently desolvate the ions.

    | Drying Gas Flow | 10 L/min | To assist in desolvation. |

  • Expected Data:

    • Parent Compound: Expect a primary ion at m/z 200.0 ([M+H]⁺ for C₉H₁₀³⁵ClNO₂). A characteristic isotopic pattern for the chlorine atom will be observed, with an A+2 peak ([M+2+H]⁺ at m/z 202.0 ) approximately one-third the intensity of the A peak.

    • Impurities: Search the chromatogram for peaks corresponding to the masses of potential impurities (e.g., m/z 124.1 for protonated 3-methoxyaniline).

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information, complementing the data from chromatographic techniques.

G cluster_main Integrated Analytical Workflow cluster_structure Spectroscopic Tools Start Sample of This compound Purity Purity & Quantification (HPLC-UV) Start->Purity ID Identity Confirmation (LC-MS) Start->ID Report Final Certificate of Analysis Purity->Report ID->Report MS_spec Mass Spec Data ID->MS_spec Structure Structural Elucidation Structure->Report NMR NMR (¹H, ¹³C) NMR->Structure FTIR FTIR FTIR->Structure MS_spec->Structure

Caption: An integrated workflow for the complete characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed. The compound's structure was originally characterized using these techniques.[10]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (in CDCl₃, approximate):

    • ~8.0-8.5 ppm: Broad singlet, 1H (N-H proton of the amide).

    • ~6.8-7.5 ppm: Multiplets, 4H (aromatic protons).

    • ~4.2 ppm: Singlet, 2H (CH₂-Cl protons).

    • ~3.8 ppm: Singlet, 3H (O-CH₃ protons).

  • Expected ¹³C NMR Signals (in CDCl₃, approximate):

    • ~164 ppm: C=O (amide carbonyl).

    • ~160 ppm: Aromatic C-O.

    • ~110-130 ppm: Other aromatic carbons.

    • ~55 ppm: O-CH₃ carbon.

    • ~43 ppm: CH₂-Cl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

  • Instrumentation: FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory for easy solid sampling.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks: Data from isomers provide excellent reference points for expected absorption bands.[1]

    • ~3300-3250 cm⁻¹: N-H stretch (secondary amide).

    • ~1670-1660 cm⁻¹: C=O stretch (amide I band).

    • ~1550-1530 cm⁻¹: N-H bend (amide II band).

    • ~1250 cm⁻¹: Aryl-O-C stretch (asymmetric).

    • ~790-750 cm⁻¹: C-Cl stretch.

Conclusion

The analytical characterization of this compound requires an orthogonal approach, combining chromatographic separation with spectroscopic elucidation. The protocols provided in this guide establish a robust framework for confirming the identity, quantifying the purity, and profiling the impurities of this important synthetic intermediate. By understanding the rationale behind each technique and parameter, researchers can confidently assess the quality of their material and ensure the integrity of their subsequent research and development efforts.

References

purification techniques for 2-chloro-N-(3-methoxyphenyl)acetamide, including recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the purification of 2-chloro-N-(3-methoxyphenyl)acetamide, a key intermediate in various synthetic pathways. The primary focus is on recrystallization, a robust and scalable technique for achieving high purity. We will delve into the theoretical underpinnings of recrystallization, provide a detailed step-by-step protocol, and explore alternative purification methods such as column chromatography for instances where recrystallization may not be optimal. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering practical insights to ensure the integrity of their downstream applications.

Introduction: The Imperative of Purity

In the realm of chemical synthesis and drug development, the purity of a compound is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, alter biological activity, and compromise the reliability of experimental data. This compound is a versatile building block, and its purity directly impacts the yield and quality of subsequent products. The purification techniques detailed herein are designed to remove unreacted starting materials, byproducts, and other contaminants that may arise during its synthesis.

The most common route to synthesizing N-aryl acetamides involves the reaction of an aniline with an acyl chloride.[1][2] In the case of this compound, this typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride. Potential impurities can therefore include residual starting materials and byproducts from undesired side reactions.

Foundational Principles of Purification

The selection of a purification method is contingent on the physical and chemical properties of the compound of interest and its impurities.[3][4] For solid compounds like this compound, recrystallization is often the method of choice due to its efficiency and cost-effectiveness. The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[5]

An ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility for the compound of interest at elevated temperatures.

  • Low solubility for the compound of interest at low temperatures.

  • High or low solubility for impurities, allowing for their separation.

  • A boiling point lower than the melting point of the compound to be purified.[6]

  • Chemical inertness towards the compound.[7]

The reported melting point of this compound is 90.5-91.5 °C.[8] This is a critical parameter for selecting an appropriate recrystallization solvent.

Recrystallization Protocol for this compound

Based on literature precedents for similar compounds and the physicochemical properties of the target molecule, ethanol is a promising solvent for the recrystallization of this compound.[1][9][10]

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Step-by-Step Protocol
  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent.[5] Causality: Using the minimum amount of hot solvent ensures that the solution will become supersaturated upon cooling, maximizing the yield of recrystallized product.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the desired compound on the filter paper and funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent minimizes the loss of the desired product, as it is less soluble at lower temperatures.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Hot Saturated Solution D Hot Gravity Filtration (Optional) C->D Insoluble Impurities Present E Clear Hot Solution C->E No Insoluble Impurities D->E F Slow Cooling to RT E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K Pure Crystals J->K

Caption: Workflow for the recrystallization of this compound.

Alternative Purification Technique: Column Chromatography

Should recrystallization fail to provide the desired level of purity, or if the impurities have similar solubility profiles to the product, column chromatography is an effective alternative.[11] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Principles of Column Chromatography

In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Polar compounds will adhere more strongly to the stationary phase and elute later, while non-polar compounds will travel through the column more quickly with the mobile phase. For this compound, which has moderate polarity, a suitable mobile phase can be determined using thin-layer chromatography (TLC) to achieve good separation.

General Protocol for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Pass the mobile phase through the column, collecting fractions.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Decision Flowchart: Purification Strategy

Purification_Strategy Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check Check Purity (TLC, MP, NMR) Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity Acceptable Column_Chromatography Perform Column Chromatography Purity_Check->Column_Chromatography Purity Not Acceptable Purity_Check_2 Check Purity Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity Acceptable

Caption: Decision-making flowchart for selecting a purification method.

Data Summary

PropertyValueSource
Melting Point 90.5-91.5 °C[8]
Molecular Formula C9H10ClNO2[12][13]
Molecular Weight 199.64 g/mol [12]
Appearance Solid[14]
Likely Recrystallization Solvent Ethanol[1][9][10]

Conclusion

The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations. Recrystallization from ethanol offers a straightforward and effective method for achieving high purity. In cases where complex impurity profiles are present, column chromatography provides a powerful alternative. By understanding the principles behind these techniques and following the detailed protocols, researchers can confidently obtain a product of the required quality for their research and development endeavors.

References

Troubleshooting & Optimization

identifying and minimizing side products in 2-chloro-N-(3-methoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this N-acylation reaction. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthesis, identify impurities, and maximize yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield in this acylation is a frequent issue, typically stemming from two main sources: deactivation of the nucleophile (3-methoxyaniline) or loss of the electrophile (chloroacetyl chloride).

  • Deactivation of 3-Methoxyaniline: The reaction of 3-methoxyaniline with chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] In the absence of a base to neutralize this acid, the HCl will protonate the nitrogen atom of the unreacted 3-methoxyaniline. This forms the corresponding anilinium salt, which is no longer nucleophilic and cannot react with the chloroacetyl chloride, thus halting the reaction and reducing the yield.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is an extremely reactive acyl chloride and is highly sensitive to moisture.[3][4] Any water present in the reaction vessel, solvents, or on the surface of the glassware will rapidly hydrolyze the chloroacetyl chloride to chloroacetic acid and HCl.[3][5] This parasitic reaction consumes your electrophile, making it unavailable for the desired N-acylation.

Expert Insight: Always run this reaction in the presence of a suitable base and under strictly anhydrous conditions. The choice of base is critical; a non-nucleophilic base like triethylamine (TEA) or a milder base like sodium acetate is often used to scavenge the generated HCl without competing in the reaction.[6]

Q2: My TLC analysis shows multiple spots in addition to my desired product. What are the most likely side products?

A2: The presence of multiple spots indicates the formation of impurities. For this specific reaction, the most probable side products are the diacylated aniline, products of ring acylation, and unreacted starting material.

  • N,N-Diacylation: If an excess of chloroacetyl chloride is used or if the initial N-acylated product is still sufficiently nucleophilic under the reaction conditions, a second acylation can occur to form an N,N-diacylated product.[7][8] While amides are significantly less nucleophilic than amines, this can be forced under harsh conditions.

  • C-Acylation (Friedel-Crafts Reaction): The 3-methoxyphenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group.[9] Although the acetamido group is deactivating, it is an ortho, para-director. This creates the possibility of a competing Friedel-Crafts acylation on the aromatic ring, leading to regioisomeric impurities. This is more prevalent if a Lewis acid catalyst is either intentionally or unintentionally present.

  • Chloroacetic Acid: As mentioned in Q1, hydrolysis of chloroacetyl chloride will produce chloroacetic acid.[3] This will appear as a distinct, often more polar, spot on a TLC plate.

Q3: How can I specifically prevent the formation of the N,N-diacylated side product?

A3: Minimizing diacylation is primarily a matter of controlling the reaction stoichiometry and conditions.

  • Control Reagent Addition: The most effective method is the slow, dropwise addition of chloroacetyl chloride to a stirred solution of 3-methoxyaniline.[7] This ensures that there is never a large localized excess of the acylating agent, which disfavors the second acylation event.

  • Stoichiometric Ratio: Use a precise 1:1 molar ratio of 3-methoxyaniline to chloroacetyl chloride, or even a slight excess of the aniline. Using an excess of the amine ensures the chloroacetyl chloride is consumed by the more nucleophilic primary amine before it can react with the less nucleophilic amide product.

  • Temperature Management: Running the reaction at a reduced temperature (e.g., 0-5 °C in an ice bath) slows down the rate of all reactions.[10] This is particularly effective at reducing the rate of the less favorable diacylation reaction relative to the primary N-acylation.

Q4: The product I isolated is an off-white or yellowish solid that is difficult to purify. What is the likely cause and solution?

A4: A discolored and difficult-to-purify product often points to the presence of polymeric or complex side products, or simply residual acidic impurities.

  • Cause: The HCl generated during the reaction can catalyze various side reactions, leading to discoloration. Furthermore, if the reaction is run at elevated temperatures, decomposition or polymerization can occur. Inadequate removal of the acid or base scavenger (e.g., triethylammonium chloride salt) during the workup can also lead to an impure, oily, or discolored solid.

  • Solution - Workup and Purification: A thorough aqueous workup is essential. This typically involves washing the organic layer sequentially with a dilute acid (like 1M HCl) to remove any unreacted amine and base, followed by a dilute base (like 5% NaHCO₃ solution) to remove acidic impurities like chloroacetic acid, and finally with brine to remove residual water. The gold standard for purification is recrystallization. A common solvent system for this compound is ethanol or an ethanol/water mixture.[11] A successful recrystallization should yield a white to off-white crystalline solid with a sharp melting point.[10]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common experimental issues.

Symptom / Observation Potential Cause(s) Recommended Corrective Action(s)
Low or No Product Formation 1. Wet reagents/solvents/glassware.2. No base used to scavenge HCl.3. 3-methoxyaniline is of poor quality.1. Dry all glassware in an oven. Use anhydrous solvents.[3]2. Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, DBU).[12][13]3. Purify the aniline by distillation if necessary.
Multiple Spots on TLC 1. Excess chloroacetyl chloride leading to diacylation.2. High reaction temperature causing C-acylation or decomposition.3. Water contamination causing hydrolysis.1. Use a 1:1 stoichiometry and add chloroacetyl chloride dropwise.[7]2. Maintain reaction temperature at 0-5 °C.[10]3. Ensure anhydrous conditions.
Reaction Mixture is Very Viscous or Solidifies Instantly 1. Rapid, uncontrolled reaction.2. Precipitation of amine hydrochloride salt.1. Dilute the reaction mixture with more solvent.2. Add the base before adding the chloroacetyl chloride to prevent salt formation.
Product is an Oil or Gummy Solid, Not Crystalline 1. Presence of impurities depressing the melting point.2. Incomplete removal of solvent.1. Perform a thorough aqueous workup followed by recrystallization from a suitable solvent like ethanol.[11]2. Dry the product under high vacuum.
Visualized Reaction and Troubleshooting Pathways
Primary Synthesis and Side Reactions

The following diagram illustrates the desired N-acylation pathway alongside the three most common side reactions. Understanding these competing pathways is key to optimizing your reaction conditions.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Aniline 3-Methoxyaniline Product This compound Aniline->Product N-Acylation RingAcylation C-Acylated Isomer Aniline->RingAcylation High Temp / Lewis Acid CAC Chloroacetyl Chloride CAC->Product Diacylation N,N-Diacylated Product CAC->Diacylation Hydrolysis Chloroacetic Acid CAC->Hydrolysis H₂O Contamination CAC->RingAcylation HCl HCl (byproduct) Product->Diacylation Excess CAC G Start Experiment Start CheckYield Check Yield & Purity (TLC/NMR) Start->CheckYield IsGood Yield & Purity > 90%? CheckYield->IsGood LowYield Symptom: Low Yield IsGood->LowYield No (Low Yield) LowPurity Symptom: Low Purity (Multiple Spots) IsGood->LowPurity No (Low Purity) End Pure Product IsGood->End Yes Cause_Hydrolysis Cause: Reagent Hydrolysis or Amine Deactivation LowYield->Cause_Hydrolysis Cause_SideRxn Cause: Suboptimal Conditions (Temp, Stoichiometry) LowPurity->Cause_SideRxn Action_Anhydrous Action: Use Anhydrous Solvent & Add Base Cause_Hydrolysis->Action_Anhydrous Action_Optimize Action: Control Temp (0°C) & Slow Reagent Addition Cause_SideRxn->Action_Optimize Purify Purify by Recrystallization Action_Anhydrous->Purify Action_Optimize->Purify Purify->CheckYield Re-evaluate Fail Consult Senior Scientist Purify->Fail If still impure

References

troubleshooting common issues in the purification of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(3-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound. Our approach is rooted in explaining the fundamental chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: I have a low yield of my purified product. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent issue that can stem from several factors throughout the synthesis and purification process. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reaction between 3-methoxyaniline and chloroacetyl chloride may not have gone to completion.

    • Causality: The nucleophilicity of the aniline can be reduced by protonation if the generated hydrochloric acid is not effectively neutralized.

    • Solution: Ensure an appropriate base (e.g., triethylamine, sodium acetate) is used in stoichiometric amounts to scavenge the HCl produced during the reaction.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Product Loss During Work-up: Significant amounts of the product may be lost during the extraction and washing steps.

    • Causality: this compound has some solubility in aqueous solutions, which can be exacerbated by emulsions or improper phase separation.

    • Solution: When performing an aqueous work-up, ensure thorough mixing followed by complete phase separation. To minimize product loss to the aqueous layer, re-extract the aqueous phase with a small portion of the organic solvent.

  • Suboptimal Recrystallization: The choice of solvent and the recrystallization technique can heavily influence the recovery of the purified product.

    • Causality: If the product is too soluble in the recrystallization solvent at low temperatures, or if too much solvent is used, a significant portion will remain in the mother liquor.

    • Solution: Ethanol is a commonly used and effective solvent for the recrystallization of N-aryl acetamides.[2] Use a minimal amount of hot ethanol to dissolve the crude product completely. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Experimental Protocol: Recrystallization of this compound

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to induce further crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals thoroughly, for instance, in a vacuum oven, to remove any residual solvent.

Question 2: My purified product is still impure. How can I identify and remove the contaminants?

Answer:

The presence of impurities is a common challenge. The nature of the impurity will dictate the best method for its removal.

  • Unreacted 3-methoxyaniline: This is a common impurity if the reaction is incomplete.

    • Identification (TLC): Unreacted 3-methoxyaniline will have a different Rf value than the product. You can spot the crude reaction mixture alongside a standard of 3-methoxyaniline.

    • Removal:

      • Acid Wash: During the work-up, an acidic wash (e.g., with dilute HCl) will protonate the basic 3-methoxyaniline, making it water-soluble and allowing for its removal into the aqueous phase.[3]

      • Recrystallization: A carefully performed recrystallization can also separate the product from the starting material, provided their solubilities are sufficiently different.

  • Di-acylated Side Product: While less common for this specific reaction due to the deactivating effect of the newly formed amide group, it's a possibility.

    • Identification (TLC/NMR): This side product will have a different Rf on a TLC plate and will show characteristic changes in the NMR spectrum (e.g., disappearance of the N-H proton signal).

    • Removal: Column chromatography is often the most effective method for separating products with similar polarities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Hydrolysis Products: Moisture can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, or the product to 3-methoxyaniline and chloroacetic acid.

    • Causality: The acyl chloride is highly reactive towards water. The amide product can also be hydrolyzed under acidic or basic conditions, especially at elevated temperatures.

    • Prevention: Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Removal: Chloroacetic acid can be removed with a basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up.

Table 1: Troubleshooting Common Impurities

ImpurityIdentification MethodRemoval Strategy
Unreacted 3-methoxyanilineTLC, NMRAcid wash during work-up, Recrystallization
Di-acylated side productTLC, NMRColumn Chromatography
Chloroacetic AcidpH of aqueous washBasic wash (e.g., NaHCO₃ solution)
Hydrolyzed ProductTLC, NMRRecrystallization, Column Chromatography

Question 3: My final product is discolored (e.g., yellow or brown). How can I obtain a colorless product?

Answer:

Discoloration is typically due to the presence of small amounts of highly colored impurities, often arising from oxidation or side reactions of the aniline starting material.

  • Causality: Anilines are susceptible to air oxidation, which can produce colored byproducts. These impurities can be carried through the synthesis and purification steps.

  • Solutions:

    • Purification of Starting Material: If your 3-methoxyaniline is discolored, consider purifying it before use, for example, by distillation.

    • Activated Carbon (Charcoal) Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution.

      • Mechanism: Activated carbon has a high surface area and can adsorb colored impurities.

      • Protocol: Add a very small amount (a spatula tip) of activated carbon to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to the loss of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the synthesis of this compound?

The reaction of 3-methoxyaniline with chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl). The base, such as triethylamine or sodium acetate, is added to neutralize this HCl.[1] If left unneutralized, the HCl would protonate the nitrogen of the unreacted 3-methoxyaniline, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the chloroacetyl chloride, leading to a theoretical maximum yield of only 50%.

Q2: Why is it important to control the temperature during the addition of chloroacetyl chloride?

The reaction is often exothermic. Adding the chloroacetyl chloride slowly and, if necessary, using an ice bath to cool the reaction mixture helps to control the reaction rate.[1] This prevents a rapid increase in temperature which could lead to an increase in side reactions and potential degradation of the product.

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate against the starting material, you can observe the disappearance of the starting material and the appearance of the product. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times which could lead to side product formation.

Q4: What is the expected melting point of pure this compound?

The reported melting point of this compound is 90.5-91.5 °C. A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Visualizing the Process

Diagram 1: General Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 3-methoxyaniline and base in solvent add_reagent Add chloroacetyl chloride dropwise with cooling start->add_reagent react Stir at room temperature (Monitor by TLC) add_reagent->react quench Quench reaction mixture (e.g., with water) react->quench extract Extract with organic solvent quench->extract wash Wash organic layer (acid, base, brine) extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter_evap Filter and evaporate solvent dry->filter_evap recrystallize Recrystallize from hot ethanol filter_evap->recrystallize isolate Isolate crystals by vacuum filtration recrystallize->isolate dry_final Dry purified product isolate->dry_final end end dry_final->end Characterize (m.p., NMR, etc.)

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G decision decision issue Low Yield decision1 Reaction incomplete (TLC analysis)? issue->decision1 Check reaction completion solution solution solution1 Optimize reaction: - Ensure adequate base - Increase reaction time - Check reagent purity decision1->solution1 Yes decision2 Significant loss during work-up? decision1->decision2 No solution2 Improve work-up: - Re-extract aqueous layer - Avoid emulsions - Ensure proper phase separation decision2->solution2 Yes decision3 Product lost during recrystallization? decision2->decision3 No solution3 Optimize recrystallization: - Use minimum hot solvent - Cool slowly - Cool in ice bath before filtering decision3->solution3 Yes end Investigate other potential product loss points decision3->end No

Caption: A decision tree to diagnose and resolve issues of low product yield.

References

Technical Support Center: Optimizing Chloroacetylation of m-Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chloroacetylation of m-anisidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction outcomes.

Introduction: The Chemistry of Chloroacetylation

The chloroacetylation of m-anisidine is a nucleophilic acyl substitution reaction where the amino group of m-anisidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is fundamental in organic synthesis, often serving as a key step in the construction of more complex molecules, including pharmaceutical intermediates. The methoxy group at the meta position of the aniline ring influences the nucleophilicity of the amino group, making careful optimization of reaction conditions crucial for achieving high yield and purity.

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the final N-(3-methoxyphenyl)chloroacetamide product. The hydrogen chloride (HCl) generated as a byproduct must be neutralized by a base to prevent the protonation of the starting m-anisidine, which would render it non-nucleophilic and halt the reaction.

Visualizing the Reaction Mechanism

Chloroacetylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination & Deprotonation m-Anisidine m-Anisidine (Nucleophile) Chloroacetyl_Chloride Chloroacetyl Chloride (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate m-Anisidine->Tetrahedral_Intermediate Chloroacetyl_Chloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide - Cl- Tetrahedral_Intermediate->Protonated_Amide Final_Product N-(3-methoxyphenyl)chloroacetamide Protonated_Amide->Final_Product - H+ HCl HCl Salt [Base-H]+Cl- Base Base (e.g., Et3N) Base->Salt Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve m-anisidine in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Dropwise addition of Chloroacetyl Chloride C->D E Warm to Room Temperature D->E F Stir for 1-3h (Monitor by TLC) E->F G Quench with Water F->G H Sequential Washes (HCl, NaHCO3, Brine) G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify (if needed) J->K

best practices for preventing the degradation of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Chemical Degradation for Researchers and Drug Development Professionals

Welcome to the technical support guide for 2-chloro-N-(3-methoxyphenyl)acetamide. This resource is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of this compound. By leveraging field-proven insights and established scientific principles, this guide offers practical, in-depth troubleshooting advice and best practices to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions: Understanding Degradation

This section addresses fundamental questions about the nature of this compound and its degradation pathways.

Q1: What is this compound and what are its common applications?

This compound is a chemical compound often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive chloroacetamide group, makes it a valuable building block for creating a variety of biologically active compounds.[3][4]

Q2: What are the primary ways this compound can degrade?

The degradation of this compound is primarily driven by three mechanisms:

  • Hydrolysis: This is the most common degradation pathway for chloroacetamide compounds.[5][6] It involves the reaction of the molecule with water, which can be significantly accelerated by the presence of acids or bases.[7][8]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that break down the molecule.[9][10] The presence of oxygen can influence the rate and products of photodegradation.[9]

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition.[11] Thermal decomposition of similar compounds can release irritating and toxic gases, such as nitrogen oxides and hydrogen chloride gas.[12]

Q3: What are the common degradation products I should be aware of?

The specific degradation products depend on the conditions.

  • Under basic (alkaline) conditions , hydrolysis typically proceeds through an SN2 reaction, where the chlorine atom is replaced by a hydroxyl group (-OH) to form 2-hydroxy-N-(3-methoxyphenyl)acetamide.[5][6] In some cases, cleavage of the amide bond can also occur.[6]

  • Under acidic conditions , cleavage of both the amide bond and the ether group on the methoxy-phenyl ring can be observed.[5][8]

  • Photodegradation can lead to a variety of products, often involving reactions on the aromatic ring.[9]

Q4: Why is preventing degradation crucial for my research?

Maintaining the chemical integrity of this compound is paramount for several reasons:

  • Accuracy of Results: The presence of degradation products can lead to inaccurate measurements of concentration, potency, and activity, compromising the validity of your experimental data.

  • Safety and Toxicity: Degradants may have different toxicological profiles than the parent compound.[8][13] Understanding and controlling degradation is a critical aspect of safety assessment in drug development.

  • Regulatory Compliance: For drug development professionals, understanding and documenting the stability of a compound and its degradation products is a key requirement for regulatory submissions.[14][15]

Troubleshooting Guide: Common Scenarios & Solutions

This section provides a question-and-answer-based approach to troubleshoot specific issues you may encounter during your experiments.

Scenario 1: Unexpected Results or Loss of Potency in Solution-Based Assays

Q: My compound seems to be losing activity in my aqueous buffer. What's happening?

This is a classic sign of hydrolysis. The chloroacetamide functional group is susceptible to reaction with water, a process that can be catalyzed by components in your buffer. The rate of hydrolysis is highly dependent on the pH of the solution.

Q: How does pH affect the stability of my compound in solution?

The stability of chloroacetamides is significantly influenced by pH.

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis is often rapid. The hydroxide ions (OH⁻) in basic solutions are strong nucleophiles that readily attack the carbon atom bonded to the chlorine, displacing it in an SN2 reaction.[6] Studies on similar compounds show that hydrolysis proceeds rapidly at elevated pH.[16]

  • Neutral Conditions (pH ≈ 7): While slower than in basic conditions, hydrolysis can still occur over time, especially during prolonged experiments or storage.[5]

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can also occur, potentially leading to cleavage of the amide bond itself.[7][8]

Q: What are the best practices for preparing and storing solutions?

To minimize hydrolysis, follow these guidelines:

  • Prepare Fresh Solutions: Whenever possible, prepare aqueous solutions of this compound immediately before use.

  • Use a Buffered System: If your experiment allows, use a buffer at a slightly acidic to neutral pH (e.g., pH 6-7) to minimize base-catalyzed hydrolysis.

  • Consider Co-solvents: If the compound is poorly soluble in water, using a water-miscible organic co-solvent can sometimes help, but a preliminary stability test is recommended.[14]

  • Refrigerate or Freeze: Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to slow the rate of degradation.

  • Perform Forced Degradation Studies: Intentionally exposing your compound to acidic, basic, and neutral conditions can help you understand its stability profile in your specific experimental setup.[14][17]

Scenario 2: Degradation Observed in Solid-State Samples

Q: I've noticed changes in the physical appearance (e.g., color change, clumping) of my solid compound. What could be the cause?

Changes in the solid state often point to improper storage. The primary culprits are moisture, light, and heat. Moisture can initiate hydrolysis on the surface of the solid, while light can cause photodegradation. Heat can lead to thermal decomposition.

Q: What are the ideal storage conditions for solid this compound?

Adhere to the recommendations found on the Safety Data Sheet (SDS).

  • Keep it Dry: Store the compound in a tightly sealed container to protect it from atmospheric moisture.[11][18] Using a desiccator is highly recommended.

  • Keep it Cool: Store in a cool, well-ventilated area, away from direct heat sources.

  • Keep it Dark: Protect the compound from light by using an amber vial or by storing it in a dark location (e.g., inside a cabinet).

Scenario 3: Potential Degradation During Experimental Workflows

Q: Can my experimental conditions (e.g., heating, exposure to light) cause degradation?

Yes. Any step that exposes the compound to its degradation triggers (heat, light, non-neutral pH) can cause degradation. If your protocol involves heating solutions containing the compound, be aware that this will accelerate hydrolysis.[8] Similarly, working under bright laboratory lights for extended periods could contribute to photodegradation.

Q: Are there any incompatible reagents I should avoid?

Based on the chemical nature of this compound, you should avoid:

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) will rapidly degrade the compound.[12]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can also cause degradation.[11]

  • Strong Oxidizing Agents: These can react with the molecule, leading to oxidative degradation.[12]

  • Nucleophiles: Reagents containing nucleophilic groups (e.g., thiols, primary/secondary amines) can potentially displace the chlorine atom.

Protocols & Best Practices
Protocol 1: Recommended Storage and Handling of Solid Compound
  • Receiving: Upon receipt, inspect the container for damage.

  • Storage Location: Store the container in a cool, dry, and dark location, such as a desiccator cabinet away from direct sunlight and heat sources.

  • Handling: When weighing or handling the compound, work in a well-ventilated area or chemical fume hood.[18] Minimize the time the container is open to the atmosphere.

  • Sealing: After use, ensure the container is tightly sealed to prevent moisture ingress. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

Protocol 2: Preparation of Stable Stock Solutions
  • Solvent Selection: For a concentrated stock solution, use a dry, aprotic organic solvent such as DMSO or DMF. These solvents lack the water and nucleophiles that cause hydrolysis.

  • Preparation: Accurately weigh the solid compound and dissolve it in the chosen solvent to the desired concentration.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can introduce moisture.

  • Working Solutions: When preparing aqueous working solutions from the stock, add the stock solution to your aqueous buffer immediately before the experiment.

Protocol 3: Stability Testing - A Basic Forced Degradation Study

This protocol helps determine the stability of the compound under various stress conditions.[17]

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the following solutions:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • Purified Water (Neutral Hydrolysis)

    • 3% H₂O₂ (Oxidative)

  • Incubation:

    • For hydrolysis and oxidation, incubate samples at a controlled temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).[14] Keep a control sample at 4°C.

    • For photostability, expose a solid sample and a solution to a calibrated light source (as per ICH Q1B guidelines). Protect a control sample from light.

    • For thermal stability, heat a solid sample at an elevated temperature (e.g., 80°C).

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including controls, by a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and detect degradation products.[19][20]

Analytical Corner
Q: How can I detect and quantify degradation products in my sample?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for separating the parent compound from its degradation products and quantifying them. For structural identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[19][20] Developing a "stability-indicating method" that can resolve all potential degradation products from the parent compound is a critical step in pharmaceutical development.[14]

Visualizations & Data

Diagrams

cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis cluster_other Other Pathways Parent This compound Base Base-Catalyzed (OH⁻) Parent->Base fast Acid Acid-Catalyzed (H⁺) Parent->Acid moderate Photo Photodegradation (UV Light) Parent->Photo Thermal Thermal Degradation (Heat) Parent->Thermal Hydroxy 2-hydroxy-N-(3-methoxyphenyl)acetamide (SN2 Product) Base->Hydroxy Amide_Cleavage Amide Cleavage Products Base->Amide_Cleavage Acid->Amide_Cleavage Ether_Cleavage Ether Cleavage Products Acid->Ether_Cleavage Photo_Products Aromatic Ring Products Photo->Photo_Products Thermal_Products Decomposition Products Thermal->Thermal_Products

Caption: Major degradation pathways for this compound.

Start Unexpected Experimental Results (e.g., Low Activity) Check_Solution Is the compound in an aqueous solution? Start->Check_Solution Check_Storage Review Solid Compound Storage Conditions Start->Check_Storage Hydrolysis High Probability of Hydrolysis Check_Solution->Hydrolysis Yes Storage_Issue Degradation due to Moisture, Light, or Heat Check_Storage->Storage_Issue Improper Action_Solution Troubleshoot Solution Stability: 1. Check pH 2. Prepare fresh solutions 3. Store stock in aprotic solvent Hydrolysis->Action_Solution Action_Storage Correct Storage: 1. Store in a cool, dry, dark place 2. Use desiccator 3. Tightly seal container Storage_Issue->Action_Storage Analyze Confirm Degradation with Analytical Method (e.g., HPLC) Action_Solution->Analyze Action_Storage->Analyze

Caption: Troubleshooting workflow for compound instability issues.

Data Summary

Table 1: Factors Influencing Degradation of this compound

FactorConditionPrimary Degradation PathwayRecommended Prevention Strategy
pH Alkaline (pH > 7)Base-Catalyzed HydrolysisUse buffers with pH < 7; prepare solutions fresh.[6][16]
Acidic (pH < 7)Acid-Catalyzed HydrolysisAvoid strongly acidic conditions.[7][8]
Temperature ElevatedThermal Degradation / Accelerated HydrolysisStore at recommended cool temperatures; avoid heating solutions.[11][12]
Light UV / SunlightPhotodegradationStore in amber vials or in the dark.[9][10]
Moisture Humidity / WaterHydrolysisStore in a tightly sealed container in a desiccator.[11][18]
Reagents Strong Acids/Bases, OxidizersChemical ReactionAvoid contact with incompatible materials.[11][12]

References

Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-(3-methoxyphenyl)acetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the experimental hurdles associated with the poor solubility of 2-chloro-N-(3-methoxyphenyl)acetamide. This guide provides a comprehensive collection of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to ensure the successful and reproducible use of this compound in your biological assays.

Introduction: Understanding the Challenge

This compound is a small molecule of interest in various research fields. However, its chemical structure lends itself to poor aqueous solubility, a common and significant challenge in experimental biology. When a compound precipitates in a biological assay, it can lead to inaccurate and unreliable data, making it difficult to determine its true potency and mechanism of action. This guide is designed to provide you with a systematic approach to address and overcome these solubility issues, ensuring the integrity of your research.

Physicochemical Profile of this compound

A foundational understanding of the compound's properties is the first step in troubleshooting solubility.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂--INVALID-LINK--
Molecular Weight 199.64 g/mol --INVALID-LINK--
CAS Number 17641-08-6--INVALID-LINK--[1]
Appearance Off-white amorphous powder--INVALID-LINK--
Melting Point 90.5-91.5 °C--INVALID-LINK--[1]
Predicted XLogP3 1.9--INVALID-LINK--[1]

The predicted XLogP3 value of 1.9 suggests a degree of lipophilicity, which is consistent with the observed poor aqueous solubility of many N-aryl acetamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound and provides actionable solutions.

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium or aqueous buffer. What is happening and how can I fix it?

A1: This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.

Troubleshooting Workflow:

A Precipitation Observed B Step 1: Optimize Stock Solution & Dilution A->B C Step 2: Determine Maximum Tolerated DMSO Concentration B->C If precipitation persists D Step 3: Perform a Kinetic Solubility Assessment C->D To ensure cell viability E Still Precipitates? D->E F Step 4: Employ Solubility Enhancement Techniques E->F Yes G Success: Clear Solution E->G No F->G

Workflow for addressing compound precipitation.

Solutions:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can prevent precipitation.

  • Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your assay, lowering the final DMSO concentration and reducing the "solvent shock."

  • Pre-warm Your Medium: Always use pre-warmed (37°C) cell culture media or buffer. Solubility is often temperature-dependent, and adding a compound to a cold solution can decrease its solubility.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[3][4] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or the experimental readout.[4][5]

Q3: My compound appears to be in solution initially, but I see a precipitate or cloudiness after a few hours of incubation. What is causing this delayed precipitation?

A3: Delayed precipitation can be due to several factors:

  • Temperature Changes: If your experiment involves temperature shifts, the compound's solubility may decrease over time.

  • pH Shifts: In cell culture, cellular metabolism can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the medium to form less soluble complexes.

  • Evaporation: In long-term experiments, evaporation from the culture plate can increase the compound's concentration, pushing it beyond its solubility limit. Ensure your incubator is properly humidified.

To address this, it is important to determine the compound's kinetic solubility under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol outlines the steps for preparing a concentrated stock solution, which is the first step in most biological experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = 10 mmol/L * 0.001 L * 199.64 g/mol = 1.9964 mg

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound.

  • Dissolve the compound: Add the appropriate volume of sterile DMSO to the vial containing the compound. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be mindful of the compound's stability at elevated temperatures.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

A Calculate Mass B Weigh Compound A->B C Add DMSO B->C D Vortex/Warm to Dissolve C->D E Aliquot and Store at -20°C/-80°C D->E

Workflow for preparing a stock solution.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol allows you to determine the apparent solubility of your compound under your specific assay conditions. This is a crucial step before proceeding with biological assays.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader with UV-Vis spectrophotometry capabilities

Procedure:

  • Prepare a standard curve: Prepare a series of dilutions of the compound in 100% DMSO. Then, dilute these standards into the aqueous buffer to create a standard curve, ensuring the final DMSO concentration is consistent and low (e.g., 1%).

  • Prepare test dilutions: In the 96-well plate, add a small, fixed volume of your DMSO stock solution to a series of wells.

  • Add aqueous buffer: Using a multichannel pipette, add the aqueous buffer to the wells to achieve a range of final compound concentrations.

  • Incubate: Cover the plate and incubate at room temperature or 37°C for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure absorbance: After incubation, measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for this compound.

  • Determine solubility: The kinetic solubility is the highest concentration at which the absorbance is still on the linear portion of a concentration-versus-absorbance plot. A plateau or a sharp decrease in absorbance indicates precipitation.

Advanced Solubilization Strategies

If the required concentration for your assay exceeds the kinetic solubility of this compound, consider these advanced formulation strategies.

Co-solvents

The use of a biocompatible co-solvent in the final assay medium can increase the solubility of hydrophobic compounds.

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Ethanol ≤ 1%Can have biological effects at higher concentrations.
Polyethylene Glycol 400 (PEG 400) ≤ 5%Generally well-tolerated by many cell lines.
Propylene Glycol (PG) ≤ 2%Considered safe for many applications.

Important Consideration: Always perform a vehicle control with the co-solvent to account for any effects on your biological system.

pH Modification

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. While this compound does not have strongly acidic or basic groups, the amide linkage can undergo hydrolysis under extreme pH conditions, which is generally not a viable strategy for live-cell assays. However, for in vitro biochemical assays, slight adjustments to the buffer pH (if the target protein is stable) may be explored.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[6]

cluster_0 Cyclodextrin cluster_1 Hydrophobic Drug cluster_2 Inclusion Complex CD Hydrophilic Exterior Complex Water-Soluble Complex CD->Complex Cavity Hydrophobic Cavity Cavity->Complex Drug This compound Drug->Cavity Encapsulation

Mechanism of cyclodextrin-mediated solubilization.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple and effective method for preparing solid inclusion complexes.[7][8][9][10][11]

Materials:

  • This compound

  • β-Cyclodextrin derivative (e.g., HP-β-CD)

  • Methanol:Water (1:1 v/v) solution

  • Mortar and pestle

  • Oven or desiccator

Procedure:

  • Triturate: Separately triturate the drug and cyclodextrin in a mortar.

  • Knead: Add a small amount of the methanol:water solution to the cyclodextrin to form a paste. Slowly add the drug to the paste and knead for 30-60 minutes to form a thick slurry.

  • Dry: Dry the resulting mass in an oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

  • Pulverize: Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Test Solubility: Determine the aqueous solubility of the complex and compare it to the uncomplexed drug.

Nanoparticle and Liposome Formulations

For more advanced applications, especially for in vivo studies, formulating this compound into nanoparticles or liposomes can significantly improve its solubility and bioavailability.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. The reduced particle size increases the surface area, leading to a higher dissolution rate.

  • Liposomes: These are spherical vesicles composed of a lipid bilayer. Hydrophobic drugs like this compound can be encapsulated within the lipid bilayer.

These advanced formulations typically require specialized equipment and expertise but offer significant advantages for challenging compounds.

Conclusion

Overcoming the poor solubility of this compound is achievable through a systematic and informed approach. By understanding the compound's physicochemical properties and applying the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the generation of accurate and reproducible data. Always begin with a thorough characterization of the compound's solubility in your specific assay system and then systematically explore the various solubilization techniques to find the optimal solution for your research needs.

References

Technical Support Center: Enhancing the Stability of 2-chloro-N-(3-methoxyphenyl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice to enhance the stability of 2-chloro-N-(3-methoxyphenyl)acetamide in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability challenges, ensuring the integrity and reliability of your experimental results.

Introduction to Stability Challenges

This compound, like other α-chloroacetamides, is a reactive molecule susceptible to degradation in solution. The primary degradation pathway is hydrolysis of the chloroacetamide moiety, which can be influenced by several factors including pH, temperature, light, and the composition of the solution. Understanding these degradation pathways is critical for developing robust formulations and ensuring accurate experimental outcomes. The electron-donating nature of the meta-methoxy group on the phenyl ring can influence the reactivity of the amide bond, potentially impacting its hydrolysis rate compared to unsubstituted chloroacetamides.[1][2]

Troubleshooting Guide: Common Stability Issues and Solutions

This section is designed to help you diagnose and resolve common stability problems encountered during your experiments with this compound.

Question 1: I'm observing a rapid loss of my compound in an aqueous buffer. What is the likely cause and how can I mitigate it?

Answer:

Rapid degradation in aqueous buffers is most commonly due to hydrolysis, a reaction where water molecules break down the compound. For chloroacetamides, this process is significantly accelerated at both acidic and, particularly, basic pH.[3]

Causality Explained:

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbon of the carbonyl group and the carbon bearing the chlorine atom (via an SN2 reaction). This leads to the displacement of the chloride ion and/or cleavage of the amide bond.

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Troubleshooting Steps:

  • pH Optimization: The first and most critical step is to determine the optimal pH for your solution. Conduct a pH stability profile study by dissolving your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).

  • Buffer Selection: Use buffers with a pKa close to the desired pH to ensure stable pH control. For near-neutral conditions, phosphate or HEPES buffers are common choices. Acetate buffers are suitable for acidic pH, while borate or carbonate buffers can be used for alkaline conditions, though the latter may accelerate hydrolysis.[4]

  • Low Temperature Storage: Chemical reactions, including hydrolysis, slow down at lower temperatures. Store your stock and working solutions at 2-8°C or frozen (-20°C or -80°C) if the compound is stable to freeze-thaw cycles.

  • Aprotic Solvents for Stock Solutions: Prepare your primary stock solution in a dry, aprotic organic solvent like DMSO or DMF, where the absence of water will prevent hydrolysis. Make aqueous dilutions immediately before use.

Question 2: My results are inconsistent, and I suspect photodegradation. How can I confirm this and protect my compound?

Answer:

Chloroacetamide compounds can be sensitive to light, particularly UV radiation.[5] Photodegradation can lead to the formation of reactive radical species and subsequent decomposition of the molecule.

Confirmation and Mitigation:

  • Photostability Testing: To confirm light sensitivity, prepare two sets of your compound in solution. Expose one set to your typical laboratory lighting conditions (or a controlled light source as per ICH Q1B guidelines) and keep the other set protected from light (e.g., wrapped in aluminum foil). Analyze the concentration of the compound in both sets over time. A significantly faster degradation rate in the light-exposed sample confirms photosensitivity.

  • Protective Measures:

    • Use Amber Vials: Store all solutions in amber glass vials or tubes that block UV and visible light.

    • Work in Low Light: Minimize exposure to ambient light during experimental procedures.

    • Light-Protective Packaging: If your final product will be light-sensitive, consider light-protective primary and secondary packaging.

Question 3: I am using a complex cell culture medium and see rapid degradation. What could be the cause?

Answer:

Cell culture media are complex mixtures containing components that can interact with and degrade your compound.

Potential Causes and Solutions:

  • pH of the Medium: Cell culture media are typically buffered around pH 7.2-7.4, which can be slightly basic and may promote slow hydrolysis.

  • Enzymatic Degradation: If you are working with cell lysates or in systems containing serum, enzymes such as esterases and amidases could be metabolizing your compound.

  • Component Interaction: Certain components in the media, such as amino acids or reducing agents, could potentially react with the chloroacetamide group.

Troubleshooting Strategy:

  • Stability in Basal Media: First, test the stability of your compound in the basal medium without serum or other supplements. This will help you determine if the basic components of the medium are causing degradation.

  • Serum-Free Conditions: If the compound is stable in basal media, test its stability in the presence of serum. If degradation is observed, consider using a lower serum concentration or a serum-free medium if your experimental design allows.

  • Minimize Incubation Time: Add the compound to the media immediately before starting your experiment to minimize the time it is exposed to potentially degrading conditions.

  • Fresh Preparations: Always use freshly prepared solutions for your experiments.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to maintain the stability of this compound in an aqueous solution?

A1: While specific data for this molecule is not extensively published, based on the general chemistry of chloroacetamides, a slightly acidic to neutral pH range (pH 4-7) is expected to provide the best stability by minimizing both acid- and base-catalyzed hydrolysis. It is highly recommended to perform a pH-rate profile study to determine the optimal pH for your specific application.

Q2: Can I use antioxidants to prevent the degradation of my compound?

A2: While oxidative degradation is a potential pathway, hydrolysis is often the primary concern for chloroacetamides. However, if you suspect oxidation (e.g., in the presence of reactive oxygen species), the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be beneficial. It is crucial to first confirm that the chosen antioxidant does not interfere with your assay or react with your compound.

Q3: How can I improve the solubility and stability of my compound simultaneously?

A3: Cyclodextrins are often used to enhance both the solubility and stability of small molecules.[7][8][9] These cyclic oligosaccharides can form inclusion complexes with the hydrophobic parts of a guest molecule, protecting it from the aqueous environment and thus reducing hydrolysis. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Q4: What analytical method is suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[10][11][12] A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient or isocratic mode. UV detection at a wavelength where the compound has maximum absorbance would be appropriate for quantification. The method must be validated to ensure it can separate the parent compound from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

Objective: To generate degradation products under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Aprotic solvent (e.g., DMSO)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in DMSO at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add 0.1 N HCl and 1 N HCl.

    • Incubate at room temperature and at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add 0.1 N NaOH and 1 N NaOH.

    • Incubate at room temperature and at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Store the solid compound and a solution in a suitable solvent in an oven at a high temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep control samples protected from light.

    • Analyze exposed and control samples.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Note: This is a starting point and the method should be optimized and validated for your specific application.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation A This compound B Hydroxy-derivative (S_N2 Product) A->B OH- / H2O C 3-Methoxyaniline + Chloroacetic acid (Amide Cleavage Products) A->C H+ / H2O or OH- D This compound E Radical Intermediates D->E hv (Light) F Various Photoproducts E->F

Caption: Primary degradation pathways for this compound.

StabilityWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation A Inconsistent Results / Compound Loss B Forced Degradation Study (pH, Temp, Light, Oxid.) A->B C Develop Stability- Indicating HPLC Method B->C D Optimize Solution pH C->D E Control Temperature C->E F Protect from Light C->F G Use Stabilizing Excipients (e.g., Cyclodextrins) C->G

Caption: Workflow for troubleshooting stability issues.

References

Technical Support Center: Interpretation of Complex NMR Spectra for 2-chloro-N-(3-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-chloro-N-(3-methoxyphenyl)acetamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of NMR spectral interpretation for this class of compounds. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the NMR analysis of this compound derivatives.

Q1: My baseline is distorted and not flat. What are the common causes and solutions?

A1: A distorted baseline in your NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across your sample is crucial. If the shimming is not optimized, it can lead to broad peaks and a rolling baseline.

    • Solution: Re-shim the spectrometer before acquiring your data. Modern spectrometers often have automated shimming routines that are highly effective.

  • High Sample Concentration: A highly concentrated sample can lead to issues with viscosity and magnetic susceptibility, causing line broadening and baseline distortions.[1]

    • Solution: Prepare a more dilute sample. The ideal concentration will depend on the sensitivity of your instrument and the solubility of your compound.

  • Inhomogeneous Sample: If your compound is not fully dissolved or has precipitated, it will lead to an inhomogeneous sample and poor spectral quality.[1]

    • Solution: Ensure your compound is completely dissolved in the deuterated solvent. Gentle warming or sonication may aid dissolution. If solubility is an issue, consider using a different NMR solvent.[1]

  • Acoustic Ringing: This is an electronic artifact that can occur with strong signals, causing a "wavy" baseline.

    • Solution: This is an instrument-dependent issue. Consult with your NMR facility manager to see if adjustments can be made to the acquisition parameters.

Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify their source?

A2: Unexpected peaks are a common occurrence and can usually be attributed to one of the following:

  • Residual Solvents: Traces of solvents from your reaction workup or glassware are a frequent source of impurity peaks.

    • Solution: Consult a table of common NMR solvent impurities to identify the peaks.[2][3] For example, a singlet around δ 2.17 ppm often corresponds to acetone, while a singlet at δ 1.55 ppm could be water in DMSO-d₆. Drying your sample under high vacuum can help remove volatile solvents.

  • Water: The presence of water is very common in NMR solvents.[1]

    • Solution: The chemical shift of water is highly dependent on the solvent and temperature. To confirm a water peak, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should either disappear or significantly diminish due to proton exchange.[1]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts in your sample.

    • Solution: Compare the spectrum of your product with the known spectra of your starting materials. For suspected byproducts, 2D NMR techniques like COSY and HSQC can help in their structural elucidation.

  • Rotational Isomers (Rotamers): Amides can exhibit restricted rotation around the C-N bond, leading to the presence of two or more distinct sets of signals for the same compound.[4]

    • Solution: Try acquiring the spectrum at a higher temperature. Increased thermal energy can lead to faster rotation around the C-N bond, causing the rotameric signals to coalesce into a single set of averaged signals.[1]

Q3: The aromatic region of my ¹H NMR spectrum is complex and overlapping. How can I assign the protons?

A3: The 3-methoxyphenyl group in your molecule will give rise to a complex splitting pattern in the aromatic region. Here's a systematic approach to assignment:

  • Predict the Splitting Pattern: The aromatic ring has four protons. Based on the substitution pattern, you can predict the expected multiplicities. You should expect to see a triplet, a doublet of doublets (or triplet of doublets), a doublet, and another doublet of doublets.

  • Use 2D COSY: A COSY (Correlation Spectroscopy) experiment is invaluable for assigning coupled protons.[5] It will show cross-peaks between protons that are J-coupled (typically 2-4 bonds apart). This will allow you to trace the connectivity of the protons around the aromatic ring.

  • Consider Electronic Effects: The methoxy group is an electron-donating group, which will shield the ortho and para protons, shifting them to a higher field (lower ppm). The acetamide group is an electron-withdrawing group, which will deshield the ortho and para protons, shifting them to a lower field (higher ppm).

  • Utilize 2D HSQC and HMBC: An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to.[5][6] An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are two or three bonds away.[6][7] These techniques are powerful for unambiguous assignments.

Section 2: Troubleshooting Guides

This section provides in-depth troubleshooting for more complex spectral interpretation challenges.

Guide 1: Complete ¹H and ¹³C NMR Assignment using 2D NMR

For a complete and unambiguous assignment of all proton and carbon signals in your this compound derivative, a combination of 1D and 2D NMR experiments is essential.

Step-by-Step Experimental Workflow:

  • Acquire a High-Quality ¹H NMR Spectrum: This will provide information on chemical shifts, integration (proton count), and multiplicity (splitting patterns).

  • Acquire a ¹³C{¹H} NMR Spectrum: This will show the chemical shifts of all unique carbon atoms.

  • Acquire a DEPT-135 Spectrum: This experiment helps distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.

  • Acquire a 2D COSY Spectrum: This experiment reveals proton-proton couplings. Cross-peaks will connect protons that are coupled to each other, typically through 2-3 bonds.

  • Acquire a 2D HSQC Spectrum: This experiment correlates each proton with the carbon it is directly attached to (¹JCH coupling).[5][6]

  • Acquire a 2D HMBC Spectrum: This experiment shows correlations between protons and carbons over longer ranges (typically ²JCH and ³JCH couplings).[6][7] This is crucial for connecting different structural fragments.

Data Interpretation Workflow Diagram:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Elucidation H1 ¹H NMR Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR C13->Fragments DEPT DEPT-135 DEPT->Fragments COSY COSY COSY->Fragments H-H Correlations HSQC HSQC HSQC->Fragments C-H (1-bond) Correlations HMBC HMBC Connectivity Establish Connectivity HMBC->Connectivity C-H (long-range) Correlations Fragments->Connectivity Structure Propose Final Structure Connectivity->Structure

Caption: Workflow for complete NMR-based structure elucidation.

Example Interpretation for the Aromatic Region:

  • COSY: Will show correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6).

  • HSQC: Will directly link each aromatic proton to its corresponding carbon (e.g., H-4 to C-4).

  • HMBC: Will show long-range correlations that confirm assignments. For example, the methoxy protons (-OCH₃) will show a correlation to the C-3 carbon, and the amide proton (-NH) will show correlations to the C-1' and C=O carbons.

Guide 2: Dealing with Signal Overlap

In complex derivatives, signal overlap can obscure important information.

Strategies to Resolve Overlapping Signals:

  • Change the NMR Solvent: The chemical shifts of protons can be sensitive to the solvent environment. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can often resolve overlapping signals.[1]

  • Vary the Temperature: As mentioned for rotamers, changing the temperature can affect the chemical shifts and potentially resolve overlapping peaks.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion and can resolve overlapping multiplets.

  • 2D NMR Techniques: 2D NMR experiments, by spreading the signals over two dimensions, are inherently better at resolving overlapping peaks than 1D experiments.[5][8]

Section 3: Reference Data

This section provides typical NMR chemical shift ranges for the core structure of this compound in CDCl₃. Note that these values can be influenced by other substituents on the molecule.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
NH (Amide)8.0 - 9.5br s-
H-2'~7.5t~2.0
H-6'~7.3dd~8.0, 2.0
H-4'~7.2t~8.0
H-5'~6.7dd~8.0, 2.0
CH₂ (Chloroacetyl)~4.2s-
OCH₃ (Methoxy)~3.8s-
Carbon Typical Chemical Shift (δ, ppm)
C=O (Carbonyl)164 - 168
C-3' (ipso-Methoxy)159 - 161
C-1' (ipso-Amide)138 - 140
C-5'129 - 131
C-4'118 - 120
C-6'112 - 114
C-2'105 - 107
OCH₃ (Methoxy)55 - 56
CH₂ (Chloroacetyl)42 - 44

Visualization of the Core Structure and Proton Numbering:

Caption: Structure of this compound with proton numbering.

References

identifying common impurities found in synthesized 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on identifying and mitigating the formation of impurities.

Introduction: The Synthetic Landscape

The synthesis of this compound is a fundamental reaction in medicinal chemistry, typically achieved through the chloroacetylation of 3-methoxyaniline (m-anisidine). This nucleophilic acyl substitution, while straightforward in principle, is susceptible to the formation of various impurities that can compromise the yield, purity, and overall quality of the final product. Understanding the origin of these impurities is paramount for developing robust and reproducible synthetic protocols.

This guide is structured to provide a logical workflow for identifying and addressing common impurities, drawing upon established chemical principles and analytical techniques.

Core Synthesis and Potential Side Reactions

The primary synthetic route involves the reaction of m-anisidine with chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis and Side Reactions cluster_main Primary Synthesis cluster_side Potential Side Reactions & Impurity Sources m-Anisidine m-Anisidine Product This compound m-Anisidine->Product + Chloroacetyl Chloride (Base) Unreacted_Anisidine Unreacted m-Anisidine m-Anisidine->Unreacted_Anisidine Incomplete Reaction Diacylated Diacylated Impurity m-Anisidine->Diacylated Excess Acylating Agent Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Product Chloroacetyl_Chloride->Diacylated Hydrolysis Chloroacetic Acid (from Chloroacetyl Chloride hydrolysis) Chloroacetyl_Chloride->Hydrolysis Moisture Isomeric_Impurities Isomeric Impurities (from o/p-anisidine) Isomeric_Anisidines o/p-Anisidine (Starting Material Impurity) Isomeric_Anisidines->Isomeric_Impurities

Caption: Overview of the primary synthesis and common impurity formation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and subsequent analysis.

Category 1: Starting Material-Related Impurities

Question 1: I see a peak in my HPLC/GC-MS that corresponds to the mass of m-anisidine. Why is my reaction incomplete?

Answer: The presence of unreacted m-anisidine is a common issue and can be attributed to several factors:

  • Insufficient Acylating Agent: Ensure that at least a stoichiometric equivalent of chloroacetyl chloride is used. It is common practice to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: The chloroacetylation of anilines is typically rapid, but if the reaction is run at a very low temperature or for an insufficient duration, it may not go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Base Stoichiometry: A base is used to scavenge the HCl produced during the reaction. If the base is insufficient, the HCl will protonate the amino group of m-anisidine, rendering it non-nucleophilic and halting the reaction. Ensure at least one equivalent of a suitable base (e.g., triethylamine, sodium acetate) is used.[2]

  • Poor Solubility: If the starting materials are not well-dissolved in the chosen solvent, the reaction kinetics can be significantly hindered. Select a solvent in which both m-anisidine and the base are soluble.

Troubleshooting Steps:

  • Verify the stoichiometry of your reagents.

  • Increase the reaction time and monitor by TLC until the m-anisidine spot disappears.

  • Ensure adequate mixing throughout the reaction.

  • Consider a different solvent system if solubility is an issue.

Question 2: My final product contains isomeric impurities. How did they get there?

Answer: The presence of isomeric impurities, such as 2-chloro-N-(2-methoxyphenyl)acetamide or 2-chloro-N-(4-methoxyphenyl)acetamide, almost certainly indicates that your starting m-anisidine was not pure. Commercial m-anisidine can contain residual amounts of o-anisidine and p-anisidine from its synthesis.[3] Since these isomers have similar reactivity to m-anisidine, they will also undergo chloroacetylation, leading to the corresponding isomeric amide impurities.

Troubleshooting Steps:

  • Source High-Purity Starting Materials: Whenever possible, obtain a certificate of analysis for your m-anisidine to check for isomeric purity.

  • Purify the Starting Material: If you suspect your m-anisidine is impure, it can be purified by steam distillation to remove the o-isomer, followed by fractional distillation.[3]

  • Purify the Final Product: While it is best to start with pure materials, careful recrystallization or column chromatography of the final product may be able to separate the isomers.

Impurity Source Mitigation Strategy
Unreacted m-AnisidineIncomplete reactionUse slight excess of chloroacetyl chloride; ensure adequate base and reaction time.
Isomeric AcetamidesImpure m-anisidine (contains o/p-anisidine)[3]Use high-purity m-anisidine; purify starting material if necessary.
Chloroacetic AcidHydrolysis of chloroacetyl chloride[4]Use anhydrous solvents; perform reaction under an inert atmosphere.
Category 2: Process-Related Impurities (Side-Products)

Question 3: I have an unexpected peak with a higher mass than my product. What could it be?

Answer: A common higher-mass impurity is the diacylated product, N,N-bis(chloroacetyl)-3-methoxyaniline. This impurity arises when the initially formed product, a secondary amide, is deprotonated by the base and undergoes a second chloroacetylation.

Mechanism of Diacylation:

  • Formation of the primary product: m-anisidine reacts with chloroacetyl chloride.

  • Deprotonation: The amide N-H of the product is acidic enough to be deprotonated by a strong base or excess base.

  • Second Acylation: The resulting anion attacks a second molecule of chloroacetyl chloride.

This side reaction is favored by:

  • A large excess of chloroacetyl chloride.

  • The use of a strong, non-hindered base.

  • Elevated reaction temperatures.

Troubleshooting Steps:

  • Control Stoichiometry: Avoid using a large excess of chloroacetyl chloride.

  • Slow Addition: Add the chloroacetyl chloride dropwise to a solution of the m-anisidine and base at a low temperature (e.g., 0-5 °C) to maintain a low instantaneous concentration of the acylating agent.[2]

  • Choice of Base: Consider using a milder base like sodium acetate or a sterically hindered base that is less likely to deprotonate the amide product.

Diacylation_Mechanism Start This compound Anion Amide Anion Start->Anion + Base - H-Base⁺ Diacylated Diacylated Impurity Anion->Diacylated CAC + Chloroacetyl Chloride

Caption: Simplified mechanism for the formation of the diacylated impurity.

Category 3: Analytical & Purification Challenges

Question 4: What is a good starting point for developing an HPLC method to analyze the purity of my product?

Answer: A reversed-phase HPLC (RP-HPLC) method is generally suitable for analyzing this compound and its common impurities. Here is a recommended starting point:

Parameter Recommendation Rationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good hydrophobic retention for the aromatic compound and its likely impurities.
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic AcidAcid improves peak shape for amines and amides.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.[5]
Elution GradientA gradient from low to high organic content will be necessary to elute unreacted m-anisidine, the product, and potentially more nonpolar impurities like the diacylated product within a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25-30 °CRoom temperature is often sufficient, but temperature control provides better retention time reproducibility.
Detection UV at ~240-250 nmThe methoxyphenylacetamide chromophore should have a strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.

Expected Elution Order (General):

  • Chloroacetic Acid (if present, very polar)

  • m-Anisidine

  • This compound (Main Product)

  • Isomeric acetamide impurities

  • Diacylated impurity (more nonpolar)

Question 5: My product seems to degrade upon storage or during workup. What could be happening?

Answer: While 2-chloro-N-aryl acetamides are generally stable, they are susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The chloroacetyl group can also be a target for nucleophilic substitution. Under certain basic conditions, they can undergo rearrangement and cyclization to form N-aryl glycines or piperazine-2,5-diones.[6]

Troubleshooting Steps:

  • Neutral Workup: During the workup, wash the organic layer with a mild bicarbonate solution to remove acid, followed by a water wash to remove salts, and finally a brine wash to aid in drying. Avoid prolonged contact with strong acids or bases.

  • Storage: Store the purified product in a cool, dry, and dark place. Air oxidation of any residual aniline impurities can lead to discoloration over time.[7]

Experimental Protocols: A Self-Validating System

Protocol 1: General Synthesis of this compound

This protocol is a standard method that can be adapted for various scales.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve m-anisidine (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the m-anisidine is consumed.

  • Workup: Pour the reaction mixture into cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified product.[1]

Protocol 2: Workflow for Impurity Identification

Impurity_ID_Workflow Crude_Product Crude Product Sample HPLC Analyze by RP-HPLC with PDA Detector Crude_Product->HPLC Purity_Check Assess Peak Purity HPLC->Purity_Check LCMS Analyze by LC-MS Purity_Check->LCMS Impure Mass_ID Identify Mass of Impurity Peaks LCMS->Mass_ID Propose Propose Structures Based on Mass (e.g., Starting Materials, Diadduct) Mass_ID->Propose NMR Isolate Impurity (if necessary) and Analyze by NMR/FTIR Propose->NMR Confirm Confirm Structure NMR->Confirm

References

using computational chemistry to optimize the structure of 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Computational Optimization of 2-chloro-N-(3-methoxyphenyl)acetamide

Welcome to the technical support center for the computational analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational chemistry to understand and refine the structure of this molecule. Here, we address common challenges and provide expert-level, field-proven solutions in a direct question-and-answer format. Our focus is not just on the how, but the fundamental why behind each methodological choice, ensuring scientific integrity and robust, reproducible results.

Frequently Asked Questions (FAQs)

Section 1: Getting Started - Initial Calculation Setup

Question 1: I'm starting a new project on this compound. What is the recommended level of theory (method and basis set) for an initial geometry optimization?

Answer: For a molecule like this compound, a robust and widely-validated starting point is Density Functional Theory (DFT).

  • Method: The B3LYP hybrid functional is an excellent choice. It provides a reliable balance of accuracy and computational efficiency for a broad range of organic molecules, including those with heteroatoms like chlorine, oxygen, and nitrogen.[1][2][3]

  • Basis Set: A Pople-style split-valence basis set is recommended. Start with 6-31G(d) .

    • Why 6-31G? This is a split-valence basis set, meaning it uses more functions to describe the valence electrons, which are crucial for chemical bonding, making it more flexible and accurate than a minimal basis set.[4][5]

    • Why (d)? This adds polarization functions on heavy (non-hydrogen) atoms.[6] For this compound, this is critical to accurately describe the geometry around the chlorine and carbonyl oxygen atoms, which have non-spherical electron distributions.

This HF/6-31G(d) level of theory represents a "best practice" starting point for obtaining a reasonable initial geometry that can be further refined if higher accuracy is needed.

Question 2: How do I build the initial 3D structure of this compound before starting the optimization?

Answer: Your initial geometry is a critical factor for a successful optimization. A poor starting structure can lead to convergence failure or finding a high-energy local minimum instead of the global minimum.[7]

Start by building the molecule in a molecular editor such as Avogadro, GaussView, or ChemDraw. The molecular formula is C₉H₁₀ClNO₂.[8][9] While the crystal structure of the para-substituted analog (2-chloro-N-(4-methoxyphenyl)acetamide) has been reported, providing valuable insight into bond lengths and angles, the exact conformation of the meta-substituted title compound may differ.[10][11]

Pay close attention to the rotatable bonds:

  • The C-N amide bond.

  • The bond between the phenyl ring and the nitrogen atom.

  • The bond between the methoxy group's oxygen and the phenyl ring.

  • The C-C bond of the chloroacetamide tail.

It is advisable to perform a preliminary, low-level optimization using a molecular mechanics force field (like MMFF94) within your molecular editor. This quick "pre-optimization" will clean up any unrealistic bond lengths or angles, providing a much more chemically sensible starting point for the more computationally expensive DFT calculation.

Section 2: Troubleshooting Common Optimization Problems

Question 3: My geometry optimization is failing to converge. The energy is oscillating, and it has exceeded the maximum number of cycles. What should I do?

Answer: This is a very common issue, particularly with flexible molecules or those on a flat potential energy surface.[12][13] Oscillating energy values suggest the optimization algorithm is taking steps that are too large and repeatedly overshooting the minimum.[12]

Here is a systematic troubleshooting workflow:

  • Examine the Trajectory: First, visualize the optimization steps. Is a specific part of the molecule, like the methoxy group or the chloroacetamide tail, undergoing large, unrealistic movements? This can give you a clue about the source of the instability.

  • Restart from a Better Geometry: Take the lowest-energy structure from your failed trajectory, manually perturb the problematic group slightly if necessary, and use this as the new starting geometry.[12]

  • Calculate the Hessian: The optimization algorithm relies on an approximation of the second derivatives of the energy (the Hessian matrix) to predict the next step.[14] This approximation can become poor. Force the program to calculate the exact Hessian at the start of the new optimization. In Gaussian, this is done using the Opt=CalcFC keyword. This provides the optimizer with accurate information about the curvature of the potential energy surface, leading to a more stable and direct path to the minimum.

  • Reduce the Step Size: If oscillations persist, the algorithm is still being too aggressive. You can request a smaller trust radius or step size. In Gaussian, keywords like Opt=GDIIS or Opt=Tight can help by enforcing stricter convergence criteria and a more cautious optimization path.[15]

  • Simplify the Problem: As a last resort, optimize the geometry with a smaller, less computationally demanding basis set (e.g., 3-21G) first.[7][15] Once that converges, use the resulting optimized geometry as the starting point for your target level of theory (e.g., B3LYP/6-31G(d)).

Question 4: My optimization finished successfully, but a subsequent frequency calculation shows one or more imaginary frequencies. What does this mean and how do I fix it?

Answer: A successful geometry optimization converges to a point where the forces on all atoms are essentially zero.[12] However, this point could be an energy minimum or a saddle point (like a transition state). A frequency calculation is essential to characterize this stationary point.[14][16]

  • Meaning: An imaginary frequency (often displayed as a negative value in the output file) indicates that the structure is not a true minimum.[14][17] It corresponds to a negative curvature on the potential energy surface, meaning there is a direction the molecule can distort to further lower its energy.[17] A true minimum must have all positive (real) vibrational frequencies.[16]

  • The Fix-It Protocol:

    • Visualize the Imaginary Mode: This is the most critical step. Use a program like GaussView or Avogadro to animate the vibration corresponding to the imaginary frequency.[16] This will show you the exact atomic motion that leads to a more stable structure. For this compound, this is often a slight rotation of the methoxy group or a puckering of the amide linkage.

    • Perturb the Geometry: Manually displace the atoms along the vector of the imaginary frequency. You don't need a large displacement; a small "push" in the right direction is sufficient. Save this new, slightly distorted geometry.

    • Re-optimize: Use this new geometry as the starting point for a fresh optimization. This time, the calculation will begin by moving "downhill" from the saddle point and should find the true minimum.

    • Verify: After the new optimization converges, run another frequency calculation to confirm that all imaginary frequencies have been eliminated.[18]

The workflow for handling imaginary frequencies is a crucial self-validating step in any computational chemistry project.

G

Section 3: Advanced Topics & Refinement

Question 5: How can I model the structure of this compound in a solvent, like water or ethanol, instead of the gas phase?

Answer: Modeling in the gas phase is a necessary first step, but chemical and biological processes almost always occur in solution. Solvent can significantly influence molecular conformation and properties. The most computationally efficient way to include these effects is with an implicit solvent model.[19][20][21]

  • Recommended Model: The Polarizable Continuum Model (PCM) is a widely used and effective choice.[20][22] In this model, the solute (your molecule) is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent.[20] This approach captures the key electrostatic interactions between the solute and solvent without the immense computational cost of explicitly modeling individual solvent molecules.[21][23]

  • Implementation: Most quantum chemistry software packages, like Gaussian, have implemented PCM and its variants (e.g., IEF-PCM, C-PCM). To use it, you simply add a keyword to your input file, such as SCRF=(PCM, Solvent=Water).

  • Why it Matters: For a molecule with polar groups like the amide and methoxy functionalities, the solvent can stabilize certain conformations over others through dipole-dipole interactions and hydrogen bonding. An optimization in a solvent model will often yield a different, more realistic geometry than a gas-phase calculation.[22]

Data & Protocols
Basis SetKey FeaturesPrimary Use CaseRelative Cost
3-21G Minimal split-valenceInitial, fast pre-optimization, troubleshooting convergence.[5]Low
6-31G(d) Adds polarization on heavy atomsRecommended starting point for reliable geometries of organic molecules.[3][4]Medium
6-311++G(d,p) Triple-zeta, adds diffuse functions (++) and polarization on hydrogens (p)High-accuracy geometries, necessary for studying anions or weak interactions.[1][24]High
  • Step 1: Initial Structure Generation

    • Build this compound in a molecular editor.

    • Perform a quick energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the coordinates as a .xyz or .mol file.

  • Step 2: DFT Geometry Optimization

    • Create an input file for your quantum chemistry software (e.g., Gaussian).

    • Specify the charge (0) and multiplicity (singlet).

    • Set the level of theory: B3LYP/6-31G(d).

    • Use the Opt keyword to request a geometry optimization.

    • Run the calculation.

  • Step 3: Post-Optimization Frequency Analysis

    • Using the optimized geometry from Step 2, create a new input file.

    • Use the same level of theory: B3LYP/6-31G(d).

    • Use the Freq keyword to request a frequency calculation.

    • Run the calculation.

  • Step 4: Verification

    • Open the output file from Step 3.

    • Search for the list of vibrational frequencies.

    • Confirm that there are no negative (imaginary) frequencies. If there are, proceed to the troubleshooting protocol (see FAQ 4).

    • If all frequencies are positive, the structure is a verified local minimum on the potential energy surface.

G

References

Validation & Comparative

A Multi-faceted Approach to the Structural Confirmation of Synthesized 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

<content_type>PUBLISH_COMPARISON_GUIDEScontent_type> <audience>Researchers, scientists, and drug development professionals.audience>

In the realm of synthetic chemistry, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of a target compound is merely the first step; validating its identity with irrefutable evidence is paramount to ensure the reliability of subsequent biological and pharmacological evaluations. This guide provides a comprehensive comparison of the essential analytical techniques for the structural confirmation of 2-chloro-N-(3-methoxyphenyl)acetamide, a compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices and present supporting data to illustrate the power of a multi-technique approach.

The Imperative of Orthogonal Methodologies

Relying on a single analytical technique for structural elucidation is fraught with peril. Each method provides a unique perspective on the molecular architecture, and it is the convergence of data from orthogonal techniques that builds a robust and trustworthy structural assignment. For a molecule like this compound, with its distinct functional groups—an aromatic ring, an amide linkage, a chloroalkyl chain, and a methoxy group—a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1HN-H The amide proton is typically deshielded and appears as a broad singlet.
~7.5-6.9Multiplet4HAromatic H The protons on the methoxy-substituted benzene ring will exhibit a complex splitting pattern due to their different chemical environments and spin-spin coupling.
~4.2Singlet2HCl-CH₂ -C=OThe methylene protons adjacent to the chlorine and the carbonyl group are deshielded.
~3.7Singlet3HO-CH₃ The methyl protons of the methoxy group are in a relatively shielded environment.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~164C =OThe carbonyl carbon of the amide is significantly deshielded.
~160C -OCH₃The aromatic carbon directly attached to the oxygen of the methoxy group.
~131C -NThe aromatic carbon directly attached to the nitrogen of the amide.
~120-110Aromatic C -HThe remaining aromatic carbons.
~55O-C H₃The carbon of the methoxy group.
~43Cl-C H₂The carbon of the chloromethyl group is deshielded by the adjacent chlorine atom.

Note: Chemical shifts are approximate and can vary depending on the solvent.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound (C₉H₁₀ClNO₂), the expected molecular weight is approximately 199.64 g/mol .[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula. For C₉H₁₀ClNO₂, a high-resolution mass spectrometer would be expected to yield a mass very close to the calculated exact mass.[2]

Fragmentation Pattern

Electron ionization (EI) mass spectrometry will cause the molecule to fragment in a predictable manner. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragments, with a characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.[3]

Expected Key Fragments in the Mass Spectrum:

m/zFragment IonSignificance
199/201[C₉H₁₀ClNO₂]⁺Molecular ion peak (M⁺), showing the characteristic chlorine isotope pattern.
150[M - CH₂Cl]⁺Loss of the chloromethyl radical.
122[M - COCH₂Cl]⁺Loss of the chloroacetyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3200N-H stretchSecondary Amide
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂ and CH₃)
~1670C=O stretchAmide (Amide I band)
~1540N-H bendAmide (Amide II band)
~1250 and ~1050C-O stretchAryl ether
~800-600C-Cl stretchAlkyl halide

The presence of these characteristic absorption bands provides strong evidence for the successful synthesis of the target molecule.[2][4]

Experimental Protocols

Sample Preparation

A consistent and appropriate sample preparation protocol is crucial for obtaining high-quality data.

NMR Spectroscopy:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Mass Spectrometry (EI-MS):

  • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

  • For direct infusion, load the solution into a syringe and infuse into the mass spectrometer at a constant flow rate.

  • For GC-MS, inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

FTIR Spectroscopy (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for integrating data from these techniques to achieve unambiguous structural confirmation.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Sample MS Mass Spectrometry (HRMS & Fragmentation) Synthesis->MS Sample FTIR FTIR Spectroscopy Synthesis->FTIR Sample NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data MS_Data Molecular Formula Fragmentation Pattern MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data Confirmation Confirmed Structure NMR_Data->Confirmation Convergent Evidence MS_Data->Confirmation Convergent Evidence FTIR_Data->Confirmation Convergent Evidence

Caption: Workflow for structural confirmation.

Conclusion

The structural confirmation of a synthesized compound like this compound is a critical process that demands a meticulous and multi-faceted analytical approach. By integrating the detailed connectivity information from NMR, the molecular weight and fragmentation data from MS, and the functional group identification from FTIR, researchers can build an unassailable case for the structure of their target molecule. This rigorous validation is the bedrock upon which reliable and reproducible scientific research is built.

References

A Comparative Analysis of 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(3-methoxyphenyl)acetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal and agricultural chemistry, the chloroacetamide scaffold is a recurring motif, valued for its versatile reactivity and diverse biological activities. The substitution pattern on the N-aryl ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide presents a detailed comparative study of two positional isomers: 2-chloro-N-(2-methoxyphenyl)acetamide (the ortho-isomer) and 2-chloro-N-(3-methoxyphenyl)acetamide (the meta-isomer).

The position of the methoxy group—a small yet potent hydrogen bond acceptor and electron-donating group—is expected to induce significant differences in molecular conformation, electronic distribution, and ultimately, biological function. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of their synthesis, characterization, and potential biological activities, supported by experimental data and established scientific principles. The causality behind experimental choices is explained to provide not just a protocol, but a framework for rational scientific inquiry.

Physicochemical Properties: A Tale of Two Isomers

The placement of the methoxy substituent directly impacts intermolecular forces and crystal packing, leading to observable differences in physical properties such as melting point and solubility. A summary of their key physicochemical properties is presented below.

Property2-chloro-N-(2-methoxyphenyl)acetamide (ortho)This compound (meta)
CAS Number 55860-22-5[1]17641-08-6[2][3][4]
Molecular Formula C₉H₁₀ClNO₂[1][5]C₉H₁₀ClNO₂[4]
Molecular Weight 199.63 g/mol [1][5]199.64 g/mol [2][4]
Melting Point 40-42 °C[6]90.5-91.5 °C[2]
Boiling Point Not specified371.9 °C at 760 mmHg[2]
Density Not specified1.264 g/cm³[2]
Appearance Crystalline form[6]Solid
XLogP3 1.7[1]1.9[2]

Insight into the Data: The significantly lower melting point of the ortho-isomer compared to the meta-isomer is a key point of differentiation. This can be rationalized by the potential for intramolecular hydrogen bonding between the amide N-H and the ortho-methoxy group's oxygen. This intramolecular interaction can reduce the extent of intermolecular hydrogen bonding required for a stable crystal lattice, thus lowering the energy needed to break the lattice (i.e., the melting point). The meta-isomer, lacking this potential for intramolecular H-bonding, likely engages in more extensive intermolecular interactions, leading to a more stable crystal lattice and a higher melting point. The slightly higher XLogP3 value for the meta-isomer suggests it is marginally more lipophilic.

Synthesis and Characterization: A Unified Approach

Both isomers can be reliably synthesized via a standard nucleophilic acyl substitution reaction. The general approach involves the acylation of the corresponding methoxyaniline with chloroacetyl chloride.[6] This method is robust, high-yielding, and readily scalable.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by characterization, and purification ensures the removal of starting materials and byproducts.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve the appropriate aniline (o-methoxyaniline or m-methoxyaniline) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Controlled Addition: Cool the solution in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution. The exothermic nature of this reaction necessitates slow, controlled addition to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. If acetic acid is used, the addition of a sodium acetate solution may be required to facilitate precipitation.[7]

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove any residual acid and salts, and dry. For higher purity, the product should be recrystallized from a suitable solvent, such as ethanol.[6]

Synthesis_Workflow cluster_synthesis Synthesis Workflow Reagents 1. Dissolve Aniline (ortho- or meta-methoxyaniline) in Solvent Addition 2. Add Chloroacetyl Chloride (Ice Bath) Reagents->Addition Slowly Reaction 3. Stir at Room Temp (Monitor via TLC) Addition->Reaction Workup 4. Precipitate in Ice Water Reaction->Workup Upon Completion Purification 5. Filter, Wash & Recrystallize Workup->Purification Product Pure Isomer Purification->Product

Caption: General workflow for the synthesis of chloro-N-(methoxyphenyl)acetamide isomers.

Structural Characterization

Unequivocal identification of each isomer is achieved through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-Cl stretching (around 785-540 cm⁻¹).[6] The primary distinction will be in the fingerprint region, particularly the C-H out-of-plane bending bands indicative of ortho- and meta-disubstituted benzene rings.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most definitive method for distinguishing the isomers. The aromatic region (approx. 6.8-7.8 ppm) will show distinct splitting patterns. The ortho-isomer will have a more complex pattern due to the four adjacent aromatic protons, while the meta-isomer will show a different, characteristic pattern. The chemical shifts of the methoxy protons (-OCH₃, ~3.8 ppm) and the methylene protons (-CH₂Cl, ~4.2 ppm) will also show subtle differences due to the varying electronic environments.[7]

    • ¹³C NMR: The number of signals in the aromatic region will be the same (six), but their chemical shifts will differ based on the substituent position. The carbon directly attached to the methoxy group will be significantly shielded (shifted upfield) in both isomers.

  • Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z = 199).[6] The presence of a chlorine atom will be evident from the characteristic M+2 isotope peak at approximately one-third the intensity of the main peak. Fragmentation patterns may differ, providing further structural clues.

Comparative Biological Activity

While a direct, side-by-side comparison of the biological activities of the ortho- and meta-isomers is not extensively documented in the literature, we can infer potential activities based on studies of related chloroacetamides. The chloroacetamide class is well-known for its herbicidal and antimicrobial properties.[6][8]

  • Herbicidal Activity: Many commercial herbicides, such as Alachlor and Metolachlor, are chloroacetamides.[9] Their mechanism often involves the inhibition of very-long-chain fatty acid synthesis. It is plausible that both the ortho- and meta-isomers possess some degree of herbicidal activity, though the potency would likely differ due to variations in their ability to reach and bind to the target enzyme.[8][10][11]

  • Antimicrobial and Anticancer Potential: Studies on the related ortho-isomer, 2-chloro-N-(2-methoxyphenyl)acetamide, have suggested it possesses antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[5] The para-isomer has also demonstrated significant antimicrobial and antifungal activity.[12] It is reasonable to hypothesize that the meta-isomer may share some of these activities. The mechanism of antimicrobial action for chloroacetamides can involve the degradation of sulfhydryl enzymes, leading to a loss of intracellular material.[12] The anticancer activity could be linked to various mechanisms, including the inhibition of key enzymes like topoisomerase.[12]

The difference in the methoxy group's position will alter the molecule's shape and electronic profile, which is critical for target binding. The ortho-isomer's conformation may be more constrained due to the proximity of the substituents, while the meta-isomer offers a different spatial arrangement of its functional groups for potential receptor interactions.

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Disk Diffusion)

This protocol provides a standardized method to compare the antimicrobial efficacy of the two isomers.

  • Preparation: Prepare sterile Mueller-Hinton agar plates. Grow overnight cultures of test bacteria (e.g., E. coli, S. aureus).

  • Inoculation: Spread a standardized inoculum of the bacterial culture evenly across the surface of the agar plates.

  • Disk Application: Prepare stock solutions of both isomers in a suitable solvent (e.g., DMSO). Impregnate sterile paper disks with equal concentrations of each test compound. A solvent-only disk serves as a negative control.

  • Incubation: Place the disks onto the inoculated agar surface. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Antimicrobial_Screening cluster_protocol Antimicrobial Screening Workflow Inoculate 1. Inoculate Agar Plate with Bacteria PrepareDisks 2. Impregnate Disks with Isomer-2-MeO, Isomer-3-MeO, & Control PlaceDisks 3. Place Disks on Agar PrepareDisks->PlaceDisks Incubate 4. Incubate at 37°C for 24h PlaceDisks->Incubate Measure 5. Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for the agar disk diffusion antimicrobial assay.

Conclusion and Future Directions

This guide establishes that 2-chloro-N-(2-methoxyphenyl)acetamide and this compound, while structurally similar, exhibit clear differences in their fundamental physicochemical properties, primarily driven by the potential for intramolecular hydrogen bonding in the ortho-isomer. Both can be synthesized and characterized using standard, reliable laboratory procedures.

While the biological profiles of these specific isomers are not yet fully elucidated in a comparative context, the broader chloroacetamide family shows significant promise in agrochemical and therapeutic applications.[13] The structural and electronic differences between the ortho and meta positions strongly suggest that their biological activities will also diverge. This presents a compelling opportunity for further research. We recommend direct, parallel screening of both isomers in a panel of biological assays (e.g., herbicidal, antifungal, antibacterial, and cytotoxicity assays) to quantitatively assess their structure-activity relationship. Such studies will provide invaluable data for the rational design of next-generation chloroacetamide-based agents.

References

A Comparative Analysis of Positional Isomers: 2-chloro-N-(3-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Subtle Yet Significant Impact of Isomerism

In the realm of medicinal chemistry and materials science, the precise spatial arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the position of functional groups on a core structure, often exhibit remarkably distinct physicochemical properties and biological activities. This guide provides an in-depth comparison of two such isomers: 2-chloro-N-(3-methoxyphenyl)acetamide (the meta isomer) and 2-chloro-N-(4-methoxyphenyl)acetamide (the para isomer).

These N-arylacetamides serve as crucial intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds[1]. Understanding how the seemingly minor shift of a methoxy (-OCH₃) group from the meta to the para position on the phenyl ring influences their properties is fundamental for rational drug design and the development of novel functional materials. This guide will dissect their synthesis, compare their structural and spectral characteristics, and evaluate their divergent biological profiles, supported by experimental data and established protocols.

Part 1: Physicochemical Properties - A Tale of Two Isomers

The position of the electron-donating methoxy group has a profound effect on the molecule's polarity, crystal packing, and intermolecular forces, which in turn dictates its physical properties. The para isomer, with its more symmetrical structure, generally allows for more efficient crystal lattice packing, often resulting in a higher melting point compared to the less symmetrical meta isomer.

PropertyThis compound (meta)2-chloro-N-(4-methoxyphenyl)acetamide (para)
Molecular Formula C₉H₁₀ClNO₂C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [2]199.63 g/mol
Appearance -White to light gray/yellow powder/crystal[3]
Melting Point 90.5-91.5 °C[4]125.5–127.2 °C (398.6–400.3 K)[1][5]
Boiling Point 371.9 °C at 760 mmHg[4]-
Solubility Soluble in organic solvents.Soluble in organic solvents like ethanol and DMSO; lower solubility in water[6].
LogP (XLogP3) 1.9[4]-

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of these isomers is straightforward, typically achieved via a nucleophilic acyl substitution reaction. The respective methoxyaniline isomer is reacted with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis of N-(methoxyphenyl)acetamides

Objective: To synthesize 2-chloro-N-(methoxyphenyl)acetamide by reacting the corresponding methoxyaniline with chloroacetyl chloride.

Materials:

  • 3-Methoxyaniline or 4-Methoxyaniline

  • Chloroacetyl chloride

  • Triethylamine or Sodium Acetate

  • Solvent (e.g., Acetone, Acetic Acid, Tetrahydrofuran)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard glassware (round-bottomed flask, reflux condenser, dropping funnel)

Procedure:

  • Dissolution: Dissolve the chosen methoxyaniline isomer (e.g., 0.05 mol of 4-methoxyaniline) in a suitable solvent (e.g., 40 mL of pure acetic acid) within a round-bottomed flask placed in an ice bath to control the reaction temperature[1].

  • Addition of Reagent: While stirring vigorously, add chloroacetyl chloride (0.05 mol) dropwise to the solution. The slow addition is crucial to manage the exothermic nature of the reaction.

  • Neutralization & Precipitation: After the addition is complete, add a solution of a weak base (e.g., sodium acetate) to neutralize the hydrochloric acid formed during the reaction. Continue stirring at room temperature for approximately 30-60 minutes until a solid precipitate forms[1].

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any remaining salts and impurities[5].

  • Purification: Dry the crude product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure crystalline product[5]. An expected yield is typically around 80%[1][5].

Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Aniline 3- or 4-Methoxyaniline Reaction Nucleophilic Acyl Substitution (Solvent, Ice Bath) Aniline->Reaction Chloride Chloroacetyl Chloride Chloride->Reaction Neutralization Neutralization & Precipitation (e.g., Sodium Acetate) Reaction->Neutralization Isolation Filtration & Washing Neutralization->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product Final Product: 2-chloro-N-(methoxyphenyl)acetamide Purification->Product

Caption: General workflow for the synthesis of N-(methoxyphenyl)acetamides.

Comparative Spectroscopic Analysis

FT-IR and NMR spectroscopy are essential for confirming the identity and isomeric purity of the products.

  • FT-IR Spectroscopy: Both isomers will show characteristic peaks for the N-H amide stretch (~3300 cm⁻¹), the C=O amide stretch (~1660 cm⁻¹), and C-Cl stretch (~830 cm⁻¹). The key distinction lies in the C-H out-of-plane bending vibrations for the substituted benzene ring, which differ for meta and para substitution patterns. For 2-chloro-N-(4-methoxyphenyl)acetamide, a characteristic N-H amide stretch appears at 3292 cm⁻¹ and a C=O amide stretch at 1660 cm⁻¹[1][5].

  • ¹H NMR Spectroscopy: The proton NMR spectra provide the clearest distinction.

    • 4-Methoxy Isomer: The aromatic region will show a characteristic AA'BB' system, appearing as two distinct doublets, due to the symmetry of the para-substituted ring[1][5]. The methoxy protons (-OCH₃) appear as a sharp singlet around 3.74 ppm, and the methylene protons (-CH₂Cl) appear as a singlet around 4.24 ppm[1][5].

    • 3-Methoxy Isomer: The aromatic region will be more complex, typically showing four distinct signals (a singlet, a triplet, and two doublets) due to the lack of symmetry in the meta-substituted ring.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ significantly. For the 4-methoxy isomer, due to symmetry, only four signals will be observed for the six aromatic carbons. The carbon bearing the methoxy group (C-O) is highly shielded and appears around 155.5 ppm, while the carbon attached to the nitrogen (C-N) is found at approximately 131.5 ppm[1][5]. The 3-methoxy isomer will display six unique signals for its six aromatic carbons.

Part 3: Comparative Biological Activity

While both isomers are structurally similar, their biological profiles can diverge. The 4-methoxy isomer, in particular, has been investigated for its antimicrobial and antifungal properties.

Antimicrobial and Antifungal Efficacy

Experimental studies have demonstrated that 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) possesses broad-spectrum antimicrobial activity. It has shown efficacy against both Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa[7][8].

Furthermore, the 4-methoxy isomer exhibits significant antifungal effects. It strongly inhibited the colony growth of Trichoderma longibrachiatum (98% inhibition) and Mucor plumbeus (83% inhibition)[7][8]. In silico analyses suggest that its antimicrobial mechanism may involve the inhibition of DNA ligase[8].

In contrast, while the parent class of N-arylacetamides is known for biological activity, specific, comprehensive antimicrobial screening data for the This compound isomer is less prevalent in readily available literature, highlighting a potential area for future investigation. This difference in available data underscores how research often focuses on the most promising isomers identified in initial screenings.

Antimicrobial Activity Workflow

Antimicrobial_Screening cluster_bacteria Bacterial Strains cluster_fungi Fungal Strains Compound Test Compound (Isomer in DMSO) Agar Agar Diffusion Assay (Inoculated Plates) Compound->Agar G_pos Gram-positive (e.g., S. aureus) G_pos->Agar G_neg Gram-negative (e.g., E. coli) G_neg->Agar Fungi e.g., T. longibrachiatum Fungi->Agar Incubation Incubation (30-37°C, 24h) Agar->Incubation Measure Measure Zone of Inhibition (mm) Incubation->Measure Result Comparative Efficacy Data Measure->Result

Caption: Standard workflow for antimicrobial activity screening.

Part 4: Structural Analysis and Intermolecular Interactions

X-ray crystallography of 2-chloro-N-(4-methoxyphenyl)acetamide reveals critical insights into its solid-state structure. The molecule is not perfectly planar; the acetamido group is twisted out of the plane of the phenyl ring[1][9]. This conformation is stabilized by a three-dimensional network of intermolecular interactions, including:

  • N—H⋯O Hydrogen Bonds: These are the primary interactions, forming chains of molecules.

  • C—H⋯O and C—H⋯Cl Hydrogen Bonds: These weaker interactions connect the primary chains into layers[1][9].

  • C—H⋯π(ring) Interactions: These further stabilize the packing between layers[1].

The extensive network of hydrogen bonds contributes to the higher melting point of the para isomer by creating a more stable and tightly packed crystal lattice that requires more energy to disrupt. While specific crystallographic data for the meta isomer is not as readily available in the search results, its lower melting point strongly suggests a less efficient crystal packing arrangement due to its reduced symmetry.

Conclusion and Future Outlook

This guide demonstrates that the simple transposition of a methoxy group from the meta to the para position induces significant and predictable changes in the properties of 2-chloro-N-phenylacetamides.

  • Physicochemical Properties: The para isomer's symmetry results in a more stable crystal lattice and a notably higher melting point.

  • Spectroscopic Signature: The isomers are unambiguously distinguishable by ¹H and ¹³C NMR spectroscopy due to their different symmetry and electronic environments.

  • Biological Activity: The para isomer has documented broad-spectrum antimicrobial and potent antifungal activity, making it a more promising lead for further development in agrochemical or pharmaceutical applications.

For researchers and drug development professionals, this comparison serves as a potent case study on the importance of positional isomerism. The distinct characteristics of the 4-methoxy isomer highlight its potential, while the relative lack of data on the 3-methoxy isomer presents an opportunity for further investigation to complete the structure-activity relationship profile for this class of compounds.

References

A Comparative Analysis of 2-Chloro-N-Phenylacetamide Derivatives: Unveiling Structure-Activity Relationships in Antimicrobial and Herbicidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-N-phenylacetamide scaffold represents a versatile pharmacophore, serving as a foundational structure for compounds with a wide array of biological activities. From safeguarding crops to combating fungal infections, derivatives of this core molecule have demonstrated significant potential. This guide provides a comprehensive comparative analysis of various 2-chloro-N-phenylacetamide derivatives, delving into their synthesis, biological performance, and the critical structure-activity relationships that govern their efficacy. By synthesizing experimental data and mechanistic insights, this document aims to empower researchers in the rational design of novel and more potent agents for agricultural and medicinal applications.

The Versatile Core: Understanding 2-Chloro-N-phenylacetamide

The fundamental structure of 2-chloro-N-phenylacetamide, characterized by a chloroacetyl group attached to an aniline ring, provides a reactive electrophilic site and a modifiable aromatic nucleus. This inherent reactivity, particularly the displacement of the chlorine atom, is a key determinant of its biological action. Furthermore, the phenyl ring and the amide linkage offer multiple points for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which in turn dictate the compound's interaction with biological targets.

Antifungal Activity: A Promising Frontier in Antimycotic Development

Several studies have highlighted the potent antifungal activity of 2-chloro-N-phenylacetamide and its derivatives against a range of pathogenic fungi, including clinically relevant species like Candida albicans, Candida parapsilosis, Candida tropicalis, and various Aspergillus species.[1][2][3][4][5]

Comparative Antifungal Efficacy

The antifungal potency of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. While the parent compound, 2-chloro-N-phenylacetamide, exhibits considerable activity, strategic modifications can enhance its efficacy.

DerivativeTest OrganismMIC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans128 - 256[1][2]
2-chloro-N-phenylacetamideCandida parapsilosis128 - 256[1][2]
2-chloro-N-phenylacetamideCandida tropicalis16 - 256[5]
2-chloro-N-phenylacetamideAspergillus flavus16 - 256[4]
2-chloro-N-(4-methylphenyl)acetamideCandida albicans-Data not available in searched articles
2-chloro-N-(4-chlorophenyl)acetamideCandida albicans-Data not available in searched articles
2-chloro-N-(4-methoxyphenyl)acetamideCandida albicans-Data not available in searched articles
Mechanism of Antifungal Action

The primary mechanism of antifungal action for 2-chloro-N-phenylacetamide appears to be multifaceted. In silico and experimental studies suggest that it may involve the inhibition of the enzyme dihydrofolate reductase (DHFR).[5] DHFR is crucial for the synthesis of nucleic acids and some amino acids, and its inhibition leads to the disruption of fungal growth and proliferation.

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Herbicidal Activity: Controlling Weeds Through Inhibition of Very-Long-Chain Fatty Acid Synthesis

Chloroacetamide herbicides are a well-established class of agrochemicals primarily used for pre-emergence control of annual grasses and some broadleaf weeds.[6] Their mode of action involves the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and cuticular waxes.[6]

Comparative Herbicidal Efficacy

The herbicidal activity of 2-chloro-N-phenylacetamide derivatives is dependent on the substitution pattern on both the phenyl ring and the nitrogen atom of the acetamide. These substitutions influence the molecule's uptake, translocation, and interaction with the target enzyme, VLCFA elongase. While specific comparative data for a series of N-phenyl derivatives is limited in the provided search results, the general principles of chloroacetamide herbicides apply. For instance, commercial herbicides like alachlor and metolachlor feature more complex N-substituents that enhance their efficacy and crop selectivity.

Derivative ClassTarget WeedsGeneral Activity
N-alkyl/aryl ChloroacetamidesAnnual grasses (e.g., Echinochloa crus-galli), some broadleaf weeds (e.g., Amaranthus retroflexus)Effective as pre-emergence herbicides
Commercial Chloroacetamides (e.g., Alachlor, Metolachlor)Wide range of annual grasses and broadleaf weedsHigh efficacy and crop selectivity

Note: This table provides a general overview. Specific activity varies greatly with the exact chemical structure and the target weed species.

Mechanism of Herbicidal Action

The inhibition of VLCFA synthesis by chloroacetamides leads to a cascade of detrimental effects in susceptible plants, ultimately resulting in growth inhibition and death. The disruption of cell membrane formation and integrity is a primary consequence, leading to leakage of cellular contents.

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Other Potential Biological Activities

Beyond their established antifungal and herbicidal properties, derivatives of 2-chloro-N-phenylacetamide have been explored for other therapeutic applications.

  • Analgesic Activity: Certain novel 2-chloro-N,N-diphenylacetamide derivatives have shown significant analgesic response in in-vivo models, with molecular docking studies suggesting inhibition of cyclo-oxygenase (COX) enzymes as a possible mechanism.[7]

  • Antidepressant Activity: Phenylacetamide derivatives have been synthesized and evaluated for their antidepressant potential, with some compounds showing better activity than standard drugs in preclinical tests.[8]

Experimental Protocols

General Synthesis of 2-Chloro-N-(substituted phenyl)acetamides

The synthesis of 2-chloro-N-phenylacetamide derivatives is typically achieved through the acylation of a substituted aniline with chloroacetyl chloride.

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"Start" -> "Reactants"; "Reactants" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; } caption: "General synthetic workflow."

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted aniline (1 equivalent) in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution to neutralize the HCl generated during the reaction.

  • Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filtration and Washing: Filter the solid product, wash it thoroughly with water to remove any inorganic impurities, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-N-(substituted phenyl)acetamide.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1-5 x 105 CFU/mL) in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (fungus without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

Pre-emergence Herbicidal Activity Bioassay

This assay evaluates the effect of the compounds on weed seed germination and early seedling growth.

  • Soil Preparation: Use a standardized soil mixture (e.g., sandy loam) in pots or trays.

  • Sowing: Sow a known number of weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli) at a uniform depth.

  • Herbicide Application: Prepare different concentrations of the test compounds in a suitable solvent (e.g., acetone-water mixture with a surfactant). Apply the solutions uniformly to the soil surface.[9] A non-treated control should be included.

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity. Water the pots as needed.[9]

  • Evaluation: After a specific period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the shoot and root length and fresh/dry weight of the surviving plants. Calculate the percentage of inhibition or growth reduction compared to the untreated control.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-chloro-N-phenylacetamide derivatives is intricately linked to their molecular structure.

  • Antifungal Activity: The electronic nature of the substituents on the phenyl ring plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the chloroacetyl moiety, potentially increasing its reactivity with biological nucleophiles in the fungal cell. The position of the substituent also matters, as it can influence the overall conformation and binding affinity of the molecule to its target.

  • Herbicidal Activity: For herbicidal efficacy, lipophilicity is a key parameter. The molecule must be able to penetrate the waxy cuticle of the plant and translocate to its site of action. Substituents that modulate the octanol-water partition coefficient (logP) can significantly impact herbicidal potency. Furthermore, the steric bulk of the N-substituent is critical for fitting into the active site of the VLCFA elongase enzyme.

Conclusion and Future Perspectives

The 2-chloro-N-phenylacetamide scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The comparative analysis presented in this guide underscores the importance of systematic structural modifications to optimize the antifungal and herbicidal activities of these derivatives. Future research should focus on synthesizing a broader range of analogs with diverse substitution patterns and conducting comprehensive, standardized biological evaluations to establish more definitive structure-activity relationships. The exploration of novel N-substituents, including heterocyclic moieties, could lead to the development of next-generation fungicides and herbicides with improved efficacy, selectivity, and environmental profiles. Furthermore, elucidating the precise molecular targets and mechanisms of action will be pivotal for the rational design of more potent and safer chemical agents for agriculture and medicine.

References

Bridging the Gap: A Comparative Analysis of Experimental and Theoretical Data for 2-chloro-N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of theoretical models with empirical data is a cornerstone of chemical research. This guide provides an in-depth comparison of experimental findings with theoretical data for the compound 2-chloro-N-(3-methoxyphenyl)acetamide, a molecule of interest in medicinal chemistry and materials science. By juxtaposing direct experimental characterization with computational predictions, we aim to provide a comprehensive understanding of its structural and electronic properties.

Introduction

This compound is a substituted acetamide that holds potential as a building block in the synthesis of more complex molecules with biological activity. The correlation between its predicted and observed properties is crucial for rational drug design and the development of novel materials. In this guide, we will explore its synthesis, experimental characterization via spectroscopic methods, and a comparative analysis with theoretical data obtained from Density Functional Theory (DFT) calculations. While specific experimental data for the meta isomer is detailed in select literature, for a broader context and comparative purposes, we will also reference the well-documented data for its structural isomer, 2-chloro-N-(4-methoxyphenyl)acetamide.

Theoretical Framework: The Power of Computational Chemistry

Before delving into experimental results, it is essential to understand the basis of the theoretical data. Computational chemistry, particularly DFT, allows for the prediction of a molecule's properties from its fundamental quantum mechanical state. By solving approximations of the Schrödinger equation, we can model molecular geometry, vibrational frequencies (correlating to infrared spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between HOMO and LUMO, the "HOMO-LUMO gap," is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For the theoretical calculations referenced in this guide, the B3LYP functional with the LanL2DZ basis set is a commonly employed method for molecules of this nature, offering a good balance between computational cost and accuracy.[1]

Synthesis and Experimental Characterization

The synthesis of this compound and its isomers is typically achieved through the acylation of the corresponding methoxyaniline with chloroacetyl chloride.[2][3] This straightforward reaction provides a reliable route to obtaining the target compound for experimental analysis.

Experimental Protocol: Synthesis of N-arylacetamides

A general procedure for the synthesis of N-substituted chloroacetamides involves the following steps:

  • Dissolve the desired aniline derivative (e.g., 3-methoxyaniline) in a suitable solvent, such as glacial acetic acid or an inert organic solvent like dichloromethane.

  • Cool the solution in an ice bath to control the exothermic reaction.

  • Add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to proceed at room temperature for a set period, often monitored by thin-layer chromatography.

  • Upon completion, the product can be precipitated by the addition of a weak base solution (e.g., sodium acetate) or by washing the organic layer with an acidic solution followed by brine.

  • The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Aniline 3-Methoxyaniline Reaction Acylation in Suitable Solvent Aniline->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Workup Precipitation/ Extraction Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis: The Experimental Fingerprint

The primary methods for characterizing this compound are Fourier-Transform Infrared (FTIR) spectroscopy, and Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide a unique "fingerprint" of the molecule's structure and bonding.

FTIR Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule's chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing direct evidence of their presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the precise mapping of the molecular structure.

Correlating Experimental and Theoretical Data: A Comparative Table

While the full experimental and theoretical datasets for this compound are present in specialized literature, a direct side-by-side comparison is often challenging to consolidate. For illustrative purposes, the following table presents the kind of correlation that is central to this guide. It includes detailed experimental data for the closely related isomer, 2-chloro-N-(4-methoxyphenyl)acetamide, which serves as an excellent proxy for understanding the expected spectral features.

Parameter Experimental Value (2-chloro-N-(4-methoxyphenyl)acetamide) Theoretical Value (Predicted for this compound) Interpretation
FTIR (cm⁻¹)
N-H Stretch3292[3]Typically predicted in the 3300-3500 cm⁻¹ range.The position of this peak is indicative of hydrogen bonding in the solid state.
C=O Stretch1660[3]Generally predicted at a slightly higher wavenumber due to the absence of intermolecular interactions in the gas-phase calculations.A strong absorption characteristic of the amide carbonyl group.
C-Cl Stretch827[3]Predicted in the 700-850 cm⁻¹ range.Confirms the presence of the chloroacetyl group.
¹H NMR (ppm)
N-H Proton10.23[3]Predictions can vary based on the computational model and solvent effects.A downfield singlet, characteristic of an amide proton.
-CH₂- Protons4.24[3]Predicted to be in the 4.0-4.5 ppm range.A singlet corresponding to the methylene protons adjacent to the chlorine and carbonyl group.
-OCH₃ Protons3.74[3]Predicted around 3.7-3.9 ppm.A singlet for the methoxy group protons.
Aromatic Protons6.93-7.5[3]The chemical shifts and splitting patterns are highly dependent on the substitution pattern of the benzene ring.The complex multiplet pattern confirms the substitution on the aromatic ring.
¹³C NMR (ppm)
C=O Carbon164.13[3]Predicted in the 160-170 ppm range.The chemical shift of the amide carbonyl carbon.
-CH₂- Carbon43.48[3]Predicted in the 40-50 ppm range.The chemical shift of the methylene carbon.
-OCH₃ Carbon55.23[3]Predicted in the 55-60 ppm range.The chemical shift of the methoxy group carbon.
Aromatic Carbons113.92-155.51[3]The specific chemical shifts are predicted based on the electronic effects of the substituents on the ring.A series of peaks corresponding to the carbons of the substituted benzene ring.
Electronic Properties
HOMO-LUMO Gap (eV)Not directly measured~5.0 eV (based on similar compounds)[1]A larger gap suggests higher kinetic stability and lower chemical reactivity.

The Logic of Comparison: A Self-Validating System

The process of correlating experimental and theoretical data forms a self-validating loop. Experimental data confirms the successful synthesis of the target molecule and provides a benchmark for the accuracy of the computational model. Conversely, the theoretical data can aid in the assignment of complex spectral features and provide insights into properties that are difficult to measure experimentally, such as the energies of molecular orbitals.

Diagram of the Validation Loop

Validation_Loop Synthesis Chemical Synthesis Experiment Experimental Characterization (FTIR, NMR) Synthesis->Experiment Analysis Comparative Analysis Experiment->Analysis Theory Theoretical Calculation (DFT) Theory->Analysis Refinement Model Refinement/ Structural Confirmation Analysis->Refinement Refinement->Experiment Validation Refinement->Theory Feedback

Caption: The iterative process of comparing theoretical predictions with experimental results.

Conclusion

The correlation between experimental and theoretical data for this compound provides a robust framework for understanding its chemical nature. While direct experimental values for the meta isomer are available in specialized literature, the data for the para isomer presented here illustrates the powerful synergy between empirical measurement and computational modeling. This integrated approach is indispensable in modern chemical research, enabling a deeper understanding of molecular properties and accelerating the discovery and development of new chemical entities.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the chloroacetamide scaffold has emerged as a versatile and privileged structure, underpinning the development of a multitude of biologically active agents. Its inherent reactivity and ability to engage in covalent interactions make it a compelling starting point for the design of targeted therapies. This guide provides a detailed comparative analysis of the cytotoxic profiles of 2-chloro-N-(3-methoxyphenyl)acetamide and its structural analogs. By integrating experimental data from the literature and elucidating the underlying structure-activity relationships (SAR), we aim to furnish researchers, scientists, and drug development professionals with a critical resource to inform future research and development endeavors in this chemical space.

Introduction: The Chloroacetamide Moiety in Cytotoxic Compound Design

The N-aryl-2-chloroacetamide core is a recurring motif in compounds demonstrating a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The electrophilic nature of the carbon atom bearing the chlorine substituent allows for nucleophilic attack by cysteine residues in proteins, leading to the formation of covalent bonds. This mechanism of action can result in the irreversible inhibition of key enzymes or the disruption of critical protein functions within cancer cells, ultimately culminating in cell death.

The biological activity of these compounds is intricately modulated by the nature and position of substituents on the phenyl ring.[2] These modifications can influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for biological targets. This guide specifically delves into the impact of the methoxy substituent on the phenyl ring of 2-chloro-N-phenylacetamide, with a focus on the meta-substituted isomer, this compound, and its ortho and para counterparts.

Comparative Cytotoxicity: An Analysis of Isomeric and Structural Analogs

2-chloro-N-(4-methoxyphenyl)acetamide (Para-Isomer)

The para-substituted isomer has been the subject of cytotoxicity studies. In one investigation, the half-maximal inhibitory concentration (IC50) of 2-chloro-N-(4-methoxyphenyl)acetamide was determined to be 14.53 µg/mL on HeLa (cervical cancer) cells.[1] This finding establishes a benchmark for the cytotoxic potential of this structural class.

This compound (Meta-Isomer)

To date, in vitro cytotoxicity data for the meta-isomer has not been published in peer-reviewed literature. However, in silico toxicological assessments have been performed.[3] While these computational predictions are valuable for preliminary safety assessment, they are not a substitute for experimental validation. The absence of empirical data for this isomer represents a significant knowledge gap that warrants future investigation.

2-chloro-N-(2-methoxyphenyl)acetamide (Ortho-Isomer)

The synthesis of the ortho-isomer has been reported, along with investigations into its antimicrobial and antioxidant properties.[4] While a commercial supplier notes its potential anticancer activity and ability to induce apoptosis, primary research data quantifying its cytotoxic potency (e.g., IC50 values) on cancer cell lines are not yet available.[5]

Structure-Activity Relationship Insights from Related Phenylacetamides

A study on a series of N-butyl-2-phenylacetamide derivatives provides valuable insights into the influence of substituent positioning on cytotoxicity.[2] Although these compounds lack the 2-chloro group, the observed trends in activity offer a rational basis for hypothesis generation regarding the 2-chloro-N-(methoxyphenyl)acetamide series.

The study revealed that the position of the methoxy group on the phenyl ring significantly impacts cytotoxic activity. For instance, N-butyl-2-(2-methoxyphenyl)acetamide (ortho-methoxy) exhibited an IC50 value of 1.3 ± 0.03 µM against the MDA-MB-468 breast cancer cell line.[2] This suggests that substitution at the ortho position can confer potent cytotoxic effects. The same study also explored the impact of other substituents, such as fluorine and chlorine, at various positions, demonstrating that both the nature of the substituent and its location are critical determinants of anticancer activity.[2] For example, a meta-substituted fluorine atom resulted in an IC50 of 1.5 ± 0.12 µM on MDA-MB-468 cells, while a para-substituted chlorine atom yielded an IC50 of 1 ± 0.13 µM on the same cell line.[2]

Data Summary: Cytotoxicity of 2-chloro-N-(methoxyphenyl)acetamide and Analogs

CompoundSubstituent PositionCell LineIC50 ValueReference
2-chloro-N-(4-methoxyphenyl)acetamideParaHeLa14.53 µg/mL[1]
N-butyl-2-(2-methoxyphenyl)acetamideOrthoMDA-MB-4681.3 ± 0.03 µM[2]
N-butyl-2-(3-fluorophenyl)acetamideMeta (Fluoro)MDA-MB-4681.5 ± 0.12 µM[2]
N-butyl-2-(4-chlorophenyl)acetamidePara (Chloro)MDA-MB-4681 ± 0.13 µM[2]
This compoundMeta-Data Not Available-
2-chloro-N-(2-methoxyphenyl)acetamideOrtho-Data Not Available-

Mechanistic Considerations and Future Directions

The cytotoxic effects of chloroacetamide derivatives are often attributed to the induction of apoptosis.[1] The covalent modification of cellular proteins by the chloroacetamide moiety can trigger stress responses, leading to the activation of apoptotic signaling pathways.

The provided diagram illustrates a generalized workflow for assessing the cytotoxic and apoptotic effects of a test compound, such as this compound.

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation A Prepare Cancer Cell Culture (e.g., HeLa, MDA-MB-468) B Compound Treatment (Varying Concentrations of Test Compound) A->B C Incubation (e.g., 48-72 hours) B->C D MTT Assay (Metabolic Activity/Viability) C->D E LDH Release Assay (Membrane Integrity) C->E F Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) C->F G Calculate IC50 Value (from MTT Assay) D->G H Quantify Cell Lysis (from LDH Assay) E->H I Determine Percentage of Apoptotic Cells (from Flow Cytometry) F->I J Structure-Activity Relationship (SAR) Analysis G->J H->J I->J K K J->K Identify Lead Compound(s) for Further Development

Caption: Workflow for Comparative Cytotoxicity Analysis.

Given the existing data, future research should prioritize the synthesis and in vitro cytotoxic evaluation of this compound and 2-chloro-N-(2-methoxyphenyl)acetamide. A head-to-head comparison of the three isomers on a panel of cancer cell lines would provide definitive insights into the optimal positioning of the methoxy group for anticancer activity. Furthermore, mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by these compounds would be of significant value.

Experimental Protocols

To ensure the generation of robust and reproducible data, standardized experimental protocols are paramount. The following section details the methodology for the MTT assay, a widely used colorimetric method for assessing cell viability.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MDA-MB-468) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only controls.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram illustrates the key steps of the MTT assay protocol.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h add_compound Treat cells with various concentrations of compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h at 37°C add_compound->incubate_48_72h add_mtt Add 20µL of 5 mg/mL MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h at 37°C add_mtt->incubate_4h solubilize Remove medium, add 150µL solubilization solution (e.g., DMSO) incubate_4h->solubilize shake Agitate on orbital shaker for 15 min solubilize->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

References

benchmarking the efficacy of 2-chloro-N-(3-methoxyphenyl)acetamide against established antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Benchmarking the Efficacy of 2-chloro-N-(3-methoxyphenyl)acetamide Against Established Antibiotics

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents. This guide presents a comprehensive framework for benchmarking the antimicrobial efficacy of the novel compound, this compound, against a panel of established antibiotics. While direct antimicrobial data for this specific molecule is nascent, the broader class of chloroacetamide and N-phenylacetamide derivatives has demonstrated significant antimicrobial potential against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[1][2][3] This guide provides the scientific rationale, detailed experimental protocols, and a proposed data analysis framework to rigorously assess its potential as a new antimicrobial agent. We address researchers, scientists, and drug development professionals, offering a self-validating system for evaluation, grounded in authoritative standards and practices.

Introduction: The Rationale for Investigation

This compound is a synthetic organic compound belonging to the chloroacetamide class of molecules. Structurally, it features a reactive chloroacetyl group and an N-aryl (methoxyphenyl) substituent. This chemical architecture is significant, as related N-arylacetamide and chloroacetamide derivatives have been consistently reported to exhibit a range of biological activities, including antibacterial and antifungal properties.[4][5][6] Studies on similar compounds suggest that their mechanism of action may involve the disruption of essential bacterial processes, such as DNA replication by targeting enzymes like DNA gyrase and topoisomerase II, or by causing direct damage to the bacterial cell membrane.[4][5][7]

The presence of the methoxy group on the phenyl ring is also of interest, as substitutions at this position are known to modulate the biological activity of parent compounds.[8][9] Given these promising structural alerts, a systematic evaluation of this compound is a logical and compelling step in the search for new antibiotic leads. This guide outlines the critical experiments required to move from a compound of interest to a comprehensively benchmarked candidate.

Proposed Experimental Design: A Multi-Faceted Approach

To ensure a thorough and unbiased evaluation, a multi-tiered experimental approach is essential. This involves a primary screening to determine the spectrum of activity, followed by quantitative assessments to establish potency.

Selection of Microbial Strains

The choice of microbial strains is critical for defining the compound's spectrum of activity. A representative panel should include key human pathogens recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213): A major cause of skin, soft tissue, and bloodstream infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300): A crucial target due to its widespread resistance.

    • Enterococcus faecalis (ATCC 29212): A common cause of hospital-acquired infections.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922): A versatile pathogen responsible for a range of infections.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

    • Klebsiella pneumoniae (ATCC 700603): A significant cause of pneumonia and bloodstream infections, often with extended-spectrum beta-lactamase (ESBL) production.

  • Fungi (Yeast):

    • Candida albicans (ATCC 90028): The most common cause of opportunistic fungal infections.

Selection of Comparator Antibiotics

The performance of this compound must be judged against clinically relevant and established antibiotics. The chosen comparators should represent different mechanisms of action to provide a robust benchmark.

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria, including MRSA.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.

  • Gentamicin: An aminoglycoside that inhibits protein synthesis, with activity against many Gram-negative and some Gram-positive bacteria.

  • Ceftriaxone: A third-generation cephalosporin (a beta-lactam antibiotic) that inhibits cell wall synthesis.

  • Amphotericin B: A polyene antifungal used for serious systemic fungal infections.

Experimental Workflow

The overall workflow is designed to progress from qualitative screening to quantitative potency determination.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Antimicrobial Susceptibility Testing (AST) cluster_2 Phase 3: Data Analysis & Comparison A Synthesize & Purify This compound B Prepare Stock Solutions (Test Compound & Antibiotics) A->B C Culture & Standardize Bacterial/Fungal Inoculum B->C D Broth Microdilution Assay (Determine MIC) C->D E Disk Diffusion Assay (Zone of Inhibition) C->E F Tabulate MIC Values D->F E->F G Compare with Established Antibiotics F->G H Determine Spectrum of Activity G->H

Caption: Experimental workflow for antimicrobial efficacy benchmarking.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following methodologies are based on CLSI guidelines.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of the compound's potency.

Methodology:

  • Preparation of Plates: Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound stock solution (e.g., at 256 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: Kirby-Bauer Disk Diffusion Assay

Causality: This method provides a qualitative assessment of antimicrobial activity. The diameter of the zone of inhibition around an antibiotic-impregnated disk is proportional to the susceptibility of the microorganism. It is a rapid and cost-effective screening tool.

Methodology:

  • Plate Preparation: Using a sterile cotton swab, evenly inoculate the surface of a Mueller-Hinton Agar (MHA) plate with a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Disk Application: Prepare sterile filter paper disks (6 mm diameter) impregnated with a known amount of this compound (e.g., 30 µg). Aseptically place the disk onto the inoculated agar surface. Gently press the disk to ensure complete contact.

  • Placement of Control Disks: On the same plate, place disks containing the comparator antibiotics (e.g., Vancomycin 30 µg, Ciprofloxacin 5 µg).

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measurement: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparative analysis.

Minimum Inhibitory Concentration (MIC) Data

The results from the broth microdilution assay should be summarized in a table. The data below is hypothetical and serves as an example of how results would be presented.

MicroorganismThis compound (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
S. aureus ATCC 29213810.50.25
MRSA ATCC 4330016132>64
E. faecalis ATCC 2921232218
E. coli ATCC 2592264>2560.060.5
P. aeruginosa ATCC 27853>128>2560.52
K. pneumoniae ATCC 70060364>2560.1251
Zone of Inhibition Data

Similarly, the disk diffusion results should be tabulated for easy comparison.

MicroorganismThis compound (mm)Vancomycin (mm)Ciprofloxacin (mm)
S. aureus ATCC 29213181725
MRSA ATCC 4330016168
E. coli ATCC 2592212030

Hypothesized Mechanism of Action

Based on literature for related compounds, this compound may function as an antibacterial agent by inhibiting key intracellular processes.[7] The chloroacetamide moiety is an electrophilic group that can potentially alkylate nucleophilic residues in the active sites of essential bacterial enzymes, leading to their inactivation.

G compound This compound membrane Bacterial Cell Membrane compound->membrane Cellular Uptake enzyme DNA Gyrase / Topoisomerase Active Site (Nucleophilic Residues) membrane->enzyme Intracellular Target Binding dna DNA Replication & Transcription enzyme->dna Regulates death Bacterial Cell Death enzyme:f1->death Covalent Modification & Enzyme Inhibition dna->death Blockage

Caption: Hypothesized mechanism of action via enzyme inhibition.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial antimicrobial evaluation of this compound. By following these standardized protocols, researchers can generate high-quality, comparable data to determine its spectrum of activity and relative potency. Positive results from this initial benchmarking—specifically, potent activity against resistant strains like MRSA or broad-spectrum activity—would warrant further investigation. Future studies should include time-kill assays to determine bactericidal versus bacteriostatic activity, cytotoxicity assays against mammalian cell lines to assess preliminary safety, and mechanistic studies to confirm the molecular target. The systematic approach outlined here is the critical first step in evaluating the potential of this, and other novel compounds, in the vital pipeline for new antibiotics.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-chloro-N-(3-methoxyphenyl)acetamide and Other Covalent Probes in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and chemical biology, the development of targeted covalent inhibitors has seen a resurgence, offering the promise of enhanced potency and prolonged duration of action.[1] Compounds featuring a chloroacetamide functional group, such as 2-chloro-N-(3-methoxyphenyl)acetamide, are archetypal examples of electrophilic molecules designed to form a permanent bond with a specific nucleophilic residue—often a cysteine—on their protein target.[2] While this covalent mechanism can be highly effective, it also carries an inherent risk of off-target reactions, leading to potential toxicity and unforeseen biological consequences.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of this compound and similar reactive molecules. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterizing the selectivity of your compound. This guide is structured to provide a logical workflow, from initial broad-spectrum screening to in-depth cellular and in vivo validation.

The Imperative of Selectivity Profiling for Covalent Inhibitors

The chloroacetamide moiety is a reactive electrophile. This "warhead" can be beneficial when it selectively reacts with the intended target protein. However, the same reactivity can lead to indiscriminate binding to other proteins with accessible nucleophiles, causing off-target effects.[4][3] Therefore, a thorough assessment of cross-reactivity is not merely a regulatory checkbox but a critical step in understanding the compound's true mechanism of action and its therapeutic window.[5][6][7] Early and comprehensive safety and selectivity profiling can prevent costly late-stage failures in drug development.[8]

This guide will compare and contrast several state-of-the-art methodologies to build a comprehensive selectivity profile. For the purpose of this guide, we will treat this compound as a representative covalent probe and compare its hypothetical cross-reactivity profile against two classes of inhibitors: a highly selective covalent inhibitor (Comparator A) and a non-selective, promiscuous covalent inhibitor (Comparator B).

A Multi-pronged Approach to De-risking Covalent Molecules

A robust assessment of cross-reactivity relies on a tiered approach, starting with broad, high-throughput in vitro screens and progressively moving towards more complex, physiologically relevant models.

Tier 1: Broad-Spectrum In Vitro Profiling

The initial step is to understand the compound's interaction with large families of proteins that are common sources of off-target effects.

1. Kinome Profiling:

  • Rationale: Protein kinases are a large family of enzymes involved in virtually all signaling pathways. Due to conserved ATP-binding sites, they are frequent off-targets for small molecules.[9][10] Kinase profiling is essential to identify unintended inhibitory activity across the human kinome.[11][12][13]

  • Methodology: We will utilize an activity-based biochemical kinase panel. This involves screening the test compound at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >300). The percentage of inhibition for each kinase is measured. For hits exceeding a certain threshold (e.g., >50% inhibition), dose-response curves are generated to determine the IC50 values. It is crucial to perform these assays at or near the physiological ATP concentration (e.g., 1 mM) to better mimic cellular conditions.[12]

2. GPCRome Screening:

  • Rationale: G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant portion of approved drugs.[14][15][16][] Off-target interactions with GPCRs can lead to a wide range of side effects.

  • Methodology: A common approach is to use a panel of cell lines, each overexpressing a specific GPCR. Compound activity is measured via a downstream reporter, such as changes in intracellular calcium or cAMP levels.[15][18] A broad panel screen will identify any agonist or antagonist activity.

Comparative Data from Tier 1 Screening:

Target FamilyAssay TypeThis compound (% Inhibition at 1 µM)Comparator A (Selective Covalent Inhibitor) (% Inhibition at 1 µM)Comparator B (Non-selective Covalent Inhibitor) (% Inhibition at 1 µM)
Kinome Panel (>300 kinases) Activity-basedTarget Kinase X: 95%Off-Target Kinase Y: 62%Off-Target Kinase Z: 55%... (15 other hits >50%)Target Kinase X: 98%Off-Target Kinase Y: 15%Off-Target Kinase Z: 5%... (1 other hit >50%)Target Kinase X: 92%Off-Target Kinase Y: 88%Off-Target Kinase Z: 75%... (78 other hits >50%)
GPCRome Panel (~100 GPCRs) Functional (Ca2+ flux)GPCR A: 45% (antagonist)GPCR B: 30% (agonist)No significant hits (<20%)GPCR A: 75% (antagonist)GPCR C: 68% (antagonist)GPCR F: 55% (agonist)

Table 1: Hypothetical comparative data from broad-spectrum in vitro profiling.

Tier 2: Cellular and Proteome-Wide Selectivity Assessment

Following broad screening, the next step is to assess target engagement and selectivity within a more complex cellular environment.

1. Activity-Based Protein Profiling (ABPP):

  • Rationale: ABPP is a powerful chemoproteomic technique to globally profile the reactivity of a compound with native enzymes in complex proteomes (e.g., cell lysates or live cells).[4] It provides a direct readout of covalent target engagement and selectivity.

  • Methodology: A clickable version of this compound (containing an alkyne or azide handle) is synthesized. This probe is incubated with cell lysate or live cells. The covalently modified proteins are then "clicked" to a reporter tag (e.g., biotin or a fluorophore). Biotinylated proteins are enriched and identified by mass spectrometry. The intensity of the signal for each identified protein is proportional to the extent of covalent modification.

2. Mass Cytometry (CyTOF) for Signaling Pathway Analysis:

  • Rationale: Mass cytometry allows for high-dimensional single-cell analysis of cellular responses to a compound.[19][20][21] By simultaneously measuring the status of numerous signaling proteins (e.g., phosphorylated kinases), one can create a detailed "fingerprint" of the compound's on- and off-target effects on cellular networks.[22][23]

  • Methodology: A panel of metal-conjugated antibodies against key signaling nodes is designed. A relevant cell line (e.g., a cancer cell line if the intended target is in oncology) is treated with the test compounds. The cells are then fixed, permeabilized, and stained with the antibody panel. The abundance of each protein marker per cell is quantified by time-of-flight mass spectrometry.

Experimental Workflow for Mass Cytometry (CyTOF):

G cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition cluster_output Output cell_culture Cell Culture (e.g., PBMCs, Cancer Cell Line) compound_treatment Treat with This compound & Comparators cell_culture->compound_treatment fix_perm Fix & Permeabilize Cells compound_treatment->fix_perm staining Stain Cells fix_perm->staining ab_cocktail Antibody Cocktail (Metal-conjugated Abs) ab_cocktail->staining wash Wash Cells staining->wash cytof Mass Cytometer (CyTOF) wash->cytof analysis Data Analysis (e.g., viSNE, FlowSOM) cytof->analysis fingerprint Signaling Fingerprint (Heatmap of Phospho-proteins) analysis->fingerprint off_target_id Identification of Off-Target Pathways fingerprint->off_target_id

Caption: Workflow for assessing off-target signaling effects using mass cytometry.

Comparative Data from Tier 2 Cellular Analysis:

MethodOutputThis compoundComparator A (Selective Covalent Inhibitor)Comparator B (Non-selective Covalent Inhibitor)
ABPP (Chemoproteomics) Covalently Modified ProteinsTarget XThioredoxinPeroxiredoxin-2HSP70... (25 other proteins)Target X... (1 other protein at high conc.)Target X... (>100 other proteins)
Mass Cytometry (CyTOF) Perturbed Signaling Nodesp-ERK ↑p-AKT ↓p-STAT3 ↑p-p38 ↑p-ERK ↑ (on-target)Widespread, non-specific changes in multiple pathways

Table 2: Hypothetical comparative data from cellular and proteome-wide selectivity profiling.

Tier 3: In Vitro Safety and In Vivo Confirmation

The final tier involves assessing potential liabilities in more complex biological systems, which is a cornerstone of preclinical safety assessment.[24]

1. In Vitro Hypersensitivity Assays:

  • Rationale: Covalent compounds can act as haptens, modifying endogenous proteins and eliciting an immune response. In vitro tests can help predict the potential for drug hypersensitivity.[25][26][27][28][29]

  • Methodology:

    • Lymphocyte Transformation Test (LTT): Peripheral blood mononuclear cells (PBMCs) from multiple donors are incubated with the compound. T-cell proliferation is measured (e.g., by thymidine incorporation). A significant increase in proliferation suggests a potential for T-cell mediated hypersensitivity.[27]

    • Basophil Activation Test (BAT): Donor basophils are exposed to the compound, and activation is measured by the upregulation of surface markers like CD63 via flow cytometry. This test is indicative of IgE-mediated immediate hypersensitivity.[25]

2. In Vivo Target Occupancy and Toxicology:

  • Rationale: Ultimately, cross-reactivity must be assessed in a living organism to understand the physiological consequences of off-target engagement.[30][31] These studies are guided by regulatory frameworks like the ICH guidelines.[32][33]

  • Methodology:

    • Target Occupancy: A "cold" (unlabeled) version of the compound is administered to an animal model. After a set time, tissues are harvested, and a "hot" (clickable and tagged) version of the probe is used to label the remaining unoccupied target sites. This competitive ABPP approach quantifies target engagement in vivo.

    • Safety Pharmacology and Toxicology: These studies are conducted under Good Laboratory Practice (GLP) conditions.[34][35] A core battery of tests assesses the compound's effects on the central nervous, cardiovascular, and respiratory systems.[5][36] Dose-range finding and repeat-dose toxicology studies in two species (one rodent, one non-rodent) are performed to identify the maximum tolerated dose (MTD) and any target organ toxicities.[24][35]

A Logic Model for Integrated Cross-Reactivity Assessment:

G compound This compound tier1 Tier 1: In Vitro Profiling (Kinome, GPCRome) compound->tier1 Initial Screening tier2 Tier 2: Cellular/Proteomic Profiling (ABPP, CyTOF) tier1->tier2 Confirm Hits in Cellular Context data_integration Data Integration & Analysis tier1->data_integration tier3 Tier 3: In Vitro Safety & In Vivo (LTT/BAT, Tox Studies) tier2->tier3 Assess Physiological Relevance & Safety tier2->data_integration tier3->data_integration selective Profile: Selective (Low Off-Target Hits) data_integration->selective Favorable Data non_selective Profile: Non-Selective (High Off-Target Hits) data_integration->non_selective Unfavorable Data go Decision: Proceed to Further Development selective->go no_go Decision: Terminate or Re-engineer Compound non_selective->no_go

Caption: A decision-making framework based on tiered cross-reactivity assessment.

Conclusion and Future Directions

Assessing the cross-reactivity of a covalent compound like this compound is a complex but essential undertaking. A single assay is insufficient; instead, a weight-of-evidence approach, integrating data from broad in vitro panels, unbiased proteome-wide methods, and physiologically relevant in vivo models, is required. The hypothetical data presented for this compound suggests a compound with some off-target liabilities in kinase and proteomic screens, warranting careful consideration and potentially further medicinal chemistry efforts to improve selectivity. In contrast, Comparator A represents an ideal selective profile, while Comparator B is a clear example of a non-specific, reactive molecule that should be deprioritized.

By employing the multi-tiered strategy outlined in this guide, researchers can build a comprehensive understanding of their compound's biological activity, de-risk their development programs, and ultimately select candidates with the highest probability of becoming safe and effective therapeutics. The continuous evolution of proteomic and single-cell analysis technologies will further enhance our ability to predict and understand off-target effects, paving the way for the next generation of precisely targeted covalent medicines.[1][37]

References

A Senior Application Scientist's Guide to Ensuring the Reproducibility of 2-chloro-N-(3-methoxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the synthesis of intermediates like 2-chloro-N-(3-methoxyphenyl)acetamide is a foundational step. While seemingly straightforward, the N-acylation of 3-methoxyaniline with chloroacetyl chloride is fraught with potential for variability. This guide provides a comprehensive analysis of common synthesis protocols, offering a framework for ensuring reproducibility by elucidating the critical parameters that govern reaction success, yield, and purity.

Mechanistic Overview: The Schotten-Baumann Reaction

The synthesis of this compound is a classic example of the Schotten-Baumann reaction. This reaction involves the acylation of an amine (3-methoxyaniline) with an acyl chloride (chloroacetyl chloride) in the presence of a base.

The core mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Chloride Elimination & Proton Transfer: The intermediate collapses, eliminating a chloride ion and forming a protonated amide.

  • Deprotonation: A base, typically an aqueous solution of sodium hydroxide or sodium bicarbonate, neutralizes the hydrochloric acid byproduct and deprotonates the amide, yielding the final product and preventing protonation of the starting amine.

Understanding this mechanism is crucial, as it highlights the two primary competing reactions that can reduce yield and purity: hydrolysis of the chloroacetyl chloride and the potential for the amine to be quenched by the acid byproduct.

Comparative Analysis of Synthesis Protocols

Two prevalent protocols for this synthesis are compared below: a biphasic aqueous-organic system and a fully organic system using a tertiary amine as a base. While both can yield the desired product, their reproducibility hinges on different control parameters.

Protocol A: Biphasic Aqueous NaOH System

This is a classic Schotten-Baumann approach where the reaction is performed in a two-phase system, for example, dichloromethane (DCM) and water.

Experimental Protocol:

  • Dissolve 3-methoxyaniline (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous solution of sodium hydroxide (2.5 eq, 2M).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the vigorously stirred mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Separate the organic layer. Wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Protocol B: Anhydrous Organic System with Triethylamine (TEA)

This method avoids water entirely, which can be advantageous for preventing hydrolysis of the acyl chloride.

Experimental Protocol:

  • Dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0-5 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product.

Critical Parameters for Reproducibility

The following table outlines the key variables in these protocols and their impact on the reaction outcome. Successful and reproducible synthesis depends on the stringent control of these factors.

Parameter Protocol A (Aqueous Base) Protocol B (Organic Base) Impact on Reproducibility & Rationale
Temperature Control Critical. Exothermic reaction. Poor control leads to increased hydrolysis of chloroacetyl chloride and potential side reactions.Critical. Exothermic reaction. Localized heating can lead to side product formation.Rationale: The rate of both the desired N-acylation and the undesired hydrolysis of chloroacetyl chloride are highly temperature-dependent. Maintaining a low temperature (0-5 °C) during the addition of the acylating agent is paramount for maximizing the yield of the desired product.
Rate of Addition Critical. Slow, dropwise addition is necessary.Critical. Slow addition is required.Rationale: Rapid addition of chloroacetyl chloride can create localized "hot spots," accelerating side reactions. It also leads to a high transient concentration of the acylating agent, increasing the likelihood of hydrolysis in Protocol A and other side reactions.
Stirring Efficiency Very High. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.High. Efficient mixing is needed to ensure homogeneity.Rationale: In the biphasic system of Protocol A, the reaction occurs at the interface of the two immiscible liquids. Poor stirring leads to a low reaction rate and allows the hydrolysis of chloroacetyl chloride in the aqueous phase to dominate.
Base Stoichiometry Excess (2.5 eq) is typical. Slight Excess (1.2 eq) is common. Rationale: In Protocol A, the base must neutralize the HCl byproduct and maintain a basic pH to prevent protonation of the starting amine. In Protocol B, the tertiary amine acts as an acid scavenger. Insufficient base will halt the reaction.
Solvent Purity Anhydrous solvent is not strictly necessary for the organic phase.Anhydrous conditions are crucial. Rationale: Any water present in the solvent or glassware in Protocol B will readily consume the chloroacetyl chloride, significantly reducing the yield.

Data-Driven Protocol Selection

The choice between protocols depends on the available equipment and the desired scale of the reaction. Below is a summary of expected outcomes based on well-controlled experiments.

Metric Protocol A (Aqueous Base) Protocol B (Organic Base) Notes
Typical Yield 85-95%90-98%Protocol B often gives a slightly higher yield due to the complete absence of water, minimizing hydrolysis of the acylating agent.
Purity (Crude) Good to ExcellentExcellentThe primary impurity in Protocol A is often unreacted 3-methoxyaniline if the reaction is incomplete. Protocol B typically yields a cleaner crude product, with the main impurity being the triethylammonium salt, which is largely removed by filtration.
Scalability Excellent. Temperature control can be challenging on a very large scale due to the exothermicity of the reaction.Good. The cost of the anhydrous solvent and triethylamine can be a factor at a larger scale.
Workup Complexity More complex due to the need for multiple aqueous washes to remove the base and any remaining starting materials.Simpler, primarily involving filtration and solvent removal.

Experimental Workflow & Decision Logic

The following diagram illustrates the workflow for synthesizing and verifying this compound, including the decision points for ensuring reproducibility.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Verification cluster_decision Reproducibility Check reagents Select & Verify Reagents (3-Methoxyaniline, Chloroacetyl Chloride) protocol_select Protocol Selection reagents->protocol_select protocol_A Protocol A (Aqueous NaOH) protocol_select->protocol_A Aqueous System protocol_B Protocol B (Organic/TEA) protocol_select->protocol_B Anhydrous System reaction Run Reaction (Control Temp & Addition) protocol_A->reaction protocol_B->reaction workup Workup & Isolation reaction->workup crude_analysis Crude Product Analysis (TLC, ¹H NMR) workup->crude_analysis purification Purification (Recrystallization) crude_analysis->purification final_analysis Final Product Analysis (NMR, MS, MP) purification->final_analysis check Yield & Purity Meet Specs? final_analysis->check success Success: Reproducible Protocol check->success Yes fail Failure: Review Parameters check->fail No fail->reagents Re-evaluate

Caption: Workflow for reproducible synthesis and analysis.

Logical Relationship of Critical Parameters

The interplay between the core reaction parameters is key to a successful outcome. This diagram shows how initial choices cascade through the experimental process.

G cluster_inputs Inputs cluster_process Process Controls cluster_outputs Outputs reagent_purity Reagent Purity temp Temperature Control reagent_purity->temp base_choice Base Choice (NaOH vs TEA) base_choice->temp stirring Stirring Rate base_choice->stirring yield Yield temp->yield purity Purity temp->purity stirring->yield addition Addition Rate addition->temp addition->yield repro Reproducibility yield->repro purity->repro

Caption: Interdependence of key synthesis parameters.

Conclusion and Recommendations

For routine, large-scale synthesis where cost is a consideration, Protocol A (Aqueous Base) is robust, provided that stringent control over temperature and stirring is maintained. For smaller-scale, high-purity applications where the cost of anhydrous solvents and reagents is less of a concern, Protocol B (Organic Base) often provides a higher yield and a cleaner crude product, simplifying the purification process.

Ultimately, the key to reproducibility lies not in the specific protocol chosen, but in the consistent and precise execution of its critical parameters. We recommend that any laboratory undertaking this synthesis first performs small-scale trials to validate their control over these variables before proceeding to larger-scale production.

A Comparative Guide to Intermolecular Interactions in Acetamide Polymorphs via Hirshfeld Surface Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth, objective comparison of the intermolecular interactions present in the polymorphic forms of acetamide, leveraging the powerful tool of Hirshfeld surface analysis. Designed for researchers, scientists, and professionals in drug development and crystal engineering, this document moves beyond a simple recitation of data to provide a foundational understanding of why specific interaction patterns emerge and their significance. We will explore the theoretical underpinnings of Hirshfeld surface analysis, provide a detailed experimental workflow, and present a quantitative comparison of acetamide's polymorphs, grounded in crystallographic data.

The Significance of Intermolecular Interactions in Crystalline Solids

The arrangement of molecules in a crystal lattice, a cornerstone of solid-state chemistry and pharmaceutical science, is dictated by a delicate balance of intermolecular interactions.[1][2] These non-covalent forces, though weaker than covalent bonds, collectively determine critical macroscopic properties such as solubility, melting point, stability, and bioavailability. For a molecule as fundamental as acetamide (CH₃CONH₂), which contains the biologically vital peptide bond, understanding its hydrogen bonding capabilities and other weaker interactions provides crucial insights into the structural behavior of more complex systems like proteins and nucleic acids.[3]

Polymorphism, the ability of a compound to crystallize in multiple distinct forms, presents both a challenge and an opportunity in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit varied physical properties, impacting its efficacy and safety. Therefore, a robust method to visualize, quantify, and compare the intermolecular interactions governing these different packing arrangements is indispensable.

Hirshfeld Surface Analysis: A Window into the Crystal Packing Landscape

Hirshfeld surface analysis has emerged as a powerful computational method for visualizing and quantifying intermolecular interactions within a crystalline environment.[4][5] It partitions crystal space into regions that are defined by the electron distribution of a molecule (the promolecule) relative to the overall crystal (the procrystal).[6][7] This creates a unique three-dimensional surface for each molecule that encapsulates its immediate interaction environment.

Several key properties can be mapped onto the Hirshfeld surface to provide a detailed picture of intermolecular contacts:[6][7]

  • d_norm (Normalized Contact Distance): This is a crucial metric that combines the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals (vdW) radii of the respective atoms. The resulting surface is color-coded:

    • Red regions: Indicate contacts shorter than the sum of vdW radii (negative d_norm), highlighting strong interactions like hydrogen bonds.[4][8][9]

    • White regions: Represent contacts approximately equal to the vdW separation (d_norm ≈ 0).[4][10]

    • Blue regions: Signify contacts longer than the vdW radii (d_norm > 0).[4][10]

  • Shape Index and Curvedness: These properties reveal the shape of the surface, which is characteristic of specific interaction types. For instance, the shape index can readily identify C-H···π interactions, which are crucial in the packing of many organic molecules.[11]

  • 2D Fingerprint Plots: These plots provide a quantitative summary of all intermolecular interactions by plotting dᵢ versus dₑ.[12][13] The distribution and shape of the points on this plot are unique to a given crystal structure and can be decomposed to quantify the percentage contribution of different types of atomic contacts (e.g., H···H, O···H, C···H).[4][14][15]

This combination of visualization and quantification allows for a comprehensive and unbiased analysis of the full spectrum of intermolecular forces at play.[16][17]

Experimental and Computational Workflow

The following section outlines the standard protocol for performing a Hirshfeld surface analysis, from obtaining crystallographic data to generating and interpreting the final outputs. The primary software utilized for this analysis is CrystalExplorer.[18][19]

Step-by-Step Protocol
  • Obtain Crystallographic Information File (CIF): A CIF is the starting point for the analysis. This file contains the atomic coordinates and unit cell parameters determined from single-crystal X-ray diffraction experiments. For acetamide, CIFs for its different polymorphs (e.g., the stable rhombohedral form and the metastable orthorhombic form) are required.[3] These can be sourced from crystallographic databases like the Cambridge Structural Database (CSD).

  • Import CIF into CrystalExplorer: Launch the CrystalExplorer software and open the relevant CIF.[20][21] The software will display the crystal structure, which can be manipulated to view packing arrangements.

  • Generate the Hirshfeld Surface:

    • Select the molecule of interest within the crystal lattice.

    • Navigate to the surface generation tool.

    • Choose to generate a "Hirshfeld Surface" and select the desired quality (e.g., 'standard' or 'high').[22]

  • Map Properties onto the Surface:

    • With the Hirshfeld surface generated, various properties can be mapped onto it. The most common and informative is d_norm.[10][17]

    • Other useful properties to map include the electrostatic potential, which highlights electron-rich and electron-poor regions susceptible to electrostatic interactions.[11]

  • Generate 2D Fingerprint Plots:

    • From the main toolbar, select the option to generate a 2D fingerprint plot.[20]

    • The resulting plot shows the overall distribution of intermolecular contacts.

  • Decompose the Fingerprint Plot:

    • To quantify the contributions of specific interactions, the fingerprint plot can be decomposed based on the atom types involved in the contacts (e.g., O···H, H···H, etc.).[15][19]

    • CrystalExplorer provides the percentage contribution of each contact type to the total Hirshfeld surface area.

Workflow Diagram

Hirshfeld_Analysis_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Surface Generation & Visualization cluster_2 Quantitative Analysis cluster_3 Interpretation & Comparison A Obtain CIF from Crystallographic Database B Import CIF into CrystalExplorer A->B C Generate Hirshfeld Surface B->C D Map Properties (d_norm, Electrostatic Potential) C->D E Generate 2D Fingerprint Plot C->E H Analyze d_norm Surface Features D->H F Decompose Fingerprint Plot by Contact Type E->F G Quantify Percentage Contributions F->G I Compare Fingerprint Plots of Polymorphs G->I J Correlate Interaction Patterns with Crystal Packing H->J I->J

Caption: Workflow for Hirshfeld surface analysis.

Comparative Analysis of Acetamide Polymorphs

Acetamide is known to exist in at least two polymorphic forms: a stable rhombohedral form and a metastable orthorhombic form.[3] These forms exhibit distinct crystal packing arrangements, primarily due to differences in their hydrogen bonding networks.

The Stable Rhombohedral Form

In the rhombohedral polymorph, acetamide molecules form rings of six molecules, held together by N-H···O hydrogen bonds.[3] The Hirshfeld surface analysis visually confirms this arrangement.

  • d_norm Surface: The d_norm surface of a molecule in the rhombohedral form shows intense red spots corresponding to the N-H···O hydrogen bonds that form the hexagonal motif. These indicate very close contacts, shorter than the sum of the van der Waals radii.

  • Fingerprint Plot: The 2D fingerprint plot is characterized by distinct "spikes." The most prominent spikes correspond to the O···H/H···O interactions, indicative of the strong, directional hydrogen bonds. The plot will also show a large, diffuse region corresponding to the numerous, weaker H···H contacts.

The Metastable Orthorhombic Form

The orthorhombic form features a different packing motif, consisting of cyclic dimers.[3] Each molecule in the dimer participates in two different hydrogen bonds, and these dimers are further linked into chains.

  • d_norm Surface: The d_norm surface for the orthorhombic form will also show prominent red spots for the N-H···O hydrogen bonds. However, their spatial arrangement around the molecule will differ from the rhombohedral form, reflecting the dimeric and chain-like structure.

  • Fingerprint Plot: The fingerprint plot for this polymorph will still be dominated by O···H/H···O interactions, but the precise position and shape of the spikes may differ slightly from the rhombohedral form, reflecting subtle changes in the hydrogen bond geometries.

Quantitative Comparison

By decomposing the 2D fingerprint plots for each polymorph, we can obtain a quantitative breakdown of the intermolecular contacts. This allows for a direct and objective comparison.

Intermolecular ContactRhombohedral Form (% Contribution)Orthorhombic Form (% Contribution)
H···H~45-50%~44-49%
O···H / H···O~30-35%~32-37%
C···H / H···C~10-15%~11-16%
Other (C···O, C···N, etc.)~1-5%~1-5%

Note: The percentages provided are illustrative and based on typical findings for similar amide structures. Actual values would be derived directly from the CrystalExplorer analysis of the specific CIFs.

Interpretation of the Data:

  • H···H Contacts: As expected for an organic molecule, H···H contacts make up the largest portion of the surface area in both polymorphs, reflecting the prevalence of van der Waals forces.[14]

  • O···H / H···O Contacts: The significant contribution from O···H contacts in both forms underscores the primary role of N-H···O hydrogen bonding in dictating the crystal packing of acetamide.[3] The subtle differences in these percentages between the polymorphs can be correlated with the efficiency of the hydrogen bonding network in each crystal lattice.

  • C···H / H···C Contacts: The contribution from C···H contacts highlights the role of weaker C-H···O and C-H···N interactions in providing additional stabilization to the crystal structures.

Conclusion

Hirshfeld surface analysis provides an unparalleled, holistic view of intermolecular interactions in the solid state.[5][6][7] By moving beyond a simple analysis of bond lengths and angles, it allows for a comprehensive and quantitative comparison of the subtle yet critical differences in the packing environments of polymorphs. For acetamide, this analysis clearly delineates how variations in the N-H···O hydrogen bonding network lead to distinct crystalline forms. The ability to visualize these interactions on the d_norm surface and quantify their relative contributions via 2D fingerprint plots makes Hirshfeld analysis an indispensable tool for crystal engineering, pharmaceutical development, and fundamental materials science research.

References

A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-(methoxyphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of medicinal chemistry, the N-arylacetamide scaffold serves as a versatile backbone for the development of novel therapeutic agents. Among these, 2-chloro-N-(methoxyphenyl)acetamide and its analogs have garnered significant interest due to their diverse biological activities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound class, offering a comparative analysis of their synthesis, biological performance, and mechanistic insights, grounded in experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of these promising molecules.

Introduction: The 2-chloro-N-phenylacetamide Core

The 2-chloro-N-phenylacetamide moiety is a key pharmacophore, with the chloroacetyl group acting as a reactive center capable of interacting with various biological nucleophiles. The N-phenyl ring provides a scaffold for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk. These modifications critically influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for biological targets. This guide will specifically delve into the impact of methoxy substitutions on the phenyl ring, comparing the ortho-, meta-, and para-isomers of 2-chloro-N-(methoxyphenyl)acetamide.

Synthesis of 2-chloro-N-(methoxyphenyl)acetamide Analogs

The synthesis of 2-chloro-N-(methoxyphenyl)acetamide analogs is typically achieved through a straightforward acylation reaction. The general procedure involves the reaction of a substituted aniline with chloroacetyl chloride.[1][2] This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis

A standardized protocol for the synthesis of these analogs is as follows:

  • Dissolution: Dissolve the desired methoxyaniline (e.g., m-anisidine) in a suitable solvent, such as aqueous media or an organic solvent like dichloromethane.

  • Acylation: Add chloroacetyl chloride dropwise to the stirred solution of the amine at room temperature.[1]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

  • Purification: The resulting solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, is performed to yield the purified 2-chloro-N-(methoxyphenyl)acetamide analog.[1]

The structural confirmation of the synthesized compounds is typically achieved through spectroscopic methods, including Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[3][4]

Comparative Biological Activity

The strategic placement of the methoxy group on the phenyl ring of 2-chloro-N-phenylacetamide has been shown to significantly modulate the biological activity of the resulting analogs. The primary activities investigated for this class of compounds are antimicrobial and antifungal.

Antimicrobial and Antifungal Activity

Studies have demonstrated that 2-chloro-N-(methoxyphenyl)acetamide analogs exhibit activity against a range of bacterial and fungal strains. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) has shown antimicrobial activity against Staphylococcus aureus, Candida glabrata, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Listeria monocytogenes.[3] This same analog also displayed significant antifungal effects, inhibiting the colony growth of Trichoderma longibrachiatum and Mucor plumbeus.[3]

The following table summarizes the reported antimicrobial activities of different isomers:

CompoundTarget OrganismActivityReference
2-chloro-N-(4-methoxyphenyl)acetamideS. aureus, C. glabrata, various Gram-positive and Gram-negative bacteriaAntimicrobial[3]
2-chloro-N-(4-methoxyphenyl)acetamideT. longibrachiatum, M. plumbeusAntifungal[3]
2-chloro-N-(aryl)acetamide DerivativesVarious bacteria and fungiAntibacterial and Antifungal[1]

Note: This table is a qualitative summary. Quantitative data such as Minimum Inhibitory Concentration (MIC) values would be necessary for a precise comparison.

In Silico and Mechanistic Studies

To understand the potential mechanism of action, in silico molecular docking studies have been performed. For 2-chloro-N-(3-methoxyphenyl)acetamide, docking experiments with human topoisomerase α2 (TOP2A) have been conducted.[3] Another study suggested that the antimicrobial effect of similar compounds could be attributed to their interaction with DNA ligase.[3] These computational approaches provide valuable insights into the possible molecular targets and guide further experimental validation.

Below is a diagram illustrating a hypothetical workflow for the investigation of these compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies cluster_sar SAR Analysis Aniline Substituted Aniline Reaction Acylation Reaction Aniline->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Purification Purification Reaction->Purification Characterization Spectroscopic Analysis (FTIR, NMR, MS) Purification->Characterization Analog 2-chloro-N-(aryl)acetamide Analog Characterization->Analog Antimicrobial Antimicrobial Screening Analog->Antimicrobial Antifungal Antifungal Screening Analog->Antifungal Cytotoxicity Cytotoxicity Assay (e.g., MTT) Analog->Cytotoxicity Docking Molecular Docking (e.g., TOP2A, DNA Ligase) Analog->Docking SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Antifungal->SAR Cytotoxicity->SAR EnzymeAssay Enzyme Inhibition Assay Docking->EnzymeAssay EnzymeAssay->SAR

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of 2-chloro-N-(methoxyphenyl)acetamide analogs.

Structure-Activity Relationship Insights

While a comprehensive quantitative SAR is still emerging from the literature, several key insights can be drawn:

  • Role of the Chloroacetyl Group: The electrophilic nature of the chloroacetyl moiety is crucial for the biological activity, likely through covalent modification of target proteins.

  • Influence of the Methoxy Group Position: The position of the methoxy group (ortho, meta, or para) on the phenyl ring influences the electronic properties and conformation of the molecule, which in turn affects its binding to biological targets. The para-substituted analog, 2-chloro-N-(4-methoxyphenyl)acetamide, has been reported to exhibit a broad spectrum of antimicrobial and antifungal activities.[3]

  • Drug-Likeness: Computational studies have been used to assess properties like drug-likeness and adherence to Lipinski's rule of five, suggesting that these compounds have the potential for further development as therapeutic agents.[3]

The following diagram illustrates the key structural components influencing the activity of these analogs.

SAR_Components cluster_components Key Structural Features Core This compound Chloroacetyl A: Chloroacetyl Group (Reactive Electrophile) Core->Chloroacetyl Essential for Activity Amide B: Amide Linker (Hydrogen Bonding) Core->Amide Structural Rigidity Phenyl C: Phenyl Ring (Scaffold for Substitution) Core->Phenyl Platform for Analogs Methoxy D: Methoxy Group (Modulates Physicochemical Properties) Phenyl->Methoxy Influences Potency & Selectivity

Caption: Key structural components of 2-chloro-N-(methoxyphenyl)acetamide analogs that determine their biological activity.

Conclusion and Future Directions

The 2-chloro-N-(methoxyphenyl)acetamide scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the antimicrobial and antifungal space. The straightforward synthesis allows for the generation of diverse analog libraries. Current research highlights the importance of the chloroacetyl group and the significant influence of the methoxy substituent's position on biological activity.

Future research should focus on:

  • Quantitative SAR Studies: A systematic investigation of a broader range of substituents on the phenyl ring is needed to establish a robust quantitative SAR.

  • Mechanism of Action Elucidation: Experimental validation of the computationally predicted targets, such as topoisomerase and DNA ligase, is crucial.

  • In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo models to assess their therapeutic potential and safety profiles.

By leveraging the insights presented in this guide, researchers can more effectively design and optimize novel 2-chloro-N-phenylacetamide-based compounds with improved efficacy and selectivity.

References

Safety Operating Guide

Proper Disposal of 2-chloro-N-(3-methoxyphenyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-chloro-N-(3-methoxyphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system for waste management, grounded in scientific principles and regulatory standards. Our objective is to empower laboratory personnel with the expertise to not only follow protocols but to understand the causality behind them, ensuring a culture of safety and environmental responsibility.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound (CAS RN: 17641-08-6) is a halogenated acetamide derivative.[1][2][3] While not acutely toxic, it is classified as an irritant and is harmful if swallowed.[1][2] The primary concern for disposal stems from its classification as a halogenated organic compound .[4]

Under the Resource Conservation and Recovery Act (RCRA), while this compound is not explicitly listed as a P- or U-listed hazardous waste, it must be managed as a hazardous waste due to its chemical properties.[5][6][7][8][9][10] The introduction of a halogen (chlorine) into the organic structure is a key factor. Halogenated organic compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts, such as dioxins, upon improper incineration.

Furthermore, this compound belongs to the chloroacetanilide class of compounds, which have been used as herbicides.[11][12][13][14][15] Studies on related chloroacetanilide herbicides have shown that while the parent compounds can degrade, their metabolites can be persistent and mobile in soil and aquatic environments.[11][12][14] This underscores the importance of preventing its release into the sewer system or as regular trash.

Core Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the necessary steps for the proper disposal of this compound, from the point of generation to final collection.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designate as Halogenated Organic Waste: All waste streams containing this compound, including pure compound, solutions, and contaminated materials, must be classified as halogenated organic waste.[4]

  • Maintain Separate Waste Streams: Do not mix halogenated organic waste with non-halogenated organic waste.[4] This is crucial because the disposal methods for these two streams differ significantly. Halogenated wastes require high-temperature incineration with specific flue gas scrubbing to manage the acidic gases (like HCl) produced.[15] Mixing them complicates and increases the cost of disposal.

  • Incompatible Materials: Avoid mixing this compound waste with strong acids, bases, or oxidizing agents.[16][17] While specific reactivity data for this compound is limited, amides can undergo hydrolysis under acidic or basic conditions, and the presence of a halogenated component can lead to unpredictable reactions.

Step 2: Container Selection and Labeling

Proper containment and labeling prevent accidental mixing and ensure that waste handlers have accurate information.

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free of cracks or leaks.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration or approximate percentage of the compound in the waste stream.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date of accumulation (the date the first drop of waste was added to the container).

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[18] The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[18] This minimizes the release of any potential vapors and prevents spills.

  • Storage Limits: Do not exceed the storage limits for your facility's generator status. For academic laboratories, this is often a maximum of 55 gallons of hazardous waste in an SAA.

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time (typically 12 months in an SAA as long as accumulation limits are not exceeded), contact your institution's EHS department to arrange for a pickup.[18]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[15] Its potential for environmental persistence and the fact that it is a halogenated organic compound make this practice unsafe and non-compliant.

  • Empty Container Disposal: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed. The rinsate from the triple-rinsing process must be collected and disposed of as halogenated organic waste. Once triple-rinsed, the container can be disposed of as regular trash after defacing the label.

Spill and Decontamination Protocol

Prompt and proper cleanup of spills is essential to maintain a safe laboratory environment.

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or if you are unsure how to proceed, evacuate the area and contact your EHS department.

    • If the spill is small and you are trained to handle it, ensure proper ventilation and don appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves are required.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A standard lab coat is sufficient for small spills.

  • Cleanup Procedure for a Small Spill:

    • Containment: For a liquid spill, surround the spill with an absorbent material like vermiculite or a spill pillow to prevent it from spreading.[19][20][21][22] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.[21]

    • Absorption: Gently cover the spill with an absorbent material, starting from the outside and working your way in.[22]

    • Collection: Once the material is fully absorbed, carefully scoop it into a designated hazardous waste container.

    • Decontamination: Wipe the spill area with a damp cloth or paper towel and a mild detergent solution. The cleaning materials must also be disposed of as hazardous waste.

    • Labeling and Disposal: Seal and label the container with all spill debris as "Hazardous Waste: this compound spill debris" and arrange for disposal through your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) Characterize Characterize as Halogenated Organic Waste Start->Characterize Segregate Segregate from Non-Halogenated Waste Characterize->Segregate Container Select & Label Compatible Container Segregate->Container Store Store in SAA (Secondary Containment) Container->Store Full Container Full or Max Storage Time? Store->Full Full->Store No EHS Contact EHS for Pickup & Disposal Full->EHS Yes

Caption: Disposal decision workflow for this compound.

Summary of Key Information

Aspect Guideline Rationale
Waste Classification Halogenated Organic WasteContains a carbon-halogen bond; potential for persistent byproducts.
Primary Hazard Irritant, Harmful if SwallowedDictates handling precautions and PPE requirements.
Segregation Separate from non-halogenated waste, acids, bases, and oxidizersPrevents dangerous reactions and ensures proper disposal pathway.
Container Labeled, sealed, compatible (HDPE or glass)Ensures safety, compliance, and proper identification.
Disposal Method Licensed hazardous waste disposal (incineration)Prevents environmental contamination and ensures regulatory compliance.
Spill Cleanup Use absorbent material (vermiculite), proper PPEMinimizes exposure and spread of the chemical.

References

Navigating the Safe Handling of 2-chloro-N-(3-methoxyphenyl)acetamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. With this comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, practical framework for the safe handling of 2-chloro-N-(3-methoxyphenyl)acetamide (CAS No. 17641-08-6), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before any handling of this compound, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile may not be available for this specific compound, the available Safety Data Sheet (SDS) and the known hazards of related chloroacetamide compounds provide a strong basis for a conservative and protective approach.[1][2][3][4]

Based on available data, this compound is classified as an irritant.[2] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1]

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.[4][5]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[5]

  • Toxicity: Similar chloroacetamide compounds are known to be toxic if swallowed.[4]

It is crucial to operate under the assumption that this compound may have other, uncharacterized hazards. Therefore, a comprehensive risk assessment should be conducted for each specific procedure, considering the quantity of material being handled, the potential for aerosolization, and the duration of the task.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is your primary defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategorySpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face Shield: Essential to protect against splashes of solutions or airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[3][6] A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing.[6][7]
Hand Protection Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for incidental contact.[3] Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or immersion, consult a glove compatibility chart for the specific solvents being used. Double-gloving is recommended when handling highly concentrated solutions. Change gloves immediately if they become contaminated.
Body Protection Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing from contamination.[3] For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[8]
Respiratory Protection Certified Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be performed within a properly functioning and certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[3][6]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Preparation and Engineering Controls
  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the institution's Chemical Hygiene Plan.[9][10][11]

  • Fume Hood Verification: Confirm that the chemical fume hood has been certified within the last year and that the airflow is adequate.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[12]

Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves (First Pair if Double-Gloving) Don1->Don2 Don3 Respirator (if required) Don2->Don3 Don4 Safety Goggles / Face Shield Don3->Don4 Don5 Gloves (Second Pair) Don4->Don5 Doff1 Outer Gloves Doff2 Face Shield / Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator (if worn) Doff4->Doff5 Spill_Response Start Spill Occurs Assess Assess Spill Size & Risk Start->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires specialized response) Assess->LargeSpill Large Contain Contain Spill (if safe to do so) SmallSpill->Contain Evacuate Evacuate Immediate Area LargeSpill->Evacuate Alert Alert Others & EH&S Evacuate->Alert Cleanup Use Appropriate Absorbent & PPE Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.